molecular formula C10H10N2O4 B1170371 PHELLODENDRON AMURENSE BARK EXTRACT CAS No. 164288-52-2

PHELLODENDRON AMURENSE BARK EXTRACT

Cat. No.: B1170371
CAS No.: 164288-52-2
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Description

Phellodendron Amurense Bark Extract is a botanical reagent derived from the bark of the Amur cork tree, a plant with a long history of use in traditional medicine. This extract is a complex mixture of bioactive compounds, primarily isoquinoline alkaloids such as berberine, palmatine, jatrorrhizine, and phellodendrine . It is valued in scientific research for its broad spectrum of biological activities. A key area of investigation is its anti-inflammatory potential. Studies have shown that the extract can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and modulate signaling pathways like NF-κB and MAPK, which are central to the inflammatory response . Furthermore, its antiproliferative and anti-angiogenic properties are of significant interest in oncology research. This compound has demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and suppress new blood vessel formation in models of prostate, skin, liver, and colon cancer . Mechanistic studies suggest it acts by modulating critical pathways such as PI3K/Akt, CREB, and STAT3 . In dermatological research, the extract has shown a protective effect against skin inflammation induced by particulate matter (PM2.5) by regulating PAR-2 signaling . Toxicity studies, including a repeated-dose 28-day investigation in rats, indicate that the extract is well-tolerated, with an LD50 of over 2000 mg/kg and no significant signs of toxicity at lower doses . This favorable safety profile supports its use in various research applications. This product is intended for research purposes only in laboratory settings. It is not for human consumption, nor for use in diagnostic or therapeutic procedures.

Properties

CAS No.

164288-52-2

Molecular Formula

C10H10N2O4

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Composition of Phellodendron amurense Bark Extract: Analysis and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendron amurense, commonly known as the Amur cork tree, is a plant that has been a staple in traditional Chinese medicine for centuries. Its bark, referred to as Cortex Phellodendri, is particularly valued for its diverse therapeutic properties, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This technical guide provides an in-depth analysis of the chemical composition of Phellodendron amurense bark extract, details the experimental protocols for its analysis, and explores the molecular signaling pathways modulated by its bioactive constituents.

Chemical Composition

The therapeutic efficacy of this compound is attributed to a complex mixture of bioactive compounds. The primary chemical classes include alkaloids, limonoids, phenolic acids, flavonoids, and lignans.[2][3] The concentrations of these compounds can vary depending on factors such as the geographical origin and the extraction method used.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for key bioactive compounds identified in this compound from various studies.

Table 1: Alkaloid Content in this compound

AlkaloidConcentration (mg/g of dry weight)Reference
Berberine2.44 ± 0.22 - 32.96[3][4][5][6][7]
Palmatine0.30 (minimum)[2]
Jatrorrhizine5.27 ± 0.43[7]
MagnoflorinePresent (quantification variable)[8]
PhellodendrinePresent (quantification variable)[8]
Berbamine1.32 ± 0.11[7]
ColumbaminePresent (quantification variable)[9]

Table 2: Limonoid and Phenolic Acid Content in this compound

CompoundClassConcentration (mg/g of dry weight)Reference
Obacunone (B191991)LimonoidPresent (quantification variable)[1][10]
LimoninLimonoidPresent (quantification variable)[3]
Gallic AcidPhenolic AcidTraces[7]
4-Hydroxybenzoic AcidPhenolic AcidTraces[7]
Caffeic AcidPhenolic AcidNot detected in some studies[7]
Ferulic AcidPhenolic AcidNot detected in some studies[7]
3-O-feruloylquinic acidPhenolic AcidPresent (quantification variable)[11]
4-O-feruloylquinic acidPhenolic AcidPresent (quantification variable)[11]

Experimental Protocols

Extraction of Bioactive Compounds

A common and efficient method for extracting bioactive compounds from Phellodendron amurense bark is ultrasound-assisted extraction (UAE).[12][13][14][15][16]

Ultrasound-Assisted Extraction (UAE) Protocol:

  • Sample Preparation: The dried bark of Phellodendron amurense is ground into a fine powder and sieved.

  • Solvent Selection: A mixture of ethanol (B145695) and water (e.g., 70% ethanol) is commonly used as the extraction solvent.[17]

  • Extraction Process:

    • The powdered bark is mixed with the solvent in a specified ratio (e.g., 1:20 g/mL).

    • The mixture is subjected to ultrasonication for a defined period (e.g., 60 minutes) at a specific power (e.g., 190 W) and temperature.

    • The extract is then filtered to remove solid plant material.

  • Concentration: The filtered extract is concentrated under reduced pressure to yield the crude extract.

Analytical Methodology for Chemical Composition Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the gold standard for the qualitative and quantitative analysis of the chemical constituents of this compound.[1][8][9][18][19][20]

HPLC-DAD Protocol for Alkaloid and Limonoid Quantification:

  • Chromatographic System: An Agilent 1200 HPLC system or equivalent.[20]

  • Column: A reversed-phase C18 column (e.g., Phenomenex Gemini C18, 4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water containing 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelengths:

    • 345 nm for jatrorrhizine, palmatine, and berberine.[1]

    • 210 nm for obacunone.[1]

  • Quantification: External standard calibration curves are generated for each target compound.[7]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of bioactive compounds from Phellodendron amurense bark.

experimental_workflow start Phellodendron amurense Bark powder Grinding and Sieving start->powder uae Ultrasound-Assisted Extraction (UAE) powder->uae filter Filtration uae->filter concentrate Concentration filter->concentrate extract Crude Extract concentrate->extract hplc HPLC-DAD/MS Analysis extract->hplc data Quantitative Data hplc->data

Extraction and Analysis Workflow
Signaling Pathways Modulated by this compound

This compound and its primary bioactive components, particularly berberine, exert their biological effects by modulating key cellular signaling pathways.

PI3K/Akt Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Berberine has been shown to modulate this pathway by influencing upstream regulators like IRS-1 and PI3K, which in turn affects the phosphorylation and activation of Akt.[21][22][23] The extract has been observed to inhibit the phosphorylation of Akt (pAkt).[24]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates mTOR mTOR pAkt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Berberine Berberine Berberine->PI3K Inhibits Berberine->Akt Inhibits phosphorylation

PI3K/Akt Pathway Modulation

NF-κB Signaling Pathway:

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation. This compound has demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB.[24][25] This is achieved by preventing the degradation and phosphorylation of IκBα, which normally keeps NF-κB sequestered in the cytoplasm.[24]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa releases PA_Extract P. amurense Extract PA_Extract->IKK Inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Induces

NF-κB Pathway Inhibition

Conclusion

This compound is a rich source of a variety of bioactive compounds, with alkaloids and limonoids being of significant pharmacological interest. The detailed analysis of its chemical composition, facilitated by advanced analytical techniques such as HPLC-MS, is crucial for understanding its therapeutic potential. Furthermore, the elucidation of its mechanisms of action, including the modulation of critical signaling pathways like PI3K/Akt and NF-κB, provides a scientific basis for its traditional uses and paves the way for the development of novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering foundational knowledge for further investigation into this promising natural product.

References

A Technical Guide to the Bioactive Compounds in Phellodendron amurense Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendron amurense, commonly known as the Amur cork tree, is a plant whose bark has been a staple in traditional Chinese medicine for centuries. Modern scientific inquiry has identified a wealth of bioactive compounds within the bark, primarily isoquinoline (B145761) alkaloids, but also including limonoids, phenolic acids, and flavonoids. These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the core bioactive compounds found in Phellodendron amurense bark, their quantitative analysis, detailed experimental protocols for their study, and the key signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Bioactive Compounds in Phellodendron amurense Bark

The bark of Phellodendron amurense is a rich source of various bioactive molecules. The most prominent among these are the isoquinoline alkaloids, which are largely responsible for the bark's therapeutic effects. Other classes of compounds also contribute to its biological activity.

Key Bioactive Compound Classes:

  • Isoquinoline Alkaloids: This is the most studied class of compounds in Phellodendron amurense bark. Key alkaloids include berberine (B55584), palmatine, jatrorrhizine, and phellodendrine.[1][2] Berberine, in particular, is a major active component with a wide range of pharmacological effects.[3][4]

  • Limonoids: These are highly oxygenated triterpenoids that contribute to the bitter taste of the bark. Obacunone and limonin (B1675406) are notable examples found in Phellodendron amurense.[1][2]

  • Phenolic Acids and Flavonoids: The bark also contains various phenolic compounds and flavonoids, which are known for their antioxidant properties.[3][4]

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Phellodendron amurense bark can vary depending on factors such as the geographical origin, age of the tree, and the time of harvest. The following tables summarize quantitative data from various studies.

Table 1: Quantitative Analysis of Major Alkaloids in Phellodendron amurense Bark

CompoundConcentration Range (mg/g of dry bark)Reference
Berberine2.44 - 330[5][6]
PalmatineNot specified in retrieved results
JatrorrhizineNot specified in retrieved results
PhellodendrineNot specified in retrieved results

Note: The exceptionally high value for berberine (330 mg/g) was found in a specific extract where it constituted 33% of the extract's weight.[5] A more typical concentration in the raw bark is around 2.44 mg/g.[6]

Table 2: Quantitative Analysis of Phenolic Compounds in Phellodendron amurense Bark Extract

CompoundConcentration (mg/g of extract)Reference
Gallic acid0.10 ± 0.01[6]
4-hydroxybenzoic acid0.38 ± 0.03[6]

Pharmacological Activities and Mechanisms of Action

The bioactive compounds in Phellodendron amurense bark exhibit a broad spectrum of pharmacological effects, making it a subject of interest for drug development.

Anti-inflammatory and Antioxidant Activity

Extracts of Phellodendron amurense bark have demonstrated significant anti-inflammatory and antioxidant properties.[3][7] These effects are largely attributed to the alkaloid content, particularly berberine. The mechanisms underlying these activities involve the modulation of key inflammatory signaling pathways.

Phellodendron amurense extract has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS).[8][9] Furthermore, it can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response.[8][9]

Anticancer Activity

A growing body of evidence supports the potential of this compound and its isolated compounds as anticancer agents.[10][11][12] Research has particularly focused on its efficacy against prostate and lung cancer.

In prostate cancer models, the bark extract has been shown to prevent the progression of tumors.[10][11] In lung cancer cells, both the extract and purified berberine have been found to inhibit cell proliferation and induce G1 cell cycle arrest.[5]

The anticancer effects are mediated through the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival, such as the Akt/CREB pathway.[3][5]

Key Signaling Pathways Modulated by Phellodendron amurense Compounds

The therapeutic effects of Phellodendron amurense bark's bioactive compounds are underpinned by their ability to modulate specific intracellular signaling pathways.

Inhibition of the Akt/CREB Signaling Pathway

The Akt/CREB signaling pathway is crucial for cell survival and proliferation, and its dysregulation is often observed in cancer. Bioactive compounds from Phellodendron amurense have been shown to inhibit this pathway.[3][5] By blocking the phosphorylation of Akt and the subsequent activation of the transcription factor CREB (cAMP response element-binding protein), these compounds can suppress the expression of genes that promote cell growth and survival, ultimately leading to an anti-tumor effect.

Akt_CREB_Pathway Phellodendron_amurense Phellodendron amurense bioactive compounds pAkt p-Akt (Active) Phellodendron_amurense->pAkt Inhibition Akt Akt Akt->pAkt Phosphorylation pCREB p-CREB (Active) pAkt->pCREB Activation CREB CREB CREB->pCREB Gene_Expression Gene Expression (e.g., Cyclin D1) pCREB->Gene_Expression Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Inhibition of the Akt/CREB signaling pathway.
Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. Its chronic activation is linked to various inflammatory diseases and cancer. Phellodendron amurense extract has been demonstrated to inhibit the activation of NF-κB.[3][8] This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the translocation of NF-κB to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes like iNOS and COX-2.

NFkB_Pathway cluster_0 Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Phellodendron_amurense Phellodendron amurense bioactive compounds Phellodendron_amurense->IKK Inhibition IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive Complex) IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of compounds from Phellodendron amurense bark.

Extraction and Isolation of Bioactive Compounds

A general workflow for the extraction and isolation of bioactive compounds from Phellodendron amurense bark is outlined below.

Extraction_Workflow Start Dried Phellodendron amurense Bark Powder Extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Column Chromatography (e.g., Silica Gel, Sephadex) Crude_Extract->Fractionation Fractions Collection of Fractions Fractionation->Fractions TLC_HPLC TLC/HPLC Analysis of Fractions Fractions->TLC_HPLC Purification Further Purification (e.g., Preparative HPLC) TLC_HPLC->Purification Isolated_Compound Isolated Bioactive Compound Purification->Isolated_Compound

General workflow for extraction and isolation.

Protocol for Methanol Extraction:

  • Sample Preparation: Air-dry the bark of Phellodendron amurense and grind it into a coarse powder.

  • Extraction: Accurately weigh 3.0 g of the powdered bark and place it in a flask. Add 30 mL of methanol and soak the powder.

  • Reflux: Perform methanol reflux for 30 minutes. Repeat the extraction process once more.[13]

  • Filtration and Concentration: Combine the methanol extracts, filter them, and concentrate the filtrate under reduced pressure to obtain the crude extract.

High-Performance Liquid Chromatography (HPLC) for Quantification of Berberine

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 × 75 mm, 3.5 µm particle size).[5]

  • Mobile Phase: A gradient of 20 mM phosphate (B84403) buffer (A) and acetonitrile (B52724) (B).[5]

    • 0 min: 80% A, 20% B

    • 6.5 min: 60% A, 40% B

    • 10 min: 80% A, 20% B

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: 343 nm.[5]

  • Injection Volume: 10 µL.[13]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of berberine standard by dissolving it in acetonitrile.[5]

  • Sample Solution: Prepare the sample solution by dissolving the this compound in an appropriate solvent (e.g., DMSO).[5]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations by diluting the stock solution. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the sample solution into the HPLC system. Determine the peak area of berberine in the sample chromatogram and calculate the concentration using the calibration curve.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay is used to evaluate the anti-inflammatory activity of the extract by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with untreated cells and a group treated with LPS only.

  • NO Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.[6]

  • Data Analysis: Calculate the percentage of NO inhibition by the extract compared to the LPS-only treated group.

In Vitro Anticancer Assay: Cell Proliferation (MTS) Assay

This assay assesses the effect of the extract on the proliferation of cancer cells (e.g., A549 lung cancer cells).[5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a low density and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of the this compound or isolated compounds (e.g., berberine). Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a specified period (e.g., 5 days).

  • MTS Assay: At the end of the incubation period, add MTS reagent to each well and incubate for a few hours according to the manufacturer's instructions. The MTS reagent is converted to a colored formazan (B1609692) product by viable cells.

  • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each treatment group compared to the control.

Conclusion

The bark of Phellodendron amurense is a valuable natural resource containing a diverse array of bioactive compounds with significant therapeutic potential. The isoquinoline alkaloids, particularly berberine, are key contributors to its anti-inflammatory, antioxidant, and anticancer properties. The modulation of critical signaling pathways such as Akt/CREB and NF-κB provides a molecular basis for these pharmacological effects. The experimental protocols detailed in this guide offer a framework for the continued investigation and development of novel therapeutic agents from this promising medicinal plant. Further research is warranted to fully elucidate the synergistic effects of the various compounds within the bark extract and to translate these preclinical findings into clinical applications.

References

The Pharmacological Landscape of Phellodendron amurense Bark Extract: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendron amurense, commonly known as the Amur cork tree, has a long history of use in traditional Chinese medicine. The bark extract of this plant, rich in a variety of bioactive compounds, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the core pharmacological activities of Phellodendron amurense bark extract, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and drug development endeavors.

Bioactive Compounds

The pharmacological effects of this compound are attributed to its complex mixture of bioactive constituents, primarily isoquinoline (B145761) alkaloids, but also including limonoids, phenolic compounds, and flavone (B191248) glycosides.[1] High-performance liquid chromatography (HPLC) is the principal analytical technique for the identification and quantification of these compounds.[2]

Key Bioactive Alkaloids:

  • Berberine[3][4]

  • Palmatine[3]

  • Jatrorrhizine[3]

  • Phellodendrine

Berberine is often the most abundant and extensively studied of these alkaloids, contributing significantly to the extract's therapeutic properties.[4]

Pharmacological Properties and Mechanisms of Action

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[5][6] The primary mechanisms implicated in its anti-cancer activity include the induction of cell cycle arrest and the modulation of key signaling pathways involved in cancer cell growth and survival.[7]

Signaling Pathways Modulated by this compound in Cancer:

PA_extract Phellodendron amurense bark extract Akt Akt Signaling PA_extract->Akt Inhibits CREB CREB PA_extract->CREB Inhibits NFkB NF-κB PA_extract->NFkB Inhibits COX2 COX-2 PA_extract->COX2 Inhibits Apoptosis Apoptosis PA_extract->Apoptosis Induces Angiogenesis Angiogenesis PA_extract->Angiogenesis Inhibits Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation CREB->Cell_Proliferation NFkB->Cell_Proliferation COX2->Angiogenesis

Caption: Anti-Cancer Signaling Pathways of this compound.

Quantitative Data: Anti-Cancer Activity

The cytotoxic effects of this compound have been quantified in numerous studies, with IC50 values determined for various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Carcinoma209.28[6]
HCT 116Colorectal Carcinoma160.3 ± 11.4[5][8]
A549Lung Carcinoma133.09[6]
MCF-7Breast Cancer264.46[6]
HT-29Colon Cancer264.75[6]
HaCaT (non-cancerous)Keratinocytes>500[1][5]
Anti-Inflammatory Activity

The extract exhibits potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.[3][9] In vivo studies have demonstrated its ability to reduce inflammation in animal models.[10]

Signaling Pathways in Inflammation Modulated by this compound:

PA_extract Phellodendron amurense bark extract NFkB NF-κB PA_extract->NFkB Inhibits LPS LPS (Lipopolysaccharide) Inflammatory_Stimuli Inflammatory Stimuli LPS->Inflammatory_Stimuli Turpentine_Oil Turpentine (B1165885) Oil Turpentine_Oil->Inflammatory_Stimuli Inflammatory_Stimuli->NFkB Activates iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Proinflammatory_Cytokines Induces NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation COX2->Inflammation NO->Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Anti-Inflammatory Mechanisms of this compound.

Quantitative Data: Anti-Inflammatory Activity

In a study using a turpentine oil-induced inflammation model in rats, the administration of this compound led to a significant reduction in key inflammatory markers.[9]

MarkerControlP. amurense Extract (Prophylactic)P. amurense Extract (Therapeutic)Reference
NF-κB (ng/mL) 1.85 ± 0.111.12 ± 0.080.98 ± 0.07[9]
Nitric Oxide (µmol/L) 45.21 ± 2.3432.14 ± 1.9828.56 ± 1.75[9]
3-Nitrotyrosine (nmol/L) 12.87 ± 0.958.91 ± 0.677.65 ± 0.54[9]
Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.[11][12] Its mechanisms include the modulation of cholinergic pathways and the reduction of neuroinflammation.[11]

Experimental Findings in a Scopolamine-Induced Memory Impairment Model in Rats: [11][12]

  • Improved memory function: Demonstrated by enhanced performance in passive avoidance and Morris water maze tests.

  • Restoration of cholinergic immunoreactivity: Indicating a positive effect on the cholinergic system, which is crucial for memory and learning.

  • Increased expression of Brain-Derived Neurotrophic Factor (BDNF) and cAMP-response element-binding protein (CREB) mRNA: Both are vital for neuronal survival, growth, and synaptic plasticity.

  • Decreased expression of pro-inflammatory cytokines (IL-1β, TNF-α) and COX-2 mRNA in the hippocampus: Highlighting its anti-neuroinflammatory action.

Metabolic Regulation

This compound, and its primary alkaloid berberine, have been shown to play a role in metabolic regulation.[13] In vivo studies in rats have demonstrated that the extract can influence various metabolic pathways.[13]

Metabolic Pathways Influenced by this compound in a Rat Model of Rheumatoid Arthritis: [13][14]

  • Aminoacyl-tRNA biosynthesis

  • Phenylalanine metabolism

  • Tryptophan metabolism

  • Degradation of valine, leucine, and isoleucine

  • Biosynthesis of pantothenic acid and coenzyme A

These findings suggest a potential role for the extract in managing metabolic disorders, although further research is required to elucidate the precise mechanisms.

Experimental Protocols

Phytochemical Analysis: High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify bioactive compounds, particularly berberine, in this compound.

Workflow Diagram:

Start Start: Pulverized P. amurense Bark Extraction Extraction (e.g., Methanol Reflux) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC Analysis (C18 Column, Gradient Elution) Reconstitution->HPLC_Analysis Detection Detection (UV/DAD) HPLC_Analysis->Detection Quantification Quantification (Comparison to Standards) Detection->Quantification End End: Compound Concentrations Quantification->End

Caption: HPLC Analysis Workflow for this compound.

Detailed Methodology (Representative Protocol): [2][4][7]

  • Sample Preparation:

    • Air-dry and pulverize the bark of Phellodendron amurense.

    • Accurately weigh approximately 1-3 g of the powdered bark.

    • Extract the powder with a suitable solvent (e.g., methanol) using a method such as reflux, soxhlet, or ultrasonication for a defined period (e.g., 30 minutes, repeated twice).[2]

    • Combine the extracts and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) (Solvent A) and an aqueous buffer like 0.1% phosphoric acid or 20 mM phosphate (B84403) buffer (Solvent B). The gradient program is optimized to achieve good separation of the target compounds.[2][7]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection Wavelength: Berberine is commonly detected at approximately 345 nm.[7]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of the target compounds (e.g., berberine) of known concentrations.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area of the target compound.

    • Calculate the concentration of the compound in the sample by interpolating its peak area on the calibration curve.

Anti-Cancer Activity: MTS Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Workflow Diagram:

Start Start: Cancer Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Treat with P. amurense Extract (Various Concentrations) Seeding->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation MTS_Addition Add MTS Reagent Incubation->MTS_Addition Color_Development Incubate for Color Development MTS_Addition->Color_Development Absorbance_Reading Read Absorbance (490 nm) Color_Development->Absorbance_Reading Calculation Calculate Cell Viability and IC50 Absorbance_Reading->Calculation End End: Cytotoxicity Data Calculation->End

Caption: MTS Assay Workflow for Cytotoxicity Assessment.

Detailed Methodology (Representative Protocol): [5][15][16]

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, A549) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Harvest the cells and seed them into a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Treatment:

    • Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the culture medium to various final concentrations (e.g., a serial dilution from 10 to 500 µg/mL).[5]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the extract. Include a vehicle control (medium with the solvent at the highest concentration used) and an untreated control (medium only).

    • Incubate the plate for a specified period, typically 48 to 72 hours.[5]

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent to each well.[15]

    • Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background (medium only wells) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the extract concentration and determine the IC50 value (the concentration of the extract that inhibits cell growth by 50%) using a suitable software.

In Vivo Anti-Inflammatory Activity: Turpentine Oil-Induced Inflammation in Rats

Objective: To evaluate the in vivo anti-inflammatory effects of this compound.

Workflow Diagram:

Start Start: Wistar Rats Grouping Group Allocation (Control, Prophylactic, Therapeutic) Start->Grouping Treatment_Prophylactic Prophylactic Treatment (P. amurense Extract) Grouping->Treatment_Prophylactic Inflammation_Induction Induce Inflammation (Turpentine Oil Injection) Grouping->Inflammation_Induction Treatment_Prophylactic->Inflammation_Induction Treatment_Therapeutic Therapeutic Treatment (P. amurense Extract) Inflammation_Induction->Treatment_Therapeutic Blood_Collection Blood Sample Collection Inflammation_Induction->Blood_Collection Treatment_Therapeutic->Blood_Collection Biochemical_Analysis Analysis of Inflammatory Markers (NF-κB, NO, etc.) Blood_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis End End: In Vivo Anti-inflammatory Efficacy Data_Analysis->End

Caption: In Vivo Anti-Inflammatory Assay Workflow.

Detailed Methodology (Representative Protocol): [9][10]

  • Animals:

    • Use male Wistar rats (or another suitable rodent model) of a specific weight range.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Provide standard pellet food and water ad libitum.

  • Experimental Design:

    • Divide the animals into different groups (e.g., n=6-8 per group):

      • Control Group: Receives the vehicle only.

      • Inflammation Control Group: Receives turpentine oil and the vehicle.

      • Prophylactic Treatment Group: Receives the this compound for a period before the induction of inflammation.

      • Therapeutic Treatment Group: Receives the this compound after the induction of inflammation.

      • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Treatment and Inflammation Induction:

    • Administer the this compound orally (or via another appropriate route) at a specific dose.

    • Induce acute inflammation by a single intramuscular injection of turpentine oil (e.g., 6 mL/kg body weight).[9]

  • Sample Collection and Analysis:

    • At a specified time point after inflammation induction (e.g., 24 hours), collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.

    • Separate the serum and store it at -80°C until analysis.

    • Measure the levels of inflammatory markers in the serum using commercially available ELISA kits or other appropriate biochemical assays. Key markers include:

      • Nuclear Factor-kappa B (NF-κB)

      • Nitric Oxide (NO) (measured as nitrates/nitrites)

      • 3-Nitrotyrosine (a marker of nitrosative stress)

      • Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the levels of inflammatory markers between the different groups.

Signaling Pathway Analysis

3.4.1. NF-κB Luciferase Reporter Assay (Generalized Protocol)

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving the expression of firefly luciferase) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6-8 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the fold induction of NF-κB activity in the stimulated cells compared to the unstimulated cells.

    • Determine the percentage of inhibition of NF-κB activation by the extract at different concentrations.

3.4.2. Akt Phosphorylation Western Blot (Generalized Protocol)

Objective: To assess the effect of this compound on the phosphorylation (activation) of Akt.[7]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., A549 lung cancer cells) and treat with this compound at various concentrations for a specific time.

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) at a specific site (e.g., Ser473).

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total Akt and a loading control protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software.

    • Express the level of p-Akt as a ratio of p-Akt to total Akt to determine the effect of the extract on Akt phosphorylation.

3.4.3. COX-2 Inhibition Assay (Generalized Protocol)

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of cyclooxygenase-2 (COX-2).[17][18][19]

  • Assay Setup:

    • Use a commercially available COX-2 inhibitor screening kit or set up the assay using purified recombinant COX-2 enzyme.

    • The assay typically measures the production of prostaglandin (B15479496) E2 (PGE2) from arachidonic acid.

  • Inhibition Reaction:

    • Pre-incubate the COX-2 enzyme with various concentrations of the this compound or a positive control inhibitor (e.g., celecoxib) in an appropriate assay buffer.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 37°C).

  • Detection:

    • Stop the reaction and measure the amount of PGE2 produced. This can be done using various methods, such as an enzyme immunoassay (EIA) or a fluorometric detection method as provided in commercial kits.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the extract compared to the uninhibited control.

    • Determine the IC50 value for the extract's inhibition of COX-2 activity.

Conclusion

This compound presents a rich source of bioactive compounds with a wide spectrum of pharmacological activities. Its demonstrated anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory properties, underpinned by the modulation of multiple signaling pathways, highlight its significant potential for the development of novel therapeutic agents. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of this traditional medicinal plant. Further research should focus on the synergistic effects of its various components, its bioavailability, and its efficacy and safety in clinical settings.

References

Identifying Novel Alkaloids in Phellodendron amurense Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for identifying novel alkaloids from the bark of Phellodendron amurense. The bark of this plant, also known as Amur Cork Tree, is a rich source of bioactive isoquinoline (B145761) alkaloids and has been a staple in traditional Chinese medicine for centuries.[1][2] Modern analytical techniques have enabled the identification of a complex array of these compounds, including several novel structures with significant pharmacological potential.[3] This document outlines the key experimental protocols, presents quantitative data on alkaloid content, and illustrates the workflows and biological pathways involved.

Overview of Alkaloids in Phellodendron amurense

Phellodendron amurense bark is known to contain a diverse range of alkaloids, primarily of the isoquinoline type.[2][4] Well-known and abundant alkaloids include berberine, palmatine, and jatrorrhizine.[4][5][6] Recent studies have expanded this list considerably, identifying numerous minor alkaloids and even compounds new to this species or to science. For instance, a 2014 study using HPLC-ESI-MS identified 37 alkaloids, ten of which were reported for the first time in P. amurense, including four novel natural products.[3] Another study reported the first isolation of N-methylatanine and thalifoline (B1213839) from this plant.[7]

Experimental Protocols

The successful identification of novel alkaloids is contingent on a systematic and rigorous experimental approach, encompassing extraction, isolation, and structural elucidation.

Extraction of Total Alkaloids

The initial step involves the efficient extraction of alkaloids from the dried and powdered bark of P. amurense. The choice of solvent and extraction method is critical for maximizing yield.

Protocol: Ultrasound-Assisted Extraction with Acidified Methanol (B129727)

This protocol is a common and effective method for extracting a broad spectrum of alkaloids.

  • Sample Preparation: Air-dry the bark of Phellodendron amurense and grind it into a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare an acidified methanol solution (e.g., 0.05 M HCl in methanol).[1]

  • Extraction:

    • Accurately weigh 10 g of the powdered bark and place it in a flask.

    • Add 100 mL of the acidified methanol solvent (a 1:10 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 45 minutes).[8]

    • For exhaustive extraction, the process can be repeated two to three times with fresh solvent.[1]

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the extract from the plant residue.

    • Combine the filtrates if multiple extractions were performed.

    • Concentrate the total extract under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.

Isolation and Purification of Individual Alkaloids

The crude extract contains a complex mixture of compounds. Isolating individual alkaloids typically requires chromatographic techniques.

Protocol: Column Chromatography and Preparative HPLC

  • Initial Fractionation (Column Chromatography):

    • The crude extract is first subjected to column chromatography over silica (B1680970) gel or macroporous resin (e.g., XAD-8 or AB-8).[8]

    • A stepwise gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is used to elute fractions of increasing polarity.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing alkaloids.

  • Fine Purification (Preparative HPLC):

    • Fractions rich in target compounds are further purified using preparative High-Performance Liquid Chromatography (HPLC).

    • A C18 column is commonly used for the separation of alkaloids.[3]

    • The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape.[1]

    • Collect the peaks corresponding to individual compounds.

    • The purity of the isolated compounds should be verified by analytical HPLC, which should be above 97% for structural elucidation.[1]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-QTOF-MS) provides the exact molecular weight and elemental composition, allowing for the determination of the molecular formula.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between atoms, allowing for the complete assembly of the molecular structure.

  • UV-Visible Spectroscopy: Provides information about the chromophore system of the molecule, which is characteristic of certain alkaloid classes.[1]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[9]

Quantitative Data

The concentration of alkaloids in P. amurense bark can vary depending on the source of the plant material and the extraction method used. The following tables summarize quantitative data from various studies.

AlkaloidConcentration Range (mg/g of dry bark)Analytical MethodReference
Berberine16.59 - 103.12HPLC[10]
Palmatine1.25HPLC[10]
Phellodendrine24.41HPLC[10]
JatrorrhizineVariesHPLC-MS[3]
MagnoflorineVariesHPLC-MS[3]

Table 1: Content of Major Alkaloids in Phellodendron amurense Bark

Extraction MethodSolventTotal Alkaloid Yield (mg/g)Reference
Ultrasound-Assisted96% Lactic Acid139.6[8]
Ultrasound-Assisted40% Malic Acid133.0[8]
Ultrasound-Assisted88% Pyruvic Acid146.3[8]
RefluxMethanolNot specified[1]
SoxhletMethanolNot specified[1]

Table 2: Comparison of Extraction Efficiency for Total Alkaloids

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of novel alkaloids from P. amurense bark.

G cluster_0 Sample Preparation cluster_1 Extraction & Isolation cluster_2 Structural Elucidation start P. amurense Bark powder Drying & Grinding start->powder extraction Ultrasound-Assisted Extraction powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude Crude Alkaloid Extract concentration->crude column Column Chromatography crude->column fractions Alkaloid-Rich Fractions column->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure Pure Novel Alkaloid prep_hplc->pure ms Mass Spectrometry (Molecular Formula) pure->ms nmr NMR Spectroscopy (1D & 2D) pure->nmr uv UV-Vis Spectroscopy pure->uv ir IR Spectroscopy pure->ir structure Structure Determination ms->structure nmr->structure uv->structure ir->structure end end structure->end Identified Novel Alkaloid

Caption: Workflow for Novel Alkaloid Identification.

Signaling Pathway

Berberine, a major alkaloid in P. amurense, is known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11] The following diagram illustrates this inhibitory action.

G cluster_0 Cytoplasm lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocates to gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) nucleus->gene berberine Berberine berberine->ikk Inhibits

References

Ethnobotanical and Pharmacological Survey of Phellodendron amurense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendron amurense Rupr., commonly known as the Amur cork tree, holds a significant place in traditional medicine systems of East Asia, particularly in China, Korea, and Japan.[1] For centuries, its bark, known as Cortex Phellodendri, has been utilized to treat a wide array of ailments, primarily centered around inflammation, infections, and gastrointestinal disorders. This technical guide provides a comprehensive overview of the ethnobotanical uses of P. amurense, alongside a detailed examination of the experimental protocols employed to validate its traditional applications and elucidate its mechanisms of action. A key focus is placed on the phytochemical composition and the modulation of critical signaling pathways, namely NF-κB and MAPK, by the plant's bioactive constituents. While extensive qualitative ethnobotanical data exists, a notable gap persists in the literature regarding quantitative surveys on the frequency and prevalence of its traditional uses.

Ethnobotanical Uses of Phellodendron amurense

The bark of Phellodendron amurense, referred to as "Huang Bai" in Traditional Chinese Medicine (TCM), is highly valued for its therapeutic properties.[1] It is traditionally characterized as bitter and cold, and is used to clear heat and dry dampness.[1]

Table 1: Traditional Medicinal Uses of Phellodendron amurense

Ailment CategorySpecific UsesTraditional System/Region
Inflammatory Conditions Arthritis, joint pain, general inflammation, skin inflammation (e.g., eczema, boils)Traditional Chinese Medicine, Korean Traditional Medicine
Infectious Diseases Dysentery, diarrhea, urinary tract infections, jaundice, meningitis, pneumonia, tuberculosisTraditional Chinese Medicine, Korean Traditional Medicine, Japanese (Kampo) Medicine
Gastrointestinal Disorders Abdominal pain, gastroenteritis, ulcersTraditional Chinese Medicine
Fever and Detoxification Reducing fever, detoxifying the systemTraditional Chinese Medicine, Japanese (Kampo) Medicine
Other Uses Weight management, stress reduction (as a cortisol modulator), prostate health, eye infectionsWestern Integrative Medicine, Traditional Chinese Medicine

Note: The data presented in this table is based on qualitative reports from traditional medicine literature. Despite extensive searches, no quantitative ethnobotanical surveys providing frequency or percentage of use for specific ailments were identified.

Phytochemical Composition

The medicinal properties of P. amurense are largely attributed to its rich and diverse phytochemical profile. The most significant class of bioactive compounds is the isoquinoline (B145761) alkaloids.

Table 2: Major Bioactive Compounds in Phellodendron amurense

Compound ClassMajor CompoundsPlant Part
Alkaloids Berberine, Palmatine, Jatrorrhizine, PhellodendrineBark, Leaves
Limonoids Limonin, ObacunoneBark
Flavonoids DiosminFruit Oil
Coumarins -Fruit Oil
Saponins -Fruit Oil

Experimental Protocols

This section details the methodologies for the extraction, phytochemical analysis, and bioassays of Phellodendron amurense and its extracts.

Extraction of Bioactive Compounds

The extraction of alkaloids from P. amurense bark is a critical first step in both traditional preparation and modern pharmacological research.

Protocol 1: Ultrasound-Assisted Extraction of Alkaloids

  • Sample Preparation: Air-dry the bark of P. amurense and grind it into a fine powder.

  • Solvent Selection: Utilize an aqueous solution of organic acids (e.g., lactic acid, malic acid, or pyruvic acid) as the extraction solvent. The choice of acid and its concentration can be optimized for specific alkaloids.

  • Extraction Process:

    • Mix the powdered bark with the chosen solvent at a specific liquid-to-solid ratio (e.g., 30:1 mL/g).

    • Perform ultrasound-assisted extraction for a defined period (e.g., 30-60 minutes) at an optimized temperature (e.g., 60-80°C).

    • Repeat the extraction process to ensure maximum yield.

  • Filtration and Concentration: Filter the resulting extract to remove solid plant material. The filtrate can then be concentrated using a rotary evaporator.

Phytochemical Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of alkaloids in P. amurense extracts.

Protocol 2: HPLC Analysis of Alkaloids

  • Standard Preparation: Prepare standard stock solutions of known concentrations for the alkaloids of interest (e.g., berberine, palmatine, jatrorrhizine) in methanol. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve the dried extract from Protocol 1 in methanol. The solution may require further purification, such as liquid-liquid extraction with water and ethyl acetate, to remove interfering substances.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program is optimized to achieve good separation of the target alkaloids.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Use a Diode Array Detector (DAD) or a UV detector set at a wavelength where the alkaloids show maximum absorbance (e.g., around 265 nm or 345 nm).

  • Quantification: Identify the alkaloids in the sample by comparing their retention times with those of the standards. Quantify the amount of each alkaloid by constructing a calibration curve from the peak areas of the standards.

Bioassays

Protocol 3: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

  • Bacterial Strains: Use relevant bacterial strains, such as Staphylococcus aureus or Escherichia coli.

  • Preparation of Inoculum: Grow the bacterial strains in a suitable broth medium to a specific optical density, corresponding to a known concentration of bacteria (e.g., 10^5 CFU/mL).

  • Preparation of Extract Dilutions: Prepare a series of twofold dilutions of the P. amurense extract in the broth medium in a 96-well microplate.

  • Incubation: Add the bacterial inoculum to each well of the microplate. Include positive controls (broth with bacteria and a known antibiotic) and negative controls (broth with bacteria and no extract). Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the extract that visually inhibits bacterial growth.

Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the P. amurense extract for a specific duration (e.g., 1-2 hours).

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide (NO).

  • Nitric Oxide Measurement: After a 24-hour incubation period, measure the amount of NO in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition by the extract compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of P. amurense are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by P. amurense (Berberine) LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex Degradation Degradation IkB->Degradation Degradation NFkB NF-κB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Induces Berberine Berberine Berberine->IKK Inhibits Berberine->IkB Prevents Degradation

Figure 1: NF-κB Signaling Pathway Inhibition by P. amurense.

Phellodendron amurense, particularly its active compound berberine, has been shown to inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This action keeps NF-κB in its inactive state in the cytoplasm, preventing the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways leads to the production of inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by P. amurense LPS LPS Receptor Receptor LPS->Receptor Activates MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38 / JNK / ERK MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces PA_Extract P. amurense Extract PA_Extract->MAPK Inhibits Phosphorylation

Figure 2: MAPK Signaling Pathway Inhibition by P. amurense.

Extracts of Phellodendron amurense have demonstrated the ability to inhibit the phosphorylation of key MAPK proteins, including p38, JNK, and ERK. By blocking the activation of these kinases, the downstream signaling cascade is interrupted, leading to a reduction in the inflammatory response.

Conclusion

Phellodendron amurense is a valuable medicinal plant with a long history of traditional use, which is now being substantiated by modern scientific research. Its rich alkaloid content, particularly berberine, contributes significantly to its anti-inflammatory, antimicrobial, and other pharmacological activities. The detailed experimental protocols provided in this guide offer a foundation for further research into its therapeutic potential. The elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a clear mechanism for its anti-inflammatory properties, paving the way for the development of novel drugs and therapies. Future ethnobotanical research should aim to collect quantitative data to better understand the prevalence and specific applications of this important medicinal plant in traditional healthcare systems.

References

In-Depth Phytochemical Profile of Phellodendron amurense

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phellodendron amurense, commonly known as the Amur cork tree, is a deciduous tree native to eastern Asia. Its bark, referred to as Cortex Phellodendri, has been a staple in traditional Chinese medicine for centuries, employed for its anti-inflammatory, antibacterial, and antipyretic properties.[1][2] Modern scientific inquiry has identified a rich and complex phytochemical profile responsible for these therapeutic effects, making it a subject of considerable interest for contemporary drug discovery and development. This technical guide provides an in-depth exploration of the chemical constituents of Phellodendron amurense, detailed experimental protocols for their analysis, and an overview of the key signaling pathways modulated by its bioactive compounds.

Phytochemical Composition

The bark of Phellodendron amurense is a rich source of a diverse array of bioactive compounds. These can be broadly categorized into alkaloids, flavonoids, phenolic acids, and limonoids.[3] While the qualitative and quantitative composition can vary based on factors such as geographical origin, age of the tree, and harvesting season, a number of key constituents are consistently reported.[4]

Alkaloids: The Primary Bioactive Constituents

Isoquinoline alkaloids are the most prominent and pharmacologically significant compounds in Phellodendron amurense.[5][6] Berberine is the most abundant of these, followed by palmatine, jatrorrhizine, and magnoflorine.[6][7] These alkaloids are largely credited with the plant's antimicrobial, anti-inflammatory, and anticancer activities.[1][8]

Flavonoids and Phenolic Acids

Phellodendron amurense also contains a variety of flavonoids and phenolic acids, which are known for their antioxidant properties. Some studies have identified the presence of tannins, saponins, and triterpenoids, further contributing to the plant's complex chemical makeup.[9][10] However, the presence and quantity of flavonoids can be variable.[10]

Limonoids

Limonoids, such as limonin (B1675406) and obacunone, are another class of bioactive compounds found in Phellodendron amurense.[11] These compounds have demonstrated various biological activities, including anti-inflammatory and anticancer effects.

Quantitative Analysis of Key Phytochemicals

The following tables summarize the quantitative data for the major phytochemicals identified in Phellodendron amurense bark from various studies. It is important to note that the concentrations can vary significantly depending on the extraction method, analytical technique, and the specific plant material used.

Table 1: Quantitative Analysis of Major Alkaloids in Phellodendron amurense

CompoundConcentration (mg/g of dry bark)Analytical MethodReference
Berberine2.44 ± 0.22HPLC[12]
Berberine32.96 (in ethanolic tincture)HPLC[11]
BerberineNot specifiedHPLC-ESI-MS[5]
PalmatineNot specifiedHPLC-ESI-MS[5]
JatrorrhizineNot specifiedHPLC-ESI-MS[5]
PhellodendrineNot specifiedHPLC-ESI-MS[5]
MagnoflorineNot specifiedHPLC-ESI-MS[5]
ColumbamineNot specifiedHPLC-ESI-MS[5]

Table 2: Quantitative Analysis of Total Polyphenols and Other Compounds in Phellodendron amurense

Compound/ClassConcentrationAnalytical MethodReference
Total Polyphenols0.50 ± 0.012 g/L (tincture)Spectrophotometry[11]
Total Polyphenols1.61 ± 0.039 g/L (decoction)Spectrophotometry[11]
Isoquinoline Alkaloids49.4 ± 0.75 mg/L (tincture)Spectrophotometry[11]
Gallic AcidDetectedHPLC-DAD[6]
4-hydroxybenzoic acidDetectedHPLC-DAD[6]
Caffeic acidDetectedHPLC-DAD[6]
Ferulic acidDetectedHPLC-DAD[6]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of phytochemicals from Phellodendron amurense bark, based on protocols described in the scientific literature.

Phytochemical Extraction

The following is a generalized protocol for the extraction of alkaloids and other phytochemicals from Phellodendron amurense bark. Optimization of parameters such as solvent composition, temperature, and extraction time may be necessary depending on the specific research objectives.

Objective: To extract a broad range of phytochemicals, including alkaloids, flavonoids, and phenolic acids, from the dried bark of Phellodendron amurense.

Materials:

  • Dried Phellodendron amurense bark, ground to a fine powder (40-60 mesh)

  • Ethanol (70-95%) or Methanol

  • Hydrochloric acid (optional, for alkaloid extraction)

  • Ultrasonic bath or soxhlet apparatus

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

Protocol:

  • Sample Preparation: Weigh a known amount of powdered Phellodendron amurense bark (e.g., 10 g).

  • Solvent Selection:

    • For a general phytochemical profile, use 70% ethanol.

    • For enhanced extraction of alkaloids, a slightly acidified solvent such as hydrochloric acid/methanol (1:100 v/v) can be used.[10]

  • Extraction Method:

    • Ultrasonic Extraction: Suspend the powdered bark in the chosen solvent (e.g., 1:10 solid-to-liquid ratio) in a flask. Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).[10]

    • Soxhlet Extraction: Place the powdered bark in a thimble and extract with the chosen solvent in a Soxhlet apparatus for a defined number of cycles or time (e.g., 4-6 hours).

  • Filtration and Concentration: After extraction, filter the mixture through filter paper to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to obtain a crude extract.

  • Storage: Store the dried extract in a cool, dark, and dry place until further analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing Phellodendron_Bark Dried Phellodendron amurense Bark Grinding Grinding (40-60 mesh) Phellodendron_Bark->Grinding Powdered_Bark Powdered Bark Grinding->Powdered_Bark Extraction Extraction (Ultrasonication or Soxhlet) Powdered_Bark->Extraction Solvent Solvent (e.g., 70% Ethanol) Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Analysis Analysis Crude_Extract->Analysis Further Analysis G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis Extract P. amurense Extract Dissolve_Extract Dissolve & Filter Extract->Dissolve_Extract Standards Alkaloid Standards Prepare_Standards Prepare Calibration Series Standards->Prepare_Standards HPLC HPLC System (C18 Column, Gradient Elution) Dissolve_Extract->HPLC Inject Sample Prepare_Standards->HPLC Inject Standards DAD Diode Array Detector (e.g., 280 nm) HPLC->DAD Chromatograms Obtain Chromatograms DAD->Chromatograms Calibration_Curve Generate Calibration Curve Chromatograms->Calibration_Curve Quantification Quantify Alkaloids Chromatograms->Quantification Calibration_Curve->Quantification Results Results Quantification->Results G Berberine Berberine AMPK AMPK Berberine->AMPK Activates NFkB NF-κB Berberine->NFkB Inhibits mTOR mTOR AMPK->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inflammation Inflammation NFkB->Inflammation G cluster_Nucleus P_amurense Phellodendron amurense Extract / Berberine IKK IKK P_amurense->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_p65_p50->Inflammatory_Genes Activates G Berberine Berberine PI3K PI3K Berberine->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR_downstream mTOR & other downstream effectors Akt->mTOR_downstream Activates Cell_Survival Cell Survival & Proliferation mTOR_downstream->Cell_Survival

References

The Antioxidant and Anti-Inflammatory Mechanisms of Phellodendron amurense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendron amurense, commonly known as the Amur cork tree, has a long-standing history in traditional medicine for treating various inflammatory conditions. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a complex interplay of antioxidant and anti-inflammatory pathways. This technical guide provides an in-depth analysis of these pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling cascades. The primary active constituents, including berberine (B55584) and other isoquinoline (B145761) alkaloids, flavonoids, and phenolic compounds, contribute to the plant's bioactivity by modulating critical cellular processes. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of Phellodendron amurense and its derivatives.

Core Anti-Inflammatory and Antioxidant Pathways

Phellodendron amurense exerts its effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory enzymes. The primary mechanisms involve the suppression of the NF-κB and MAPK signaling cascades, activation of the AMPK/mTOR pathway, and direct antioxidant activities.

Inhibition of Pro-Inflammatory Pathways

The anti-inflammatory properties of Phellodendron amurense are largely attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3][4] These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][5]

Phellodendron amurense extract (PAE) and its components have been shown to inhibit the activation of NF-κB.[1][2][3][6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. PAE has been demonstrated to prevent the degradation and phosphorylation of IκBα, thereby blocking NF-κB activation.[2][3] This leads to a downstream reduction in the production of nitric oxide (NO), iNOS, and pro-inflammatory cytokines such as IL-1β and IL-6.[1][2][3][8][9]

NF_kB_Inhibition_by_Phellodendron_amurense cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB/IκBα Complex NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocates PAE Phellodendron amurense Extract PAE->IKK Inhibits NFκB_IκBα->IKK Inhibits Phosphorylation NFκB_IκBα->NFκB Releases DNA DNA NFκB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-6, IL-1β) DNA->ProInflammatory_Genes Induces

Inhibition of the NF-κB signaling pathway by Phellodendron amurense extract.

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in inflammation. Phellodendron amurense has been shown to attenuate the phosphorylation of ERK1/2, p38, and JNK in LPS-stimulated macrophages.[2][3][4] By inhibiting the activation of these kinases, PAE can further suppress the inflammatory response.

MAPK_Inhibition_by_Phellodendron_amurense cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates AP1 AP-1 ERK->AP1 Activate p38->AP1 Activate JNK->AP1 Activate PAE Phellodendron amurense Extract PAE->MAPKK Inhibits ProInflammatory_Genes Pro-inflammatory Gene Transcription AP1->ProInflammatory_Genes Induces

Inhibition of the MAPK signaling pathway by Phellodendron amurense extract.
Modulation of Other Anti-Inflammatory and Antioxidant Pathways

Recent studies have indicated that phellodendrine, a component of Phellodendron amurense, can activate the AMP-activated protein kinase (AMPK) signaling pathway.[10] AMPK activation plays a role in reducing inflammation by inhibiting other pro-inflammatory pathways.[10] Phellodendrine has been shown to increase the phosphorylation of AMPK, which in turn leads to a decrease in the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cellular growth and metabolism that can also influence inflammation.[10]

Phellodendron amurense and its constituent berberine have been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[11][12][13][14] The inhibition of COX-2 contributes significantly to the anti-inflammatory effects of the plant extract.[5][11]

Direct Antioxidant Mechanisms

Phellodendron amurense is rich in phenolic compounds and flavonoids, which possess direct antioxidant properties.[5][15][16] These compounds can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress, which is closely linked to inflammation.[8][17] The antioxidant capacity has been demonstrated through various in vitro assays, including DPPH radical scavenging activity.[16][18][19]

Quantitative Data on Bioactivity

The following tables summarize the quantitative data from various studies on the anti-inflammatory and antioxidant effects of Phellodendron amurense.

Table 1: In Vitro Anti-Inflammatory Effects of Phellodendron amurense

AssayCell LineTreatmentConcentrationResultReference
NO ProductionRAW 264.7PAE1-100 µg/mLDose-dependent decrease in LPS-induced NO production[1][2][3]
iNOS ExpressionRAW 264.7PAE1-100 µg/mLDose-dependent inhibition of LPS-induced iNOS expression[1][2][3]
IL-6 ProductionRAW 264.7PAE1-100 µg/mLSignificant reduction in LPS-induced IL-6 secretion[2][3]
IL-1β ProductionRAW 264.7PAE1-100 µg/mLSignificant reduction in LPS-induced IL-1β secretion[2][3]
MCP-1 ProductionRAW 264.7PAE1-100 µg/mLSignificant reduction in LPS-induced MCP-1 secretion[2]
COX-2 InhibitionHuman Colon Cancer CellsBerberineNot specifiedInhibition of COX-2 transcriptional activity[12]
Cell ProliferationH1299 Lung Tumor CellsPAE2.5 µg/mL18% inhibition[13]
Cell ProliferationH1299 Lung Tumor CellsPAE5 µg/mL44% inhibition[13]
Cell ProliferationA549 Lung Tumor CellsPAE2.5 µg/mL58% inhibition[13]
Cell ProliferationA549 Lung Tumor CellsPAE5 µg/mL68% inhibition[13]

Table 2: In Vivo Anti-Inflammatory Effects of Phellodendron amurense

Animal ModelTreatmentDosageResultReference
LPS-induced endotoxemia in micePAE200 mg/kg (p.o.)Increased survival rate; Decreased serum IL-6, IL-1β, and MCP-1[1][2][3]
Acute inflammation in ratsPAENot specifiedReduction in serum nitric oxide, 3-nitrotyrosine, and NF-κB[8][9]

Table 3: Antioxidant Activity of Phellodendron amurense

AssaySourceResultReference
DPPH Radical ScavengingLeaf ExtractQuercetin and its glycosides showed significant activity comparable to vitamin E[15][18][19]
Superoxide Radical ScavengingAqueous ExtractStrong scavenging activity[16]
Hydroxyl Radical ScavengingAqueous ExtractStrong scavenging activity[16]
Nitric Oxide Radical ScavengingAqueous ExtractStrong scavenging activity[16]

Experimental Protocols

This section provides an overview of the common experimental methodologies used to investigate the antioxidant and anti-inflammatory properties of Phellodendron amurense.

In Vitro Anti-Inflammatory Assays
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Treatment Protocol: Cells are pre-treated with various concentrations of Phellodendron amurense extract (PAE) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).

  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Methodology:

    • Collect cell culture supernatants after treatment.

    • Mix an equal volume of supernatant with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Principle: To determine the expression levels of key proteins in the signaling pathways (e.g., iNOS, COX-2, IκBα, phosphorylated MAPKs).

  • Methodology:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate with specific primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Principle: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) in cell culture supernatants.

  • Methodology:

    • Use commercially available ELISA kits specific for the cytokine of interest.

    • Add cell culture supernatants to wells pre-coated with a capture antibody.

    • Incubate to allow the cytokine to bind to the antibody.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader.

    • Calculate cytokine concentrations based on a standard curve.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treat with PAE Cell_Culture->Pretreatment PAE_Prep P. amurense Extract Preparation PAE_Prep->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis NO_Assay Griess Assay (NO) Supernatant_Collection->NO_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (Proteins) Cell_Lysis->Western_Blot

General workflow for in vitro anti-inflammatory experiments.
In Vivo Anti-Inflammatory Models

  • Animal Model: Male BALB/c or C57BL/6 mice are commonly used.

  • Induction of Inflammation: Acute systemic inflammation is often induced by an intraperitoneal (i.p.) injection of a high dose of LPS.

  • Treatment Protocol: Mice are typically pre-treated orally (p.o.) with PAE for several consecutive days before the LPS challenge.

  • Outcome Measures:

    • Survival Rate: Monitored over a period of time post-LPS injection.

    • Serum Cytokine Levels: Blood is collected, and serum is separated to measure cytokine levels using ELISA.

    • Tissue Analysis: Organs such as the liver and lungs may be harvested for histological analysis or Western blotting to assess inflammation and protein expression.

Antioxidant Capacity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: Measures the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow.

    • Methodology:

      • Mix various concentrations of the plant extract with a methanolic solution of DPPH.

      • Incubate in the dark at room temperature.

      • Measure the decrease in absorbance at approximately 517 nm.

      • Calculate the percentage of scavenging activity. The IC₅₀ value (the concentration of the extract that scavenges 50% of the DPPH radicals) is often determined.

Conclusion and Future Directions

Phellodendron amurense demonstrates significant antioxidant and anti-inflammatory activities through a multi-targeted approach. Its ability to inhibit key pro-inflammatory signaling pathways such as NF-κB and MAPK, modulate the AMPK/mTOR pathway, and exert direct radical scavenging effects provides a strong scientific basis for its traditional uses and highlights its potential for the development of novel therapeutic agents. The active compounds within the extract, particularly berberine, are major contributors to these effects.

For drug development professionals, Phellodendron amurense and its purified constituents represent a promising source of lead compounds for inflammatory and oxidative stress-related diseases. Future research should focus on:

  • Bioavailability and Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion of the active compounds are necessary to optimize dosing and delivery systems.

  • Clinical Trials: Well-designed clinical trials are needed to validate the efficacy and safety of standardized Phellodendron amurense extracts in human populations for specific inflammatory conditions.

  • Synergistic Effects: Investigating the potential synergistic interactions between the various phytochemicals within the extract could lead to the development of more potent and balanced therapeutic formulations.

  • Target Identification and Validation: Further molecular studies to identify and validate specific protein targets of the active compounds will provide a more precise understanding of their mechanisms of action and facilitate rational drug design.

By continuing to explore the rich pharmacology of Phellodendron amurense, the scientific and medical communities can unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Molecular Targets of Phellodendron amurense Bark Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bark of Phellodendron amurense, commonly known as Amur cork tree, is a cornerstone of traditional Chinese medicine, where it is referred to as "Huang Bai." Its historical use in treating a myriad of ailments, including inflammation, gastroenteritis, and dysentery, has prompted modern scientific investigation into its bioactive constituents and their mechanisms of action. This technical guide provides a comprehensive overview of the key bioactive components isolated from Phellodendron amurense bark and their elucidated molecular targets. We present quantitative data on their bioactivity, detailed experimental protocols for assessing their effects on key signaling pathways, and visual representations of these pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

The primary bioactive compounds in Phellodendron amurense bark can be broadly categorized into alkaloids, flavonoids, and limonoids. Among these, the isoquinoline (B145761) alkaloids, particularly berberine (B55584), palmatine, and jatrorrhizine, are the most extensively studied. These compounds have been shown to modulate a variety of signaling pathways implicated in inflammation, cancer, and metabolic disorders. This guide will delve into the specific molecular interactions of these components, providing a foundation for further research and therapeutic development.

Data Presentation: Quantitative Bioactivity of Phellodendron amurense Components

The following tables summarize the quantitative data on the inhibitory activities of the major bioactive compounds from Phellodendron amurense bark against various molecular targets and cell lines.

Table 1: Inhibitory Concentration (IC50) of Alkaloids Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
BerberineHCC70Triple-Negative Breast Cancer0.19[1]
BT-20Triple-Negative Breast Cancer0.23[1]
MDA-MB-468Triple-Negative Breast Cancer0.48[1]
MDA-MB-231Triple-Negative Breast Cancer16.7[1]
CNE-2Nasopharyngeal Carcinoma49.5 (48h), 13.3 (72h)[2]
SW480Colorectal Adenocarcinoma40.79 (72h)[2]
PalmatineOVCAR-4Ovarian Cancer5.5 - 7.9[3]
OVCAR-8Ovarian Cancer5.5 - 7.9[3]
A2780Ovarian Cancer5.5 - 7.9[3]
ACC-201Gastric Cancer4.91 µg/mL[3]
HPNE-RasPancreatic Cancer50 µg/mL[4]
JatrorrhizineHEK 293-hIDO1-17.8[1]
Recombinant human IDO-1-206[1]

Table 2: Inhibition of Key Molecular Targets by Phellodendron amurense Components

CompoundTargetAssay TypeIC50 (µM)Reference(s)
BerberineMETKinase Assay19.64
NEK7-4.2
TGFBR1Kinase Assay7.056
COX-2-> 0.3 (effective concentration)[5]
ObacunoneAromataseEnzyme Assay28.04[6][7][8]
A549 cellsCytotoxicity Assay25[9]
SK-MEL-2 cellsCytotoxicity Assay19.71 µg/mL[9]
LimoninPlasmodium falciparumAntimalarial Assay2.7[10]
RAW264.7 (NO production)Anti-inflammatory Assay231.4[10]
A549 cellsCytotoxicity Assay82.5[10]
SMMC-7721 cellsCytotoxicity Assay24.42 µg/mL[10]

Signaling Pathways and Experimental Workflows

The bioactive components of Phellodendron amurense exert their effects by modulating key cellular signaling pathways. Below are diagrams of these pathways and typical experimental workflows used to investigate them.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Several components of Phellodendron amurense, including berberine, have been shown to inhibit this pathway.

NF_kB_Pathway cluster_NFkB_IkB Cytoplasmic Complex TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release & Translocation Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Berberine Berberine Berberine->IKK Inhibits

Inhibition of the NF-κB signaling pathway by berberine.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Extracts of Phellodendron amurense and its components like berberine and phellodendrine (B48772) have been shown to inhibit this pathway.[11][12]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets (e.g., mTOR, NF-κB) pAkt->Downstream Activates PA_Component P. amurense Component PA_Component->PI3K Inhibits PA_Component->Akt Inhibits Phosphorylation

Inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow: NF-κB Luciferase Reporter Assay

This workflow outlines the key steps in a luciferase reporter assay to quantify NF-κB activation.

Luciferase_Workflow start Start seed Seed cells in 96-well plate start->seed transfect Transfect with NF-κB luciferase reporter plasmid seed->transfect treat Treat with P. amurense component and/or TNF-α transfect->treat lyse Lyse cells treat->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure end End measure->end

Workflow for an NF-κB luciferase reporter assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the molecular targets of Phellodendron amurense components.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • TNF-α (inducer of NF-κB)

  • Test compound (e.g., berberine)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.[9][10]

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[13]

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.[13]

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.[10]

  • Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase substrate to each well and measure the luminescence using a luminometer.[8][14]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition by the test compound compared to the TNF-α-stimulated control.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic probe)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound

  • Celecoxib (B62257) (positive control inhibitor)

  • 96-well white opaque plate

  • Fluorometric plate reader

Protocol:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the test compounds and celecoxib to the desired concentrations.[11][15]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and either the test compound, celecoxib, or a solvent control. Incubate for 10-15 minutes at room temperature.[5][16]

  • Reaction Initiation: Add the COX Probe and COX Cofactor to each well. Initiate the reaction by adding arachidonic acid.[15]

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation/emission wavelength of approximately 535/587 nm.[11]

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value from the dose-response curve.

Akt Kinase Activity Assay

This assay determines the effect of a compound on the kinase activity of Akt.

Materials:

  • Cell line of interest (e.g., prostate cancer cells)

  • Cell lysis buffer (non-denaturing)

  • Protein A/G agarose (B213101) beads

  • Anti-Akt antibody

  • Kinase assay buffer

  • Recombinant GSK-3α (Akt substrate)

  • ATP

  • SDS-PAGE sample buffer

  • Anti-phospho-GSK-3α antibody

  • Western blot reagents and equipment

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in a non-denaturing lysis buffer and quantify the protein concentration.[6][17][18]

  • Immunoprecipitation: Incubate the cell lysate with an anti-Akt antibody to capture Akt. Then, add protein A/G agarose beads to pull down the antibody-Akt complex.[17][18]

  • Kinase Reaction: Wash the immunoprecipitated beads and resuspend them in kinase assay buffer. Add recombinant GSK-3α and ATP to start the kinase reaction. Incubate at 30°C for 30 minutes.[6][19]

  • Western Blot Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Run the supernatant on an SDS-PAGE gel and perform a Western blot using an anti-phospho-GSK-3α antibody to detect the phosphorylated substrate.[6]

  • Data Analysis: Quantify the band intensity of phosphorylated GSK-3α to determine the relative Akt kinase activity in treated versus untreated cells.

CREB Phosphorylation Western Blot

This method is used to assess the phosphorylation status of CREB, a key transcription factor.

Materials:

  • Cell line of interest

  • Cell lysis buffer containing phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Sample Preparation: Treat cells with the test compound. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine the protein concentration.[7]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST. Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[7]

  • Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system.[7]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total CREB to normalize the amount of phosphorylated CREB to the total CREB protein.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phospho-CREB to total CREB.

Conclusion

The bark of Phellodendron amurense is a rich source of bioactive compounds with a diverse range of molecular targets. The alkaloids, flavonoids, and limonoids present in this traditional medicine have demonstrated significant potential in modulating key signaling pathways involved in inflammation, cancer, and other disease processes. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the quantitative bioactivity of these compounds and detailing the experimental protocols necessary to further investigate their mechanisms of action. The continued exploration of these natural products holds promise for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for HPLC-MS Analysis of Phellodendron amurense Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phellodendron amurense, commonly known as Amur cork tree, is a plant whose bark is utilized in traditional medicine. The primary bioactive constituents of the bark are protoberberine alkaloids, most notably berberine (B55584), palmatine, and jatrorrhizine, along with other compounds like phellodendrine (B48772).[1][2][3] Accurate and robust analytical methods are essential for the quality control, standardization, and pharmacokinetic studies of Phellodendron amurense bark extracts. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of these alkaloids.[1][3] This document provides a detailed protocol for the HPLC-MS analysis of key alkaloids in Phellodendron amurense bark extract.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

workflow HPLC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample P. amurense Bark Powder extraction Ultrasonic Extraction (Methanol/Acid) sample->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC Separation (C18 Column, Gradient Elution) filtration->hplc ms MS/MS Detection (ESI+, MRM Mode) hplc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

Caption: Experimental workflow for HPLC-MS analysis.

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction

This protocol is effective for extracting alkaloids from the dried bark of Phellodendron amurense.

  • Grinding: Grind the dried Phellodendron amurense bark into a fine powder (approximately 40-60 mesh).

  • Weighing: Accurately weigh 0.1 g of the powdered bark into a centrifuge tube.[4]

  • Extraction: Add 10 mL of 75% methanol (B129727) to the tube.[4] Some protocols suggest using a hydrochloric acid/methanol (1:100 v/v) solution for fresh bark to enhance extraction efficiency.[5]

  • Ultrasonication: Place the tube in an ultrasonic bath and extract at room temperature for 30-60 minutes.[4][5]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of berberine, palmatine, jatrorrhizine, and phellodendrine standards (typically 1 mg/mL) by dissolving the pure compounds in methanol.

  • Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions with methanol to achieve a suitable concentration range for the calibration curve (e.g., 1-1000 ng/mL).

  • Calibration Curve: Generate a calibration curve by preparing a series of at least five concentrations of the working standard mixture through serial dilution with 75% methanol.

HPLC-MS/MS Method

HPLC Conditions

The following HPLC conditions are recommended for the separation of the target alkaloids.

ParameterValue
HPLC System Agilent 1200 series or equivalent[6]
Column C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-35% B over 20 minutes, followed by a wash and re-equilibration step
Flow Rate 0.3 mL/min[4]
Column Temperature 30 °C
Injection Volume 5 µL[4]
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM).

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 4.0 kV
Ion Source Temp. 150 °C
Desolvation Temp. 450 °C
Scan Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the quantification of the major alkaloids in this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Berberine 336.1320.1100
Palmatine 352.1336.1100
Jatrorrhizine 338.1322.1100
Phellodendrine 342.2297.1100

Data Presentation and Analysis

  • Quantification: The concentration of each alkaloid in the sample is determined by interpolating the peak area from the calibration curve generated from the standard solutions.

  • Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method. The results of the QC samples should fall within ±15% of the nominal value.

Signaling Pathways (Illustrative)

While this document focuses on the analytical protocol, the quantified alkaloids from Phellodendron amurense are known to interact with various cellular signaling pathways. For instance, berberine has been shown to modulate pathways involved in inflammation and cancer. An illustrative diagram of a simplified signaling pathway is provided below.

signaling Illustrative Signaling Pathway Modulation by Berberine Berberine Berberine AMPK AMPK Berberine->AMPK NFkB NF-κB Berberine->NFkB mTOR mTOR AMPK->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Simplified diagram of berberine's signaling interactions.

References

Application Notes and Protocols for the GC-MS Analysis of Phellodendron amurense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendron amurense, commonly known as Amur cork tree, is a plant of significant interest in traditional medicine and modern drug development due to its rich chemical composition. The bark and fruit of P. amurense contain a variety of bioactive compounds, including alkaloids, flavonoids, and essential oils. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of the volatile components present in the essential oil of P. amurense. This document provides detailed application notes and protocols for the GC-MS analysis of P. amurense, focusing on its essential oil composition.

Data Presentation: Chemical Composition of Phellodendron amurense Essential Oil

The essential oil of Phellodendron amurense, obtained through hydrodistillation of the fruits, is a complex mixture of volatile compounds. A GC-MS analysis of the essential oil from P. amurense fruits collected in China identified 21 compounds, which accounted for 97% of the total oil composition.[1][2] The most abundant constituents were myrcene (B1677589) (51.7%), 2-methyl-6-methyleneocta-3,7-dien-2-ol (7.4%), 1,2-benzenedicarboxylic acid-bis(2-methylpropyl)-ester (7.2%), 2-methyl-6-methyleneocta-1,7-dien-3-ol (7.1%), and α-phellandrene (5.2%).[1][2]

Table 1: Quantitative Analysis of Volatile Compounds in Phellodendron amurense Essential Oil by GC-MS [1][2]

CompoundRetention Time (min)Relative Content (%)
α-Thujene8.230.8
α-Pinene8.542.1
Camphene8.910.3
Sabinene9.521.5
β-Pinene9.872.5
Myrcene10.2151.7
α-Phellandrene10.565.2
δ-3-Carene10.891.8
p-Cymene11.231.1
Limonene11.543.6
β-Ocimene11.980.9
γ-Terpinene12.450.5
Terpinolene13.210.7
Linalool14.021.2
2-Methyl-6-methyleneocta-1,7-dien-3-ol15.877.1
2-Methyl-6-methyleneocta-3,7-dien-2-ol16.237.4
α-Terpineol17.540.6
β-Caryophyllene21.341.3
α-Humulene22.010.4
Germacrene D23.560.2
1,2-Benzenedicarboxylic acid-bis(2-methylpropyl)-ester28.987.2

Experimental Protocols

Sample Preparation: Hydrodistillation of Phellodendron amurense Essential Oil

The extraction of essential oils from plant materials is a critical first step in their analysis. Hydrodistillation is a common method for extracting volatile compounds from plant matrices.

Materials and Equipment:

  • Fresh or dried fruits of Phellodendron amurense

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Grinder or mill

Protocol:

  • Grind the plant material (e.g., 100 g of dried fruits) to a coarse powder.

  • Place the ground material into the round-bottom flask.

  • Add a sufficient amount of distilled water to cover the plant material (approximately 1 L).

  • Set up the Clevenger apparatus for hydrodistillation.

  • Heat the flask using the heating mantle to initiate boiling.

  • Continue the distillation for at least 3 hours, or until no more oil is collected.

  • Collect the essential oil from the collection arm of the Clevenger apparatus.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed vial in a cool, dark place until GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol is a general guideline for the analysis of Phellodendron amurense essential oil. Instrument parameters may need to be optimized for specific equipment and analytical goals.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of a wide range of volatile compounds.

GC-MS Conditions:

ParameterValue
Gas Chromatograph
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature60 °C, hold for 2 min
Ramp 13 °C/min to 180 °C
Ramp 220 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Rangem/z 40-500
Solvent Delay3 min

Data Analysis:

  • Identify the chemical constituents by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley).

  • Confirm the identification by comparing the retention indices of the compounds with those reported in the literature for a similar GC column.

  • Calculate the relative percentage of each component by peak area normalization.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of Phellodendron amurense.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis P_amurense Phellodendron amurense (Fruits) Grinding Grinding P_amurense->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation Drying Drying (Na2SO4) Hydrodistillation->Drying Essential_Oil Essential Oil Drying->Essential_Oil Injection GC Injection Essential_Oil->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Library_Search Mass Spectral Library Search TIC->Library_Search RI_Comparison Retention Index Comparison TIC->RI_Comparison Quantification Quantification (Peak Area %) Library_Search->Quantification RI_Comparison->Quantification Report Final Report Quantification->Report

References

Application Notes and Protocols: Phellodendron amurense Extract for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vitro evaluation of Phellodendron amurense (Amur Cork Tree) extract. This document summarizes key quantitative data from various studies and includes methodologies for essential experiments to assess the extract's biological activities.

Phellodendron amurense has a long history of use in traditional medicine, and recent scientific investigations have highlighted its anti-inflammatory, antioxidant, anti-cancer, and antimicrobial properties. The primary bioactive constituents responsible for these effects are believed to be isoquinoline (B145761) alkaloids, such as berberine, palmatine, and jatrorrhizine, along with various flavonoids and phenolic compounds.[1][2][3][4]

I. Preparation of Phellodendron amurense Bark Extract

This protocol describes a general method for preparing P. amurense extract suitable for in vitro experiments. The choice of solvent can influence the composition of the final extract.

Materials and Equipment:

  • Dried bark of Phellodendron amurense

  • Grinder or mill

  • Extraction solvent (e.g., 70% ethanol, methanol, or distilled water)[5][6]

  • Heating mantle or water bath

  • Filter paper

  • Rotary vacuum evaporator

  • Freeze dryer (lyophilizer)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile microcentrifuge tubes

Protocol:

  • Grinding: Grind the dried P. amurense bark into a fine powder.

  • Extraction:

    • For ethanolic or methanolic extraction, add the powdered bark to the solvent (e.g., a 1:10 solid-to-liquid ratio, such as 100 g of powder in 1 L of solvent).[5][6]

    • For hot water extraction, use a similar ratio with distilled water.

  • Heating and Incubation: Heat the mixture at a controlled temperature (e.g., 60°C for ethanol/methanol, boiling for water) for a specified duration (e.g., 4-12 hours).[5][6]

  • Filtration: Allow the mixture to cool and then filter it through filter paper to remove solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary vacuum evaporator at approximately 40°C to remove the solvent.[5]

  • Lyophilization: Freeze-dry the concentrated extract to obtain a powder.[6]

  • Storage: Store the powdered extract at -20°C for long-term use.

  • Stock Solution Preparation: For in vitro studies, dissolve the dried extract in DMSO to create a high-concentration stock solution.[5] Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments.

II. Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on P. amurense extract.

Table 1: Anti-proliferative and Cytotoxic Effects

Cell LineExtract ConcentrationEffectReference
A549 (lung cancer)2.5 µg/mL58% inhibition of proliferation[7]
A549 (lung cancer)5 µg/mL68% inhibition of proliferation[7]
H1299 (lung cancer)2.5 µg/mL18% inhibition of proliferation[7]
H1299 (lung cancer)5 µg/mL44% inhibition of proliferation[7]
HaCaT (keratinocytes)1.25 mg/mLReduced cell density, no significant cytotoxicity (IC50 not reached)[6]
S. mutans5 mg/mLComplete inactivation[6]

Table 2: Antioxidant and Developmental Effects

SystemExtract ConcentrationEffectReference
Bovine Embryos0.01 µg/mLIncreased blastocyst rate (28.9% vs. 25.4% control)[5]
Bovine Embryos0.01 µg/mLSignificantly decreased intracellular reactive oxygen species (ROS)[5]
Bovine Embryos0.01 µg/mLSignificantly decreased apoptotic cells[5]

III. Experimental Protocols

A. Cell Viability/Proliferation Assay (MTS/WST-1)

This protocol is used to assess the effect of the extract on cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cells (e.g., HaCaT, A549) in a 96-well plate at a density of 1 x 104 to 3 x 104 cells per well and incubate for 24 hours.[6][8]

  • Treatment: Treat the cells with various concentrations of the P. amurense extract (e.g., 1.25, 2.5, 5 mg/mL) and a vehicle control (DMSO in media).[6] Incubate for the desired time period (e.g., 24 or 48 hours).

  • Reagent Addition: Add MTS or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

B. Anti-inflammatory Activity in Macrophages (RAW 264.7)

This protocol assesses the extract's ability to inhibit the inflammatory response in macrophages.

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a suitable format (e.g., 6-well plate for protein analysis, 96-well plate for NO measurement).

  • Pre-treatment: Pre-treat the cells with different concentrations of P. amurense extract for a specified time (e.g., 1-2 hours).

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: Incubate the cells for a period relevant to the endpoint being measured (e.g., 24 hours for nitric oxide production).

  • Endpoint Analysis:

    • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure nitrite (B80452) concentration in the culture supernatant as an indicator of NO production.

    • Cytokine Analysis (ELISA): Measure the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the supernatant using ELISA kits.[9]

    • Western Blotting: Analyze cell lysates to determine the expression and phosphorylation status of key inflammatory signaling proteins like NF-κB and MAPKs (ERK, p38, JNK).[9]

IV. Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Extract Preparation cluster_invitro In Vitro Assays phellodendron Phellodendron amurense Bark powder Powdered Bark phellodendron->powder extraction Solvent Extraction (e.g., 70% Ethanol) powder->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation lyophilization Lyophilization evaporation->lyophilization extract_powder Dried Extract Powder lyophilization->extract_powder cell_culture Cell Culture (e.g., Cancer cells, Macrophages) extract_powder->cell_culture Dissolve in DMSO, dilute in media treatment Treatment with Extract cell_culture->treatment viability Cell Viability Assay (MTS/WST-1) treatment->viability anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) treatment->anti_inflammatory western_blot Western Blot (Signaling Proteins) treatment->western_blot

Caption: General experimental workflow for preparing and testing P. amurense extract.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 jnk JNK tlr4->jnk erk ERK tlr4->erk ikb IκBα tlr4->ikb inhibition pa_extract P. amurense Extract pa_extract->p38 inhibits phosphorylation pa_extract->jnk inhibits phosphorylation pa_extract->erk inhibits phosphorylation pa_extract->ikb inhibits degradation pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p38->pro_inflammatory activate transcription jnk->pro_inflammatory activate transcription erk->pro_inflammatory activate transcription nfkb NF-κB ikb->nfkb releases nfkb->pro_inflammatory activate transcription

Caption: Inhibition of LPS-induced inflammatory pathways by P. amurense extract.[9]

anti_cancer_pathway pa_extract P. amurense Extract akt Akt pa_extract->akt inhibits phosphorylation creb CREB akt->creb activates cyclinD1 Cyclin D1 creb->cyclinD1 upregulates cell_cycle G1/S Phase Progression cyclinD1->cell_cycle proliferation Cell Proliferation cell_cycle->proliferation

Caption: Inhibition of the Akt/CREB signaling pathway by P. amurense extract.[2][7]

References

Application Notes and Protocols: Evaluating Phellodendron amurense Extract in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phellodendron amurense, commonly known as the Amur cork tree, is a plant that has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including inflammation and infections.[1] Modern scientific research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, particularly its anti-cancer and anti-inflammatory properties. The extract of Phellodendron amurense bark is rich in bioactive compounds, with the alkaloid berberine (B55584) being one of the most studied constituents.[1]

These application notes provide a comprehensive overview of the use of Phellodendron amurense extract in various cell culture models to investigate its biological activities. Detailed protocols for key experimental assays are provided to enable researchers to assess its anti-proliferative, cell cycle inhibitory, and anti-inflammatory effects.

Data Presentation

The following tables summarize the quantitative data on the effects of Phellodendron amurense extract on different cell lines.

Table 1: Anti-proliferative Activity of Phellodendron amurense Extract

Cell LineCancer TypeAssayConcentration (µg/mL)Inhibition of Proliferation (%)IC50 (µg/mL)Citation
A549Lung CarcinomaMTS2.558%~4.1[1]
A549Lung CarcinomaMTS568%~4.1[1]
H1299Lung CarcinomaMTS2.518%>5[1]
H1299Lung CarcinomaMTS544%>5[1]
HeLaCervical CarcinomaMTS--13.84[1]
MCF-7Breast CancerMTS--41.59[1]
HCT 116Colorectal CarcinomaMTS--10.21[1]
3T3Murine FibroblastMTS-Not significantly affected>500[1]

Table 2: Effect of Phellodendron amurense Extract on Cell Cycle Distribution in Cancer Cells

Cell LineTreatment% of Cells in G1 Phase% of Cells in Sub-G0 (Apoptosis)Citation
HeLaControl55.3%2.1%[1]
HeLaPA Tincture (IC50) - 24h68.9%8.9%[1]
HCT 116Control52.1%1.8%[1]
HCT 116PA Tincture (IC50) - 24h65.4%10.2%[1]
A549Control60.2%1.5%[1]
A549PA Tincture (IC50) - 24h72.5%Not significantly increased[1]
A549PA Tincture (IC50) - 48h75.1%Not significantly increased[1]

Table 3: Inhibition of Pro-inflammatory Markers by Cortex Phellodendri Amurensis (CPA) Extract in LPS-stimulated RAW 264.7 Macrophages

MarkerInhibitionCitation
Nitric Oxide (NO)Dose-dependent down-regulation[2]
iNOS expressionDose-dependent down-regulation[2]
IL-6Down-regulated[2]
IL-1βDown-regulated[2]
MCP-1Down-regulated[2]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the efficacy of Phellodendron amurense extract.

Protocol 1: Cell Viability and Proliferation Assay (MTS Assay)

This protocol is used to determine the effect of Phellodendron amurense extract on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well tissue culture plates

  • Cell line of interest (e.g., A549, HCT 116)

  • Complete culture medium

  • Phellodendron amurense extract stock solution (dissolved in a suitable solvent like DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[1]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with Extract:

    • Prepare serial dilutions of the Phellodendron amurense extract in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted extract solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the extract) and a blank control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[3][4][5]

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.[3][4][5]

    • Measure the absorbance at 490 nm using a microplate reader.[3][4]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100%).

    • The IC50 value (the concentration of the extract that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the extract concentration.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with Phellodendron amurense extract.

Materials:

  • 6-well tissue culture plates

  • Cell line of interest

  • Complete culture medium

  • Phellodendron amurense extract

  • Phosphate-Buffered Saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of Phellodendron amurense extract for the specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution (Sub-G0, G0/G1, S, and G2/M phases).

Protocol 3: Western Blot Analysis of Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation status of specific proteins in signaling pathways affected by Phellodendron amurense extract.

Materials:

  • Cell line of interest

  • Phellodendron amurense extract

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with Phellodendron amurense extract as required.

    • Wash cells with cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

Protocol 4: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus and the inhibitory effect of Phellodendron amurense extract.

Materials:

  • RAW 264.7 macrophage cells

  • 24-well or 96-well tissue culture plates

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Phellodendron amurense extract

  • Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Phellodendron amurense extract for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Griess Assay:

    • Prepare a nitrite standard curve using the sodium nitrite solution.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of inhibition of NO production by the extract compared to the LPS-only control.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involved in the action of Phellodendron amurense extract.

G Experimental Workflow for Cell Viability (MTS) Assay cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTS Assay seed Seed cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add P. amurense extract dilutions incubate1->treat incubate2 Incubate for desired period (e.g., 24-72h) treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Read absorbance at 490 nm incubate3->read data_analysis data_analysis read->data_analysis Calculate % viability and IC50

Caption: Workflow for assessing cell viability using the MTS assay.

G Signaling Pathway Inhibition by Phellodendron amurense Extract cluster_pathway Proliferation Signaling Akt Akt CREB CREB Akt->CREB MAPK MAPK Akt->MAPK Proliferation Cell Proliferation & Survival CREB->Proliferation MAPK->Proliferation PA_extract Phellodendron amurense Extract PA_extract->Akt Inhibits phosphorylation PA_extract->CREB Inhibits phosphorylation PA_extract->MAPK Inhibits phosphorylation

Caption: Inhibition of the Akt/CREB/MAPK signaling pathway.

G Anti-inflammatory Action of Phellodendron amurense Extract cluster_inflammation Inflammatory Signaling LPS LPS NFkB NF-κB LPS->NFkB MAPKs MAPKs (ERK, p38, JNK) LPS->MAPKs iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB->Cytokines MAPKs->iNOS MAPKs->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PA_extract Phellodendron amurense Extract PA_extract->NFkB Inhibits activation PA_extract->MAPKs Inhibits phosphorylation

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

References

Application Notes and Protocols: Animal Models for Phellodendron amurense Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various preclinical animal models used to evaluate the efficacy of Phellodendron amurense and its extracts. The included information is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of this traditional medicinal plant in oncology, inflammation, and respiratory diseases.

I. Anti-Cancer Efficacy: Prostate Cancer Model

The Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model is a well-established model for studying the prevention and treatment of prostate cancer. TRAMP mice spontaneously develop prostate tumors with a high frequency, mimicking the progression of human prostate cancer.

Quantitative Data Summary
Animal ModelTreatmentDosageDurationKey FindingsReference
TRAMP MiceNexrutine® (P. amurense extract) in diet600 mg/kg14 weeksInhibited progression of established prostate tumors.[1][2]
TRAMP MiceNexrutine® in diet600 mg/kg20 weeks66% protection against high-grade tumors.[3][4]
TRAMP MiceNexrutine® in diet600 mg/kg4, 8, 12, 20 weeksSuppressed tumor growth and lowered expression of pAkt.[3][4]
Experimental Protocol: TRAMP Mouse Model for Prostate Cancer

Objective: To evaluate the efficacy of Phellodendron amurense extract in preventing or inhibiting the progression of prostate tumors in TRAMP mice.

Materials:

  • Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice (male, 10-28 weeks old)

  • Phellodendron amurense extract (e.g., Nexrutine®)

  • Standard mouse chow

  • Custom-formulated chow containing Phellodendron amurense extract (600 mg/kg)

  • Animal housing facilities compliant with institutional guidelines

  • Calipers for tumor measurement

  • Histology equipment and reagents (formalin, paraffin (B1166041), H&E stain)

  • Immunohistochemistry reagents (antibodies for pAkt, NF-κB, etc.)

Procedure:

  • Animal Acclimatization: House TRAMP mice in a controlled environment for at least one week before the start of the experiment.

  • Randomization: Randomize mice into control and treatment groups (n=10-15 per group).

  • Diet Administration:

    • Control Group: Feed with standard mouse chow.

    • Treatment Group: Feed with chow containing Phellodendron amurense extract (600 mg/kg).

  • Treatment Duration: Continue the respective diets for the specified duration of the study (e.g., 14 or 20 weeks).

  • Monitoring:

    • Monitor the body weight and food consumption of the mice weekly.

    • Palpate for tumors weekly.

  • Termination and Sample Collection:

    • At the end of the study, euthanize the mice according to approved protocols.

    • Collect prostate tissue and any visible tumors.

    • Fix tissues in 10% neutral buffered formalin for histopathological analysis.

    • Collect serum for analysis of circulating cytokines.

  • Histopathological Analysis:

    • Embed fixed tissues in paraffin and section.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess tumor grade.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on tissue sections to analyze the expression of key signaling proteins such as pAkt and NF-κB.

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Data Analysis acclimatize Acclimatize TRAMP Mice randomize Randomize into Groups (Control & Treatment) acclimatize->randomize control_diet Control Group: Standard Chow randomize->control_diet treatment_diet Treatment Group: P. amurense Chow (600 mg/kg) randomize->treatment_diet monitor Weekly Monitoring: - Body Weight - Food Intake - Tumor Palpation control_diet->monitor treatment_diet->monitor euthanize Euthanize & Collect Samples (Prostate, Tumors, Serum) monitor->euthanize histology Histopathology (H&E) euthanize->histology ihc Immunohistochemistry (pAkt, NF-κB) euthanize->ihc cytokine Serum Cytokine Analysis euthanize->cytokine

TRAMP mouse model workflow for P. amurense efficacy testing.

II. Anti-Inflammatory Efficacy

Phellodendron amurense has demonstrated significant anti-inflammatory properties in various preclinical models.

A. Allergic Asthma Model

The ovalbumin (OVA)-induced murine asthma model is a widely used model to study allergic airway inflammation.

Quantitative Data Summary
Animal ModelTreatmentDosageKey FindingsReference
OVA-induced Asthma (Mice)P. amurense cortex methanol (B129727) extract (oral)200 mg/kgSignificantly decreased IL-4, IL-5, IL-13, and TNF-α in BALF.[5]
OVA-induced Asthma (Mice)P. amurense cortex methanol extract (oral)100 & 200 mg/kgSignificantly decreased IgE production.[5]
Experimental Protocol: OVA-Induced Murine Asthma Model

Objective: To assess the anti-asthmatic effects of Phellodendron amurense extract in an OVA-induced murine model of asthma.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Phosphate-buffered saline (PBS)

  • Phellodendron amurense extract

  • Nebulizer

  • Equipment for bronchoalveolar lavage (BAL)

  • ELISA kits for cytokines (IL-4, IL-5, IL-13, TNF-α) and IgE

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of alum in 200 µL of PBS.[6]

    • The control group receives an i.p. injection of PBS.[6]

  • Treatment:

    • Administer Phellodendron amurense extract (e.g., 100 or 200 mg/kg, orally) daily from day 21 to day 27.

    • The control group receives the vehicle.

  • Challenge:

    • On days 28, 29, and 30, challenge the mice with 2% OVA aerosol for 20 minutes using a nebulizer.[6]

    • The control group is challenged with saline.[6]

  • Sample Collection (48 hours after the last challenge):

    • Euthanize the mice.

    • Collect blood for serum IgE analysis.

    • Perform bronchoalveolar lavage (BAL) to collect BAL fluid.

  • Analysis:

    • Centrifuge the BAL fluid and collect the supernatant for cytokine analysis (IL-4, IL-5, IL-13, TNF-α) using ELISA.

    • Count the inflammatory cells in the BAL fluid.

    • Measure serum IgE levels using ELISA.

    • Perform histological analysis of lung tissue to assess inflammation and goblet cell hyperplasia.

Experimental Workflow

G cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase sensitize Day 0 & 14: Sensitize with OVA/Alum (i.p.) treatment Day 21-27: Daily Oral Administration of P. amurense Extract sensitize->treatment challenge Day 28, 29, 30: Challenge with OVA Aerosol treatment->challenge sample 48h Post-Challenge: Collect BAL Fluid & Serum challenge->sample analysis Analyze: - BALF Cytokines (ELISA) - Serum IgE (ELISA) - Lung Histology sample->analysis

OVA-induced asthma model workflow.

B. Acute Inflammation Models

This model is used to study systemic inflammation and the efficacy of anti-inflammatory agents.

Experimental Protocol: LPS-Induced Endotoxemia in Mice

Objective: To investigate the anti-inflammatory activity of Phellodendron amurense extract against LPS-induced endotoxemia.

Materials:

  • C57BL/6 or ICR mice (male, 7-8 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Phellodendron amurense extract

  • Saline

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Pre-treatment:

    • Administer Phellodendron amurense extract (e.g., orally or i.p.) to the treatment group.

    • Administer vehicle to the control group.

  • Induction of Endotoxemia:

    • After a specific pre-treatment time (e.g., 2 hours), induce endotoxemia by i.p. injection of LPS (e.g., 50 mg/kg).[7][8]

  • Monitoring:

    • Monitor the survival rate of the mice over a set period (e.g., 120 hours).[7]

  • Sample Collection:

    • At a specific time point after LPS injection (e.g., 2 hours), collect blood and tissues (e.g., lungs) for analysis.[7]

  • Analysis:

    • Measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

    • Perform histological analysis of tissues to assess inflammation.

This is a model of acute topical inflammation.

Experimental Protocol: TPA-Induced Ear Edema in Mice

Objective: To evaluate the topical anti-inflammatory effect of Phellodendron amurense extract.

Materials:

  • ICR or CD-1 mice (male, 20-25 g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Phellodendron amurense extract

  • Acetone or ethanol (B145695) (vehicle)

  • Micrometer caliper

Procedure:

  • Treatment Application:

    • Topically apply Phellodendron amurense extract dissolved in a vehicle to the inner and outer surfaces of the mouse ear.

    • Apply the vehicle alone to the control group.

  • Induction of Edema:

    • After a short interval (e.g., 30 minutes), apply TPA (e.g., 2.5 µg in 20 µL of vehicle) to the same ear surfaces.

  • Measurement of Edema:

    • Measure the thickness of the ear using a micrometer caliper at various time points after TPA application (e.g., 4-6 hours).

  • Calculation of Inhibition:

    • Calculate the percentage of edema inhibition by comparing the ear thickness of the treated group with the control group.

  • Biochemical Analysis (Optional):

    • Punch out a section of the ear tissue for analysis of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of inflammatory mediators.[9]

III. Signaling Pathways

Phellodendron amurense and its active components, such as berberine, have been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Key Signaling Pathways Modulated by Phellodendron amurense

G cluster_akt Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_creb CREB Pathway cluster_downstream Downstream Effects P_amurense Phellodendron amurense pAkt pAkt P_amurense->pAkt inhibits pERK pERK P_amurense->pERK inhibits pJNK pJNK P_amurense->pJNK inhibits p38 p38 P_amurense->p38 inhibits p65 p65 (NF-κB) P_amurense->p65 inhibits pCREB pCREB P_amurense->pCREB inhibits CyclinD1 Cyclin D1 pAkt->CyclinD1 regulates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65->Proinflammatory_Cytokines induces iNOS iNOS p65->iNOS induces pCREB->CyclinD1 regulates

Signaling pathways modulated by P. amurense.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

References

High-Yield Extraction Techniques for Phellodendron amurense Bark: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendron amurense, commonly known as the Amur cork tree, is a medicinal plant whose bark is a rich source of bioactive isoquinoline (B145761) alkaloids, primarily berberine (B55584), palmatine, and phellodendrine.[1][2] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and potential antineoplastic effects.[3][4][5] Efficient extraction of these valuable compounds is a critical first step in research, development, and manufacturing of pharmaceuticals and nutraceuticals.

These application notes provide detailed protocols for several high-yield extraction techniques for Phellodendron amurense bark, including Ultrasound-Assisted Extraction (UAE), Enzyme-Assisted Extraction (EAE), and Supercritical CO₂ Extraction. The information is intended to guide researchers in selecting and optimizing extraction methods to maximize the yield of target bioactive compounds.

Data Presentation: Comparative Extraction Yields

The following tables summarize quantitative data from various studies on the extraction of key alkaloids from Phellodendron amurense bark using different methods and solvents.

Table 1: Ultrasound-Assisted Extraction (UAE) of Alkaloids

Solvent SystemKey ParametersBerberine Yield (mg/g)Palmatine Yield (mg/g)Total Alkaloid Yield (mg/g)Reference
Hydrochloric acid/methanol40 kHz, 250 W, 20 min103.121.25-[1][6]
96% (w/w) Lactic acidLiquid-to-solid ratio: 30.0 mL/g, Temp: 60.0 °C--139.6 ± 0.2[7]
40.0% (w/w) Malic acidLiquid-to-solid ratio: 30.0 mL/g, Temp: 80.0 °C--133.0 ± 0.5[7]
88.0% (w/w) Pyruvic acidLiquid-to-solid ratio: 30.0 mL/g, Temp: 75.0 °C--146.3 ± 0.4[7]
46% Malic acidSolvent-to-solid ratio: 26.8 mL/g, Time: 33.5 min, Temp: 80 °C50.88-60.88[8]
Deep Eutectic Solvent (Choline chloride:citric acid 1:2) + 30% waterSolvent-to-solid ratio: 50 mL/g11.235.01-[9]

Table 2: Comparison of Different Extraction Methods

Extraction MethodSolventBerberine Yield (mg/g)Phellodendrine Yield (mg/g)Palmatine Yield (mg/g)Reference
Ultrasonic Extraction Hydrochloric acid/methanol103.12 24.41 1.25 [1][6][10]
DistillationHydrochloric acid/methanolLower than ultrasonicLower than ultrasonicLower than ultrasonic[1]
Soxhlet ExtractionHydrochloric acid/methanolLower than ultrasonicLower than ultrasonicLower than ultrasonic[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Acidified Methanol

This protocol is based on a high-yield method for extracting berberine, phellodendrine, and palmatine.[1][6]

Materials:

  • Dried Phellodendron amurense bark, ground to a powder (20 mesh)

  • Methanol

  • Hydrochloric acid (HCl)

  • Extraction solvent: Hydrochloric acid/methanol (1:100 v/v)

  • Ultrasonic bath (40 kHz, 250 W)

  • Centrifuge

  • Conical flasks (50 mL)

Procedure:

  • Weigh 0.50 g of powdered Phellodendron amurense bark and place it into a 50 mL conical flask.

  • Add 50 mL of the hydrochloric acid/methanol (1:100 v/v) extraction solvent to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 20 minutes at a frequency of 40 kHz and a power of 250 W.

  • After extraction, remove the flask from the ultrasonic bath.

  • Centrifuge the mixture at 1000 r/min for 1 minute to separate the extract from the solid plant material.

  • Carefully collect the supernatant containing the extracted alkaloids for further analysis.

Protocol 2: Ultrasound-Assisted Extraction with Deep Eutectic Solvents (DES)

This protocol utilizes a green and sustainable solvent system for the efficient extraction of alkaloids.[11][12]

Materials:

  • Dried Phellodendron amurense cortex (PAC), powdered

  • Choline chloride (ChCl)

  • Citric acid

  • Deionized water

  • Deep Eutectic Solvent (DES): Prepare by mixing ChCl and citric acid at a molar ratio of 1:2.

  • 30 wt% aqueous solution of DES

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Prepare the DES by heating and stirring Choline chloride and citric acid (1:2 molar ratio) until a homogeneous, clear liquid is formed.

  • Prepare the extraction solvent by mixing the DES with deionized water to create a 30 wt% aqueous solution.

  • Weigh a specific amount of powdered PAC and add the 30 wt% aqueous DES solution at a solvent-to-solid ratio of 50 mL/g.[9]

  • Place the mixture in an ultrasonic bath and sonicate for 30 minutes at 25°C.[9]

  • After sonication, centrifuge the mixture to separate the supernatant from the plant residue.

  • Collect the supernatant for quantification of berberine and palmatine.

Protocol 3: Enzyme-Assisted Extraction (EAE) of Berberine

This protocol employs enzymes to break down the plant cell wall, facilitating the release of berberine.[13]

Materials:

  • Phellodendron amurense bark, crushed to 40-150 mesh

  • Water

  • Sodium hydroxide (B78521) or sodium carbonate (for pH adjustment)

  • Mannanase (B13387028)

  • Centrifuge or filter (300-500 mesh)

  • Drying oven

Procedure:

  • Mix the crushed Phellodendron amurense bark with water at a ratio of 1:4.5 (w/w).

  • Adjust the pH of the mixture to 7.5 using sodium carbonate.[13]

  • Add mannanase to the mixture. The amount of enzyme should be optimized based on its activity.

  • Incubate the mixture at 55°C for 30 hours to allow for enzymatic hydrolysis.[13]

  • After incubation, either centrifuge the mixture or filter it through a 300-mesh screen to separate the liquid extract.[13]

  • Dry the resulting liquid extract at 80°C for 8 hours to obtain the crude berberine extract.[13]

Mandatory Visualizations

Experimental and Logical Workflows

Extraction_Workflow cluster_prep Sample Preparation cluster_methods Extraction Methods cluster_downstream Downstream Processing start Phellodendron amurense Bark grind Grinding/Crushing start->grind uae Ultrasound-Assisted Extraction grind->uae eae Enzyme-Assisted Extraction grind->eae sfe Supercritical Fluid Extraction grind->sfe separation Separation (Centrifugation/Filtration) uae->separation eae->separation sfe->separation analysis Analysis (e.g., HPLC) separation->analysis purification Purification separation->purification end Bioactive Compounds analysis->end purification->end

Caption: General workflow for the extraction of bioactive compounds from Phellodendron amurense bark.

Signaling Pathways Modulated by Phellodendron amurense Extract

The primary bioactive compound, berberine, has been shown to modulate several key signaling pathways involved in inflammation and cancer.[5]

Berberine_Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Proliferation Pathway Berberine Berberine (from P. amurense extract) NFkB NF-κB Berberine->NFkB COX2 COX-2 Berberine->COX2 TNFa TNF-α Berberine->TNFa Akt Akt Signaling Berberine->Akt CREB CREB Berberine->CREB CellGrowth Tumor Cell Growth & Proliferation NFkB->CellGrowth COX2->CellGrowth TNFa->CellGrowth Akt->CellGrowth Apoptosis Apoptosis Akt->Apoptosis CREB->CellGrowth

Caption: Inhibition of pro-inflammatory and cancer signaling pathways by berberine.

Concluding Remarks

The selection of an appropriate extraction technique for Phellodendron amurense bark is contingent on the specific research or development goals, such as desired yield, purity of the extract, environmental impact, and scalability. Ultrasound-assisted extraction, particularly with acidified alcohol or green solvents like DES, has demonstrated high efficiency in obtaining alkaloids.[1][11] Enzyme-assisted extraction offers a targeted approach to breaking down the cell wall for improved compound release.[13] For applications requiring high purity and avoidance of organic solvents, supercritical CO₂ extraction presents a valuable, albeit more technologically intensive, alternative.[14] The protocols and data provided herein serve as a comprehensive starting point for the high-yield extraction of bioactive compounds from this important medicinal plant.

References

Isolating Berberine from Phellodendron amurense: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the isolation of berberine (B55584), a pharmacologically significant isoquinoline (B145761) alkaloid, from the bark of Phellodendron amurense (Amur Cork Tree). Various extraction and purification methodologies are presented, ranging from traditional solvent-based techniques to modern, more efficient methods. This guide is intended to equip researchers with the necessary information to effectively isolate berberine for further scientific investigation and drug development endeavors.

Introduction

Berberine is a well-studied natural compound found in a variety of plants, including Phellodendron amurense.[1] It has garnered significant attention within the scientific community due to its broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[2][3] The bark of Phellodendron amurense is a rich source of this valuable alkaloid.[1] The effective isolation of berberine is a critical first step for any research aimed at exploring its therapeutic potential. This document outlines several protocols for its extraction and purification, providing a comparative analysis of their efficiencies.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is paramount for maximizing the yield and purity of berberine from Phellodendron amurense. Below is a summary of quantitative data from various studies, comparing the efficacy of different extraction techniques.

Extraction MethodSolventSolid-to-Liquid RatioTemperature (°C)TimeBerberine Yield (mg/g)Reference
Maceration80% Ethanol (B145695)1:10Room Temp7 days0.28% (w/w)[4]
Soxhlet ExtractionEthanol1:10Boiling Point3 hours1.04% (w/w)[4]
Ultrasound-Assisted Extraction (UAE)69.1% Ethanol1:31.3Not specified1 hour5.61[4]
Ultrasound-Assisted Extraction (UAE)Hydrochloric acid/MethanolNot specifiedNot specifiedNot specified103.12[5]
Microwave-Assisted Extraction (MAE)80% EthanolNot specifiedNot specified3 minutes1.66% (w/w)[4]
Ultrahigh Pressure Extraction (UPE)69.1% Ethanol1:31.3Not specified2 minutes7.70[4]
Supercritical Fluid Extraction (SFE)CO2 with 90% Ethanol entrainerNot specified501.5 hours1.1208% (extraction rate)[6]
Enzymatic ExtractionWater (pH adjusted) with Mannase1:8.55525 hoursNot specified[7]

Note: Direct comparison of yields can be challenging due to variations in plant material, analytical methods, and reporting units (e.g., % w/w vs. mg/g). The data presented here is for comparative purposes.

Experimental Protocols

The following are detailed protocols for the extraction and purification of berberine from the dried bark of Phellodendron amurense.

Preparation of Plant Material
  • Drying: Dry the fresh bark of Phellodendron amurense in a shaded, well-ventilated area until it becomes brittle. Shade-drying has been shown to yield a higher berberine content compared to sun or oven drying.[1]

  • Grinding: Grind the dried bark into a coarse powder (approximately 40-80 mesh) using a mechanical grinder.[6][7]

Extraction Protocols
  • Weigh 100 g of the powdered Phellodendron amurense bark and place it in a large Erlenmeyer flask.

  • Add 1 L of 80% ethanol to the flask.[4]

  • Seal the flask and allow it to stand at room temperature for 7 days, with occasional shaking.[4]

  • After 7 days, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Weigh 10 g of the powdered Phellodendron amurense bark and place it in a 250 mL beaker.

  • Add 200 mL of 70% ethanol.[8]

  • Place the beaker in an ultrasonic bath.

  • Sonicate the mixture for 60 minutes at a frequency of 40 kHz and a power of 100 W.

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Purification Protocol

The crude extract obtained from any of the above methods will contain impurities. The following is a general protocol for the purification of berberine.

  • Acid-Base Extraction:

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Filter the acidic solution to remove any insoluble impurities.

    • To the filtrate, slowly add a 10% sodium hydroxide (B78521) solution until the pH reaches approximately 10-11 to precipitate the alkaloids.

    • Collect the precipitate by filtration and wash it with distilled water until the washings are neutral.

    • Dry the precipitate in a vacuum oven at a temperature below 60°C.

  • Recrystallization:

    • Dissolve the dried precipitate in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization.

    • Collect the yellow, needle-like crystals of berberine by filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified berberine crystals in a vacuum desiccator.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for the isolation and purification of berberine from Phellodendron amurense is depicted below.

experimental_workflow start Start: Dried Phellodendron amurense Bark powdering Powdering (40-80 mesh) start->powdering extraction Extraction powdering->extraction maceration Maceration (Ethanol) extraction->maceration Conventional uae Ultrasound-Assisted Extraction (Ethanol) extraction->uae Modern filtration Filtration maceration->filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Berberine Extract concentration->crude_extract purification Purification crude_extract->purification acid_base Acid-Base Extraction purification->acid_base recrystallization Recrystallization acid_base->recrystallization pure_berberine Pure Berberine Crystals recrystallization->pure_berberine

Caption: General workflow for berberine isolation and purification.

Berberine's Impact on Cellular Signaling Pathways

Berberine exerts its diverse pharmacological effects by modulating several key cellular signaling pathways.

Berberine is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[9]

ampk_mtor_pathway berberine Berberine ampk AMPK berberine->ampk mtor mTOR ampk->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth autophagy Autophagy mtor->autophagy nfkb_pathway inflammatory_stimuli Inflammatory Stimuli nfkb_activation NF-κB Activation inflammatory_stimuli->nfkb_activation berberine Berberine berberine->nfkb_activation pro_inflammatory_genes Pro-inflammatory Gene Expression nfkb_activation->pro_inflammatory_genes

References

Application Notes and Protocols for Cell Viability Assays to Determine the Cytotoxicity of Phellodendron amurense Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Phellodendron amurense extract on various cancer cell lines. Detailed protocols for commonly used cell viability assays are provided, along with a summary of reported quantitative data and an overview of the key signaling pathways involved in the extract's mechanism of action.

Introduction to Phellodendron amurense and its Cytotoxic Properties

Phellodendron amurense, commonly known as the Amur cork tree, is a plant that has been used for centuries in traditional Chinese medicine to treat a variety of ailments.[1] Modern scientific research has begun to validate its therapeutic potential, particularly in the field of oncology. Extracts from the bark of Phellodendron amurense have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][2] These effects are attributed to a complex mixture of bioactive compounds, including isoquinoline (B145761) alkaloids like berberine, which can modulate multiple signaling pathways critical for cancer cell survival and proliferation.[2][3] Understanding the cytotoxic properties of this extract is crucial for the development of novel, plant-derived anticancer agents.

Quantitative Data Summary: Cytotoxicity of Phellodendron amurense Extract

The cytotoxic effects of Phellodendron amurense extract have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values and dose-dependent effects of the extract.

Table 1: IC50 Values of Phellodendron amurense Extract on Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 (µg/mL)Reference
HeLaCervical CarcinomaMTS72 hours119.2 ± 8.5[1]
HCT 116Colorectal CarcinomaMTS72 hours105.4 ± 6.3[1]
MCF-7Breast CancerMTS72 hours158.6 ± 11.2[1]
A549Lung CarcinomaMTS72 hours247.3 ± 15.1[1]
HaCaTHuman KeratinocytesWST-16 hours12500[4]

Table 2: Dose-Dependent Cytotoxicity of Phellodendron amurense Extract on A549 and H1299 Lung Cancer Cells

Cell LineConcentration (µg/mL)Inhibition of Proliferation (%)AssayReference
A5492.558MTS[2]
A5495.068MTS[2]
H12992.518MTS[2]
H12995.044MTS[2]

Table 3: Dose-Dependent Effect of Phellodendron amurense Extract on HaCaT Cell Viability

Concentration (mg/mL)Incubation TimeCell Viability (%)AssayReference
1.256 hours51.28WST-1[4]
2.56 hours15.95WST-1[4]
5.06 hours2.54WST-1[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for a range of cell viability assays suitable for evaluating the cytotoxicity of Phellodendron amurense extract.

General Experimental Workflow

The general workflow for assessing the cytotoxicity of a plant extract involves several key stages, from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding prep_extract Extract Preparation & Dilution treatment Incubation with Extract (e.g., 24, 48, 72 hours) prep_extract->treatment assay_addition Addition of Assay Reagent (MTT, WST-1, SRB, etc.) treatment->assay_addition assay_incubation Incubation assay_addition->assay_incubation assay_measurement Data Acquisition (e.g., Absorbance, Fluorescence) assay_incubation->assay_measurement analysis Calculation of Cell Viability (%) & IC50 assay_measurement->analysis

General workflow for cytotoxicity testing of plant extracts.

Tetrazolium Salt-Based Assays (MTT, MTS, WST-1)

These colorimetric assays measure cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce tetrazolium salts to colored formazan (B1609692) products.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the medium and add 100 µL of culture medium containing various concentrations of Phellodendron amurense extract. Include vehicle-treated and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well.

  • Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the sulforhodamine B dye.

Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of membrane integrity.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Subtract the background absorbance and calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Phellodendron amurense extract for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Signaling Pathways Modulated by Phellodendron amurense Extract

The cytotoxic effects of Phellodendron amurense extract are mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Inhibition of the PI3K/Akt/CREB Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. The extract has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway.[2][5] This leads to the downstream inhibition of the transcription factor CREB (cAMP response element-binding protein), which is involved in the expression of genes that promote cell survival and proliferation.[2][5]

G cluster_membrane cluster_cytoplasm cluster_nucleus mem_start mem_end PI3K PI3K Akt Akt PI3K->Akt PIP3 CREB CREB Akt->CREB Phosphorylation CREB_n CREB CREB->CREB_n Translocation Gene_Expression Gene Expression (Survival & Proliferation) CREB_n->Gene_Expression Phellodendron Phellodendron amurense Extract Phellodendron->PI3K Phellodendron->Akt Inhibits Phosphorylation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->PI3K

Inhibition of the PI3K/Akt/CREB signaling pathway.

Modulation of the p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in inducing cell cycle arrest and apoptosis in response to cellular stress. Studies suggest that Phellodendron amurense extract can induce G1 cell cycle arrest in a manner that can be independent of p53 status, indicating its potential efficacy in a broad range of cancer types.[2] The extract's components, such as berberine, have been shown to induce p53-dependent apoptosis in some cancer cells.[2]

G cluster_nucleus cluster_cytoplasm p53 p53 p21 p21 p53->p21 Upregulation Bax Bax p53->Bax Upregulation Cell_Cycle Cell Cycle Progression p21->Cell_Cycle G1 Arrest Apoptosis Apoptosis Bax->Apoptosis Phellodendron Phellodendron amurense Extract Phellodendron->p53 Modulation Phellodendron->Cell_Cycle G1 Arrest DNA_Damage DNA Damage DNA_Damage->p53 Activation

Modulation of the p53 signaling pathway.

Suppression of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key player in inflammation and cancer, promoting cell survival and proliferation. Phellodendron amurense extract has been shown to suppress the activation of NF-κB.[6] This is achieved, at least in part, by inhibiting the degradation and phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6]

G cluster_cytoplasm cluster_nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkBa_NFkB->NFkB IκBα Degradation Gene_Expression Gene Expression (Survival, Proliferation, Inflammation) NFkB_n->Gene_Expression Phellodendron Phellodendron amurense Extract Phellodendron->IKK Phellodendron->IkBa Inhibits Degradation & Phosphorylation Stimuli Pro-inflammatory Stimuli (e.g., LPS) Stimuli->IKK

Suppression of the NF-κB signaling pathway.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the cytotoxic properties of Phellodendron amurense extract. The data clearly indicates that this natural product exhibits significant antiproliferative and cytotoxic effects against a variety of cancer cell lines, mediated through the modulation of key signaling pathways. These detailed methodologies and the summarized data serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further exploration of Phellodendron amurense as a potential source for novel anticancer therapeutics.

References

Application Notes and Protocols for Anti-inflammatory Assays of Phellodendron amurense Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phellodendron amurense, commonly known as the Amur cork tree, has a long history of use in traditional medicine for treating various inflammatory conditions.[1] The bark of P. amurense is rich in bioactive compounds, including isoquinoline (B145761) alkaloids like berberine, which are believed to contribute to its therapeutic effects.[2][3] These compounds have been shown to modulate multiple signal transduction pathways involved in inflammation.[4] This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory properties of Phellodendron amurense bark extract, focusing on its effects on nitric oxide production and key inflammatory signaling pathways.

The protocols described herein utilize the well-established lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophage cells.[5][6] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[5][7] By measuring the ability of P. amurense bark extract to inhibit these inflammatory responses, researchers can quantify its anti-inflammatory potential. The primary mechanisms of action explored are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.[6][8]

Data Summary

The following tables summarize quantitative data from studies investigating the anti-inflammatory effects of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Extract Concentration (µg/mL)% Inhibition of NO ProductionReference
50Significant reduction (exact % not specified)[6]
100Significant reduction (exact % not specified)[6]
200Significant reduction (exact % not specified)[6]

Table 2: Effect of this compound on Pro-inflammatory Mediators

MediatorCell/Animal ModelTreatmentOutcomeReference
iNOSLPS-stimulated RAW 264.7 cellsP. amurense extract (50, 100, 200 µg/mL)Dose-dependent downregulation[6]
IL-6LPS-injected miceP. amurense extract (200 mg/kg)Significant downregulation in serum[6]
IL-1βLPS-injected miceP. amurense extract (200 mg/kg)Significant downregulation in serum[6]
MCP-1LPS-injected miceP. amurense extract (200 mg/kg)Significant downregulation in serum[6]
NF-κBLPS-injected miceP. amurense extract (200 mg/kg)Inhibition of activation[6]
Phospho-IκBαLPS-injected miceP. amurense extract (200 mg/kg)Attenuated phosphorylation[6]
Phospho-ERK 1/2LPS-injected miceP. amurense extract (200 mg/kg)Attenuated phosphorylation[6]
Phospho-p38LPS-injected miceP. amurense extract (200 mg/kg)Attenuated phosphorylation[6]
Phospho-JNKLPS-injected miceP. amurense extract (200 mg/kg)Attenuated phosphorylation[6]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for Griess assay, 6-well plate for Western blotting).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for NO measurement, shorter times for signaling pathway analysis).

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis seed Seed RAW 264.7 Cells adhere Incubate for 24h for Adherence seed->adhere pretreat Pre-treat with P. amurense Extract (1h) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (Cytokines) stimulate->elisa western Western Blot (Proteins) stimulate->western

Fig 1. Experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[9][10]

  • Reagents:

  • Protocol:

    • After the 24-hour LPS stimulation, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for iNOS, NF-κB, and MAPK Signaling

This technique is used to detect and quantify the expression of specific proteins involved in the inflammatory response.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, or β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

    • Quantify the band intensities using densitometry software.

Signaling Pathway Diagrams

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK P_amurense Phellodendron amurense bark extract P_amurense->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Fig 2. Inhibition of the NF-κB signaling pathway by P. amurense extract.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK P_amurense Phellodendron amurense bark extract MAPKK MAPKK P_amurense->MAPKK Inhibits Phosphorylation MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Inflammatory_Genes Pro-inflammatory Genes Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

References

Application Notes and Protocols: In Vivo Dosing of Phellodendron amurense in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phellodendron amurense, commonly known as the Amur cork tree, is a plant utilized in traditional Chinese medicine to address various ailments, including inflammation and gastroenteritis.[1] Its bark extract contains several bioactive isoquinoline (B145761) alkaloids, with berberine (B55584) being a principal component.[2][3][4] Preclinical research in murine models has demonstrated its potential in oncology and inflammatory diseases, primarily through the modulation of key signaling pathways such as NF-κB, MAPK, and Akt.[5][6][7] These notes provide a summary of dosing strategies and detailed protocols from published in vivo studies in mice to guide future research and development.

Quantitative Dosing Summary

The following tables summarize established in vivo dosing regimens for Phellodendron amurense extracts in various mouse models.

Table 1: Dosing for Cancer Models

Model Mouse Strain/Type Extract/Compound Dose Administration Route Duration Key Outcomes Reference
Prostate CancerTransgenic Adenocarcinoma of the Mouse Prostate (TRAMP)Nexrutine® (Commercial bark extract)600 mg/kg in dietDietary14 weeksInhibited progression of established tumors; Prevented metastasis.[8]
Lung CancerA549 Lung Tumor XenograftP. amurense Extract3000 ppm in dietDietary14 daysSignificantly decreased tumor volume (28.8 mm³ vs 58.9 mm³ in control).[5]
Lung CancerA549 Lung Tumor XenograftP. amurense ExtractHigh dose in dietDietary14 daysDramatically decreased tumor volume (9.4 mm³ vs 58.9 mm³ in control).[5]

Table 2: Dosing for Anti-Inflammatory Models

Model Mouse Strain/Type Extract/Compound Dose Administration Route Duration Key Outcomes Reference
EndotoxemiaNot SpecifiedCortex Phellodendri Amurensis (CPA)200 mg/kgOral (p.o.)3 consecutive daysSignificantly increased survival rates; Down-regulated IL-6, IL-1β, and MCP-1.[7]

Experimental Protocols

Protocol 1: Dietary Administration for Cancer Prevention in TRAMP Mice

This protocol is adapted from a study investigating the effect of Nexrutine® on the progression of established prostate tumors.[6][8]

1. Materials:

  • Nexrutine® (Phellodendron amurense bark extract)
  • Standard rodent chow
  • 28-week-old male TRAMP mice

2. Diet Preparation:

  • Calculate the required amount of Nexrutine® to achieve a final concentration of 600 mg per kg of diet.
  • Thoroughly mix the Nexrutine® powder with the powdered standard rodent chow to ensure uniform distribution.
  • Pellet the reformulated diet. It is recommended to have the custom diet prepared by a commercial vendor (e.g., Dyets, Inc.) to ensure homogeneity.[8]

3. Dosing and Monitoring:

  • House the TRAMP mice under standard laboratory conditions.
  • At 28 weeks of age, randomly assign mice to a control group (standard diet) or a treatment group (Nexrutine®-containing diet).
  • Provide the respective diets and water ad libitum for 14 weeks.
  • Monitor animal health and body weight regularly throughout the study.
  • At the end of the 14-week intervention, euthanize the mice.

4. Endpoint Analysis:

  • Perform histopathological evaluation of the prostate to assess tumor progression.
  • Examine other organs such as lymph nodes, liver, and lungs for metastatic lesions.[8]
  • Collect tissues for molecular analysis, such as measuring the levels of transcription factors (e.g., NF-κB, CREB) to investigate the mechanism of action.[6]

Protocol 2: Oral Gavage for Acute Inflammation Model

This protocol is based on a study evaluating the anti-inflammatory effects of Cortex Phellodendri Amurensis (CPA) in a model of LPS-induced endotoxemia.[7]

1. Materials:

  • CPA extract
  • Vehicle (e.g., sterile saline or distilled water)
  • Lipopolysaccharide (LPS)
  • Adult mice

2. Preparation of Dosing Solution:

  • Suspend the CPA extract in the chosen vehicle to achieve the desired concentration for a 200 mg/kg dose.
  • Ensure the solution is well-mixed before each administration.

3. Dosing and Induction of Endotoxemia:

  • Acclimatize mice for at least one week before the experiment.
  • Administer the CPA suspension (200 mg/kg) or vehicle to the respective mouse groups via oral gavage (p.o.) once daily for three consecutive days.
  • Two hours after the final dose of CPA, induce endotoxemia by intraperitoneally (i.p.) injecting LPS at a dose of 35 mg/kg.

4. Endpoint Analysis:

  • Monitor the survival rate of the mice over a defined period post-LPS injection.
  • Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, MCP-1) using ELISA or other immunoassays.
  • Harvest tissues (e.g., liver, spleen) to analyze the expression of inflammatory markers like iNOS and the activation of signaling pathways (NF-κB, MAPKs) via Western blot or immunohistochemistry.[7]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase A Animal Acclimatization (e.g., 1 week) B Randomization into Control & Treatment Groups A->B D Daily Administration (Oral Gavage or Ad Libitum Diet) B->D E Induction of Disease Model (e.g., LPS injection, Tumor Xenograft) B->E C Preparation of P. amurense Formulation (Dietary Mix / Oral Suspension) F Regular Monitoring (Body Weight, Health Status) D->F G Euthanasia & Sample Collection (Blood, Tissues) F->G H Endpoint Measurement (e.g., Tumor Volume, Cytokine Levels) G->H I Molecular Analysis (Western Blot, Histopathology) H->I G cluster_pathway Cellular Response Akt Akt pAkt p-Akt Akt->pAkt MAPK MAPK (ERK, p38, JNK) pMAPK p-MAPK MAPK->pMAPK NFkB IκBα pNFkB NF-κB Activation NFkB->pNFkB Degradation pCREB p-CREB pAkt->pCREB pMAPK->pCREB Response Pro-inflammatory Cytokines Tumor Progression Cell Cycle Progression pNFkB->Response CREB CREB pCREB->Response PA Phellodendron amurense (Berberine & other alkaloids) PA->NFkB Inhibits Degradation PA->pAkt PA->pMAPK PA->pCREB

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phellodendron amurense Bark Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of bioactive compounds from Phellodendron amurense bark.

Frequently Asked Questions (FAQs)

Q1: What are the major bioactive compounds in Phellodendron amurense bark that I should be targeting for extraction?

A1: The primary bioactive compounds in Phellodendron amurense bark are isoquinoline (B145761) alkaloids, most notably berberine (B55584), palmatine, and phellodendrine.[1][2][3] Other compounds include jatrorrhizine, magnoflorine, and various flavonoids and limonoids.[1][4] Berberine is often the most abundant and is known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects.[4][5]

Q2: Which extraction method generally gives the highest yield of alkaloids from Phellodendron amurense bark?

A2: Ultrasound-assisted extraction (UAE) has been shown to be highly effective and efficient for extracting alkaloids from Phellodendron amurense bark.[2][3] Studies have demonstrated that UAE can provide significantly better yields in a shorter time compared to conventional methods like soxhlet extraction and distillation.[2][3] The use of combined solvents, such as hydrochloric acid/methanol with ultrasonic extraction, has been reported to achieve high yields of berberine, phellodendrine, and palmatine.[2][3]

Q3: What is the impact of solvent choice on the extraction yield?

A3: Solvent selection is a critical factor influencing the extraction yield. Acidified organic solvents, like hydrochloric acid/methanol (1:100 v/v), have demonstrated superior extraction efficiency for alkaloids compared to single solvents like water, methanol, or ethanol (B145695).[2] Green solvents, such as deep eutectic solvents (DESs) and organic acids like malic acid, have also shown high extraction efficiencies for alkaloids.[4][6][7] For polyphenols, an ethanol concentration of 60% v/v has been found to be optimal.[8]

Q4: How does the particle size of the bark material affect extraction?

A4: While not always the most significant factor, smaller particle size generally increases the surface area available for solvent interaction, which can enhance extraction efficiency. For instance, in supercritical CO2 extraction, pulverizing the dried phloem and passing it through a 60-80 mesh sieve is a preparatory step.[9] For enzymatic extraction, a granularity of 40-150 mesh is recommended.[10]

Q5: Can the season of harvest affect the concentration of bioactive compounds?

A5: Yes, the concentration of alkaloids in Phellodendron amurense can vary with the season.[11][12] Berberine content, for example, has been observed to be higher in the winter compared to the summer.[11] Therefore, the timing of harvest can be a crucial factor in maximizing the yield of target compounds.

Troubleshooting Guides

Issue 1: Low Yield of Target Alkaloids

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent Alkaloids from Phellodendron amurense are quaternary ammonium (B1175870) compounds, soluble in water, alcohol, and acidic water.[13] Consider using a combined solvent system, such as hydrochloric acid/methanol (1:100 v/v), which has been shown to be highly effective.[2][3] For a greener approach, explore the use of deep eutectic solvents or organic acids like malic acid.[4][6]
Suboptimal Extraction Method If using conventional methods like maceration or soxhlet extraction, consider switching to ultrasound-assisted extraction (UAE). UAE can significantly improve extraction efficiency and reduce extraction time.[2][3]
Incorrect Extraction Parameters Optimize parameters such as temperature, time, and solid-to-liquid ratio. For UAE with acidic methanol, an extraction time of 20 minutes at 40 kHz and 250 W has been shown to be effective.[2][13] For UAE with green solvents, optimal conditions can vary; for example, with lactic acid, a concentration of 96% (w/w), a liquid-to-solid ratio of 30.0 mL/g, and a temperature of 60.0 °C yielded high total alkaloids.[6]
Poor Quality of Plant Material The concentration of alkaloids can vary based on the age of the tree and the season of harvest.[11] Ensure the bark is from a mature tree and harvested in the appropriate season (winter often has higher berberine content).[11]
Issue 2: Co-extraction of Undesirable Compounds

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Low Solvent Selectivity While highly efficient, some solvents may also extract a wide range of compounds. After the initial extraction, consider a purification step using macroporous resins. Resins like HPD-300 and HP-20 have been shown to effectively recover and purify alkaloids from acidic extracts.[4]
Extraction of Pigments and Gums If using aqueous extraction, you may co-extract significant amounts of water-soluble pigments and polysaccharides. An initial wash with a non-polar solvent or subsequent purification steps might be necessary.

Quantitative Data Presentation

Table 1: Comparison of Different Extraction Methods for Alkaloids

Extraction MethodSolventKey ParametersBerberine Yield (mg/g)Palmatine Yield (mg/g)Phellodendrine Yield (mg/g)Total Alkaloid Yield (mg/g)Reference
Ultrasound-Assisted Extraction (UAE)Hydrochloric acid/methanol (1:100 v/v)20 min, 40 kHz, 250 W103.121.2524.41-[2][3]
Soxhlet ExtractionHydrochloric acid/methanol (1:100 v/v)3 cycles, 1 h each, 90°CLower than UAELower than UAELower than UAE-[2]
DistillationHydrochloric acid/methanol (1:100 v/v)3 cycles, 1 h each, 100°CLower than UAELower than UAELower than UAE-[2]
Ultrasound-Assisted Extraction (UAE)96% Lactic Acid60.0°C, 30.0 mL/g---139.6 ± 0.2[6]
Ultrasound-Assisted Extraction (UAE)40% Malic Acid80.0°C, 30.0 mL/g---133.0 ± 0.5[6]
Ultrasound-Assisted Extraction (UAE)88% Pyruvic Acid75.0°C, 30.0 mL/g---146.3 ± 0.4[6]
Supercritical CO2 ExtractionEthanol entrainer40-60°C, 25-35 MPa, 1-2 h---1.05-1.09% (extraction rate)[9]

Table 2: Optimal Conditions for Ultrasound-Assisted Extraction of Polyphenols from P. amurense Leaf Waste

ParameterOptimal Value
Ultrasonic Time60 min
Solid-to-Liquid Ratio1:20 g/mL
Ethanol Concentration60% v/v
Ultrasonic Power190 W
Resulting Total Polyphenol Yield 28.66 ± 0.07 mg GAE/g DW
Source:[8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Acidified Methanol

This protocol is based on a high-efficiency method for extracting berberine, palmatine, and phellodendrine.[2][3]

Materials:

  • Dried Phellodendron amurense bark powder (passed through a 20-mesh sieve)

  • Extraction solvent: Hydrochloric acid/methanol (1:100 v/v)

  • Ultrasonic bath (40 kHz, 250 W)

  • Conical flasks (50 mL)

  • Centrifuge

Procedure:

  • Weigh 0.50 g of the powdered bark and place it into a 50 mL conical flask.

  • Add 50 mL of the hydrochloric acid/methanol (1:100 v/v) extraction solvent.

  • Place the conical flask in the ultrasonic bath.

  • Perform ultrasonic extraction for 20 minutes at a frequency of 40 kHz and a power of 250 W.

  • After extraction, centrifuge the mixture at 1000 r/min for 1 minute to separate the supernatant.

  • Collect the supernatant containing the extracted alkaloids for further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) with Green Solvents (Lactic Acid)

This protocol utilizes an environmentally friendly solvent for alkaloid extraction.[6]

Materials:

  • Dried Phellodendron amurense bark powder

  • Extraction solvent: 96% (w/w) Lactic Acid

  • Ultrasonic bath with temperature control

  • Reaction vessel

  • Filtration system

Procedure:

  • Combine the powdered bark with the 96% lactic acid solution at a liquid-to-solid ratio of 30.0 mL/g in a reaction vessel.

  • Place the vessel in an ultrasonic bath and maintain the temperature at 60.0 °C.

  • Apply ultrasound for the optimized extraction time (as determined by response surface methodology, typically ranging from 30 to 90 minutes).

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • The resulting extract can be further purified, for instance, using macroporous resins to recover the alkaloids.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis start Phellodendron amurense Bark powder Drying and Pulverizing start->powder solvent Solvent Addition (e.g., Acidified Methanol or Green Solvent) powder->solvent uae Ultrasound-Assisted Extraction centrifuge Centrifugation / Filtration uae->centrifuge solvent->uae parameters Set Parameters (Time, Temp, Power) parameters->uae supernatant Crude Extract centrifuge->supernatant resin Macroporous Resin Purification (Optional) supernatant->resin hplc HPLC Analysis resin->hplc end Quantified Bioactive Compounds hplc->end

Caption: Workflow for Optimized Extraction of Bioactive Compounds.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., IL-1α) cluster_pathways Signaling Pathways cluster_effectors Downstream Effectors cluster_response Cellular Response cluster_inhibition Inhibition by P. amurense Extract stim IL-1α mapk MAPK Pathway (ERK, JNK, p38) stim->mapk nfkb NF-κB Pathway stim->nfkb mmp MMPs & Aggrecanases mapk->mmp cytokines Pro-inflammatory Cytokines nfkb->cytokines degradation Cartilage Degradation mmp->degradation inflammation Inflammation cytokines->inflammation pae P. amurense Extract pae->mapk Inhibits pae->nfkb Inhibits

Caption: Inhibition of Inflammatory Signaling Pathways by P. amurense.

References

Technical Support Center: Phellodendron amurense Extract Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals working with Phellodendron amurense extract.

Frequently Asked Questions (FAQs)

Q1: My Phellodendron amurense extract is poorly soluble in aqueous solutions. What are the primary reasons for this?

A1: Phellodendron amurense bark extract contains a complex mixture of bioactive compounds, including alkaloids, flavonoids, and phenolic compounds.[1][2] The primary active alkaloids, such as berberine (B55584) and palmatine, exist as quaternary ammonium (B1175870) salts.[3][4] While these alkaloids have some water solubility, their overall solubility can be limited, especially at higher concentrations, due to their chemical structure.[5][6] Other less polar compounds in the crude extract can also contribute to poor aqueous solubility.

Q2: What are the main active components of Phellodendron amurense extract that I should be aware of regarding solubility?

A2: The most prominent and studied active components are the isoquinoline (B145761) alkaloids, primarily berberine, palmatine, and phellodendrine.[4][7] Berberine, in particular, is often the focus of research due to its numerous pharmacological activities, including anti-inflammatory, antibacterial, and anti-cancer effects.[2][3][8] The solubility characteristics of these alkaloids are a key factor in the overall solubility of the extract.

Q3: I am observing precipitation of my extract after dissolving it in a buffer. How can I prevent this?

A3: Precipitation upon standing can be due to several factors, including supersaturation, changes in pH, or temperature fluctuations. To troubleshoot this:

  • pH Adjustment: The solubility of alkaloids like berberine can be pH-dependent. Ensure the pH of your buffer is optimal for maintaining solubility. Acidic conditions can sometimes improve the solubility of alkaloids.[4]

  • Co-solvents: Consider the use of a co-solvent system. For example, a small percentage of ethanol (B145695) or methanol (B129727) in your aqueous buffer can significantly enhance solubility.[9]

  • Complexation Agents: Incorporating cyclodextrins can form inclusion complexes with the active compounds, enhancing their apparent solubility in water.[10][11]

  • Micellar Solubilization: The use of surfactants to form micelles can encapsulate the less soluble compounds, increasing their overall solubility in the aqueous medium.[12]

Q4: Are there any "green" or environmentally friendly solvents that can improve the solubility of the extract?

A4: Yes, recent research has focused on the use of green solvents for the extraction and solubilization of alkaloids from Phellodendron amurense. Natural Deep Eutectic Solvents (NADES) and aqueous solutions of organic acids like lactic acid, malic acid, and pyruvic acid have shown high efficiency in extracting and dissolving these compounds.[6][13][14]

Troubleshooting Guides

Issue 1: Poor initial dissolution of the dried extract in aqueous media.

Cause: The complex mixture of compounds with varying polarities in the crude extract limits its overall solubility in water.

Solutions:

  • Solvent System Optimization: Experiment with different solvent systems. The use of combined solvents often yields better results than a single solvent.[4]

  • Particle Size Reduction: Reducing the particle size of the extract increases the surface area available for solvation, which can improve the rate and extent of dissolution.[12]

  • Ultrasound-Assisted Dissolution: Sonication can provide the energy needed to break down agglomerates and enhance the dissolution of the extract.[4][9]

Issue 2: Low bioavailability of the active compounds in in-vivo experiments due to poor solubility.

Cause: Poor aqueous solubility often translates to low dissolution in the gastrointestinal tract, leading to poor absorption and low bioavailability.

Solutions:

  • Solid Dispersion: Creating a solid dispersion of the extract with a hydrophilic carrier can enhance its dissolution rate and bioavailability.[12]

  • Nanotechnology Approaches:

    • Nanoemulsions/Self-Microemulsifying Drug Delivery Systems (SMEDDS): Formulating the extract into a SMEDDS can significantly improve its solubility and oral bioavailability by forming fine oil-in-water emulsions in the gut.[5]

    • Nanoparticle Encapsulation: Encapsulating the extract in polymeric nanoparticles or liposomes can protect the active compounds and enhance their absorption.[15]

  • Co-amorphous Systems: Forming a co-amorphous system with another compound can improve the solubility and dissolution rate. For example, co-amorphization of curcumin (B1669340) with berberine has been shown to enhance the solubility of curcumin.[16]

Data Presentation

Table 1: Extraction Efficiency of Total Alkaloids from Phellodendron amurense using different Ultrasound-Assisted Green Solvent Systems. [13]

Solvent SystemConcentration (w/w)Liquid-to-Solid Ratio (mL/g)Temperature (°C)Total Alkaloid Yield (mg/g)
Lactic Acid96%30.060.0139.6 ± 0.2
Malic Acid40.0%30.080.0133.0 ± 0.5
Pyruvic Acid88.0%30.075.0146.3 ± 0.4

Table 2: Extraction Yield of Key Alkaloids from Fresh Phellodendron Bark using Hydrochloric acid/Methanol-Ultrasonic Extraction. [4]

AlkaloidExtraction Yield (mg/g)
Berberine103.12
Phellodendrine24.41
Palmatine1.25

Experimental Protocols

Protocol 1: Enhancing Solubility using Co-solvents and Ultrasound

This protocol describes a method for preparing a stock solution of Phellodendron amurense extract with improved solubility for in-vitro experiments.

Materials:

  • Dried Phellodendron amurense extract

  • Methanol (HPLC grade)

  • Distilled or deionized water

  • Hydrochloric acid (HCl)

  • Ultrasonic bath/sonicator

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the desired amount of dried Phellodendron amurense extract.

  • Prepare the co-solvent system: 1:100 (v/v) hydrochloric acid to methanol.[4]

  • Add the co-solvent to the extract powder. A common starting ratio is 10 mg of extract per 1 mL of solvent.

  • Place the mixture in an ultrasonic bath for 15-30 minutes. The temperature of the bath should be monitored and controlled to prevent degradation of thermolabile compounds.

  • After sonication, place the solution on a magnetic stirrer and stir for 1-2 hours at room temperature.

  • Visually inspect the solution for any undissolved particles. If necessary, centrifuge the solution to pellet any insoluble material.

  • Carefully collect the supernatant.

  • For cell culture experiments, it is crucial to determine the final concentration of the solvent and its potential cytotoxicity. A solvent control group should be included in your experiments.

  • If required, the organic solvent can be evaporated under a stream of nitrogen, and the dried residue can be reconstituted in the desired aqueous buffer or cell culture medium.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter.

Protocol 2: Preparation of a Solid Dispersion to Enhance Dissolution

This protocol outlines the solvent evaporation method for creating a solid dispersion of the extract.

Materials:

  • Phellodendron amurense extract

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A suitable solvent that dissolves both the extract and the carrier (e.g., ethanol, methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired ratio of extract to carrier (e.g., 1:1, 1:2, 1:5 by weight).

  • Dissolve both the Phellodendron amurense extract and the hydrophilic carrier in the chosen solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a thin film or solid mass is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be scraped, pulverized, and stored in a desiccator.

  • To test the improved dissolution, compare the dissolution profile of the solid dispersion to that of the pure extract in a relevant aqueous medium.

Visualizations

experimental_workflow cluster_start Start: Insoluble Extract cluster_methods Solubility Enhancement Methods cluster_process Processing Steps cluster_end End: Solubilized Formulation start Phellodendron amurense Extract Powder method1 Co-solvent System (e.g., HCl/Methanol) start->method1 method2 Solid Dispersion (e.g., with PVP/PEG) start->method2 method3 Nanotechnology (e.g., SMEDDS) start->method3 process1 Ultrasound-Assisted Dissolution method1->process1 process2 Solvent Evaporation method2->process2 process3 Homogenization/ Emulsification method3->process3 end Solubilized Extract for In-vitro/In-vivo Studies process1->end process2->end process3->end

Caption: Workflow for overcoming solubility issues of Phellodendron amurense extract.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_extract Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response stimulus e.g., LPS, PM2.5 par2 PAR-2 stimulus->par2 activates akt Akt stimulus->akt activates extract Phellodendron amurense Extract extract->par2 inhibits extract->akt inhibits nfkb NF-kB extract->nfkb inhibits creb CREB extract->creb inhibits inflammation Inflammation (COX-2, TNF-α) extract->inflammation reduces akt->nfkb activates akt->creb activates apoptosis Inhibition of Tumor Cell Growth/ Induction of Apoptosis akt->apoptosis regulates nfkb->inflammation promotes creb->apoptosis regulates

Caption: Signaling pathways modulated by Phellodendron amurense extract.[17][18]

References

Technical Support Center: Stability of Phellodendron amurense Bark Extract Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and conducting stability testing on Phellodendron amurense bark extract solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound solutions?

A1: The primary stability concerns for this compound solutions revolve around the chemical degradation of its active constituents, particularly alkaloids like berberine (B55584).[1][2] Key factors that can affect stability include pH, temperature, light, and oxygen.[3] Due to the complex nature of herbal extracts, physical changes such as color alteration, precipitation, and microbial contamination are also significant concerns.[4][3] The presence of enzymes within the extract can also contribute to the breakdown of secondary metabolites, especially in liquid formulations.[5]

Q2: What are the main active compounds I should monitor during a stability study?

A2: The principal marker compounds for stability testing of Phellodendron amurense extract are its protoberberine alkaloids.[6][7] Berberine is the most abundant and commonly monitored alkaloid.[1][2] Other important alkaloids to consider for a comprehensive stability profile include palmatine, jatrorrhizine, and phellodendrine.[6][8] Analytical methods like HPLC are typically used to quantify these markers.[4][9]

Q3: What are the recommended storage conditions for a stock solution of the extract?

A3: For long-term storage, stock solutions should be kept in airtight containers, protected from light, and stored at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. The specific choice of solvent can also impact stability. While berberine chloride has shown good stability in various aqueous buffers for up to 6 months, minimizing exposure to high temperatures and extreme pH is crucial.[10][11] For powdered extracts, storage in a desiccator at room temperature is recommended to prevent moisture absorption, which can lead to caking and degradation.[12]

Q4: How does pH affect the stability of the extract's main component, berberine?

A4: Berberine is highly susceptible to degradation in basic conditions and, to a lesser extent, in acidic conditions, especially at elevated temperatures.[13] One study showed that at 80°C, berberine experienced 48% degradation in 1M NaOH after just 30 minutes, and 83% after 3 hours.[13] In contrast, it showed only 6% degradation in 1M HCl after 5 hours at the same temperature.[13] However, at room and moderately elevated temperatures (25°C and 40°C), berberine chloride was found to be very stable across a pH range of 1.2 to 9.0 for up to six months, with less than 5% degradation.[10][11] This suggests that temperature is a critical accelerator for pH-mediated degradation.

Section 2: Troubleshooting Guide

Q5: My extract solution has changed color (e.g., darkened). What does this indicate?

A5: A change in color often suggests chemical degradation, such as oxidation of phenolic compounds or other chromophoric constituents within the extract.[4] This can be triggered by exposure to light, oxygen, or elevated temperatures.

  • Troubleshooting Steps:

    • Verify that storage containers are airtight and protected from light.

    • Analyze the sample using HPLC or other chromatographic techniques to check for the appearance of new degradation peaks and a decrease in the concentration of marker compounds like berberine.

    • Consider purging the headspace of your storage container with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.

Q6: A precipitate has formed in my stored solution. What is the cause and what should I do?

A6: Precipitation can occur for several reasons:

  • Solubility Issues: The solubility of constituents like berberine is dependent on pH, temperature, and the solvent system.[10][11] A change in temperature or pH upon storage could cause less soluble compounds to precipitate.

  • Degradation: Some degradation products may be less soluble than the parent compounds, leading to their precipitation.

  • Aggregation: Complex molecules in the extract may aggregate over time.

  • Troubleshooting Steps:

    • Gently warm the solution to see if the precipitate redissolves, which would suggest temperature-dependent solubility.

    • Check the pH of the solution to see if it has shifted. Berberine's solubility is significantly higher at pH 7.0 compared to more acidic or basic conditions.[10]

    • If the precipitate does not redissolve, separate it via centrifugation or filtration. The precipitate can be analyzed separately, and the supernatant should be re-assayed to determine the concentration of the remaining soluble components.

Q7: The concentration of berberine in my solution is decreasing faster than expected. What are the likely causes?

A7: A rapid decrease in berberine concentration points to accelerated degradation. The most common causes are:

  • Inappropriate pH: Storing the solution in a highly basic or acidic medium, especially when not refrigerated, will accelerate hydrolysis.[13]

  • Exposure to High Temperature: Elevated temperatures significantly increase the rate of chemical reactions, leading to faster degradation.[12]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can degrade berberine. A forced degradation study showed 19% degradation of berberine in the presence of 30% hydrogen peroxide at 80°C for 1 hour.[13]

  • Photodegradation: Although berberine appears relatively stable to light in some stress tests, prolonged exposure, especially to UV light, should be avoided as a general precaution for herbal products.[13][12]

  • Troubleshooting Steps:

    • Review the pH, storage temperature, and light protection measures for your solution.

    • Use the decision tree diagram below to diagnose the potential cause systematically.

Q8: I'm seeing new, unidentified peaks in my HPLC chromatogram over time. What are they?

A8: The appearance of new peaks is a classic sign of chemical degradation. These peaks represent degradation products formed from the original constituents of the extract.

  • Troubleshooting Steps:

    • These new peaks should be monitored as part of the stability study. The goal of a stability-indicating method is to separate these degradants from the main analyte peak.

    • If the degradation is significant (e.g., >5-10%), you may need to perform forced degradation studies to intentionally generate these impurities.[9][12]

    • Techniques like LC-MS/MS can be employed to identify the mass of these degradation products, which helps in elucidating their structures and understanding the degradation pathway.

Section 3: Experimental Protocols and Data

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Testing

This protocol is adapted from ICH and general guidelines for herbal products.[4][14][15]

  • Preparation: Prepare a minimum of three batches of the Phellodendron amurense extract solution.

  • Initial Analysis (T=0): Perform a comprehensive initial analysis on all batches, including:

    • Physical: Appearance, color, pH, clarity.

    • Chemical: HPLC analysis to quantify berberine and other key alkaloids. Obtain a full chromatographic fingerprint.

    • Microbiological: Test for total aerobic microbial count, yeast, and mold.

  • Storage: Aliquot the samples into appropriate, inert, sealed containers (e.g., amber glass vials). Divide the samples for storage under the conditions outlined in Table 1.

  • Timepoint Testing: Pull samples from storage at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: At each timepoint, repeat the full analysis performed at T=0.

  • Evaluation: Compare the results to the initial analysis. A "significant change" is often defined as a failure to meet the established specifications, such as a >10% drop in the assay of the marker compound from the initial value.[9][12]

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is designed to identify potential degradation products and establish the intrinsic stability of the extract.[13][16] The goal is to achieve 5-20% degradation of the main active substance.

  • Sample Preparation: Prepare multiple aliquots of a known concentration of the extract solution.

  • Acid Hydrolysis: Add 1M HCl to an aliquot and reflux at 80°C for 5 hours. Cool, neutralize with 1M NaOH, and dilute to the target concentration.[13]

  • Base Hydrolysis: Add 1M NaOH to an aliquot and reflux at 80°C for 30 minutes and 3 hours (two separate experiments). Cool, neutralize with 1M HCl, and dilute.[13]

  • Oxidative Degradation: Add 30% H₂O₂ to an aliquot and heat at 80°C for 1 hour. Cool and dilute.[13]

  • Thermal Degradation: Store the solution at a high temperature (e.g., 60-80°C) for a set period (e.g., 12-24 hours).

  • Photostability: Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method. Check for peak purity of the main analyte to ensure degradation products are not co-eluting.

Data Presentation

Table 1: Summary of ICH Stability Testing Conditions for Herbal Products

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months 0, 3, 6, 9, 12 months
or 30°C ± 2°C / 65% RH ± 5% RH 12 months 0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months 0, 3, 6 months

(Data sourced from EMA and ICH guidelines)[14][15]

Table 2: Forced Degradation Data for Berberine

Stress Condition Parameters Degradation (%) Stability
Acid Hydrolysis 1M HCl, 80°C, 5h 6% Unstable
Base Hydrolysis 1M NaOH, 80°C, 30min 48% Highly Unstable
Base Hydrolysis 1M NaOH, 80°C, 3h 83% Highly Unstable
Oxidation 30% H₂O₂, 80°C, 1h 19% Unstable
Dry Heat 105°C, 12h No significant degradation Stable
Photolytic 254 nm & 365 nm, 24h No significant degradation Stable
Water Hydrolysis Refluxed at 80°C, 4h No significant degradation Stable

(Data adapted from Tarte et al., 2014)[13]

Table 3: Key Analytical Parameters for Stability Testing

Parameter Method Purpose Acceptance Criteria (Typical)
Appearance/Color Visual Inspection Monitor physical changes No significant change from initial
pH pH Meter Monitor changes affecting solubility/stability Within ± 0.5 units of initial value
Assay (Berberine) HPLC-UV/DAD Quantify active marker compound 90-110% of initial concentration[9][12]
Chromatographic Purity / Degradation Products HPLC-UV/DAD Monitor formation of impurities Report any peak >0.1%; identify if >0.5%

| Microbial Limits | Plate Count | Ensure freedom from contamination | Comply with pharmacopeial limits |

Section 4: Visual Guides

Diagrams

Stability_Workflow prep Prepare & Characterize Extract Solution (T=0) storage Aliquot & Place into Stability Chambers prep->storage longterm Long-Term Storage (e.g., 25°C / 60% RH) storage->longterm accelerated Accelerated Storage (e.g., 40°C / 75% RH) storage->accelerated pull Pull Samples at Timepoints longterm->pull accelerated->pull analyze Perform Physical, Chemical & Microbial Analysis pull->analyze analyze->pull Next Timepoint evaluate Evaluate Data vs. Specifications analyze->evaluate shelf_life Determine Shelf-Life & Storage Conditions evaluate->shelf_life

Caption: Workflow for a typical stability study of an extract solution.

Troubleshooting_Tree start Unexpected Result Observed in Stability Sample color_change Color Change / Darkening start->color_change precipitate Precipitate Formation start->precipitate assay_loss Rapid Assay Loss (>10%) start->assay_loss cause_oxidation Probable Cause: Oxidation / Photodegradation color_change->cause_oxidation Is it darker? cause_solubility Probable Cause: pH Shift / Temp Change / Degradation precipitate->cause_solubility Is it solid? cause_degradation Probable Cause: Harsh pH / High Temp / Oxidation assay_loss->cause_degradation Is berberine low? action_oxidation Action: Check container seal. Verify light protection. Analyze for degradants. cause_oxidation->action_oxidation action_solubility Action: Check pH. Filter & analyze solid. Re-assay supernatant. cause_solubility->action_solubility action_degradation Action: Verify storage T & pH. Run forced degradation to confirm pathway. cause_degradation->action_degradation

Caption: Decision tree for troubleshooting common stability issues.

Factors_Affecting_Stability center P. amurense Extract Stability temp Temperature center->temp ph pH center->ph light Light Exposure (Photodegradation) center->light oxygen Oxygen (Oxidation) center->oxygen solvent Solvent System & Excipients center->solvent microbes Microbial Contamination center->microbes container Container/ Closure System center->container moisture Moisture (for solids) center->moisture

Caption: Key environmental and formulation factors affecting extract stability.

References

Minimizing batch-to-batch variability of Phellodendron amurense extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability of Phellodendron amurense extract.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in Phellodendron amurense extracts?

Batch-to-batch variability in Phellodendron amurense extracts can be attributed to three main areas:

  • Raw Material Variation:

    • Genetics and Species: Different species (e.g., P. amurense vs. P. chinense) and even genetic variations within the same species can lead to different alkaloid profiles.[1] P. chinense is reported to have a significantly higher phellodendrine (B48772) content than P. amurense.[1]

    • Geographical Origin and Growing Conditions: The climate, soil conditions, and cultivation methods of the region where the plant is grown can influence its chemical composition.[2][3]

    • Harvesting Time and Plant Part: The season of harvest and the specific part of the plant used (e.g., bark from different stem positions) can affect the concentration of bioactive compounds.[2][3] For instance, berberine (B55584) content has been observed to be higher in winter.[2][3]

    • Post-Harvest Processing: The methods used for drying, storing, and handling the raw bark can lead to degradation or alteration of the chemical constituents.

  • Extraction Process Inconsistencies:

    • Solvent Choice: The type of solvent (e.g., methanol, ethanol, water) and its concentration significantly impact the extraction efficiency of different alkaloids.[4] Acidified solvents can also enhance the extraction of certain compounds.

    • Extraction Parameters: Variations in temperature, extraction time, and the ratio of solvent to solid material can lead to significant differences in the final extract's composition.

    • Extraction Method: Different extraction techniques, such as maceration, reflux, and ultrasonic-assisted extraction (UAE), have varying efficiencies and can yield extracts with different chemical profiles.[4]

  • Post-Extraction Handling:

    • Solvent Removal: Inconsistent solvent removal processes can affect the final concentration of the extract.

    • Drying and Storage: The methods used to dry the extract and the conditions under which it is stored (e.g., temperature, light exposure) can lead to degradation of sensitive compounds.

Q2: How can I standardize the raw material to minimize variability?

Standardizing the raw material is a critical first step. Key recommendations include:

  • Botanical Authentication: Ensure the correct species and plant part are used.

  • Consistent Sourcing: Source the raw material from the same geographical region and supplier whenever possible.

  • Defined Harvesting Practices: Adhere to a strict protocol for the time of harvest.

  • Standardized Post-Harvest Processing: Implement and document standardized procedures for drying, grinding, and storing the raw material. A uniform particle size (e.g., 40-60 mesh) is recommended before extraction.

  • Quality Control Testing: Perform identity and quality tests on incoming raw material, including macroscopic and microscopic examination, and determination of foreign matter.

Q3: Which analytical methods are recommended for the quality control of Phellodendron amurense extract?

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the qualitative and quantitative analysis of the key bioactive alkaloids in Phellodendron amurense extract, such as berberine, palmatine (B190311), and phellodendrine. HPLC allows for the creation of a chemical fingerprint of the extract, which can be used to assess batch-to-batch consistency.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of Phellodendron amurense.

Extraction Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low yield of target alkaloids - Inappropriate solvent selection.- Non-optimal extraction parameters (time, temperature).- Inefficient extraction method.- Poor quality raw material.- Screen different solvents (e.g., methanol, ethanol, acidified solutions) to find the most effective one for your target compounds.- Optimize extraction time and temperature. For ultrasonic-assisted extraction, a temperature of around 60°C for 30-80 minutes is often effective.- Consider using ultrasonic-assisted extraction for improved efficiency.- Source high-quality, authenticated raw material and test it before extraction.
Inconsistent alkaloid profile between batches - Variation in raw material.- Inconsistent extraction protocol.- Degradation of compounds during processing.- Implement rigorous raw material standardization (see FAQ Q2).- Strictly adhere to a validated and documented extraction protocol. Ensure all parameters are precisely controlled.- Protect the extract from light and heat. Use appropriate storage conditions.
HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing, fronting) - Column degradation.- Incompatible sample solvent with mobile phase.- Column overload.- Inappropriate mobile phase pH.- Replace the HPLC column.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.- Reduce the injection volume or dilute the sample.- Adjust the mobile phase pH to ensure the analytes are in a single ionic state.
Fluctuating retention times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[5][6][7][8][9]
Ghost peaks - Contamination in the HPLC system.- Impurities in the sample or solvent.- Carryover from previous injections.- Flush the HPLC system with a strong solvent.- Use high-purity solvents and filter all samples and mobile phases.- Run blank injections between samples to identify the source of carryover.

Quantitative Data

The following tables summarize quantitative data on the alkaloid content of Phellodendron amurense under various conditions.

Table 1: Comparison of Berberine and Total Alkaloid Yields with Different Extraction Solvents

Extraction SolventBerberine Yield (mg/g)Total Alkaloids Yield (mg/g)
50% (w/w) Malic Acid46.2857.01
75% Acetone43.7052.89
0.4% Sulfuric Acid41.5049.24
Ethanol40.9151.34
Methanol38.9247.00
Water21.3828.33
Limewater20.6426.91

Data adapted from a study on sustainable alkaloid extraction. The extraction was performed in an ultrasonic bath at 50°C for 30 minutes.[4]

Table 2: Alkaloid Content in Different Parts of Phellodendron amurense

Plant PartJatrorrhizinePalmatineBerberine
Root BarkHighestHighHighest
Trunk BarkHighHighestHigh
Perennial Branch BarkMediumMediumMedium
Annual BranchesLowLowLow
LeavesLowestLowestLowest

This table provides a relative comparison of alkaloid distribution.[10] The study also noted seasonal variations, with palmatine content generally increasing from spring to autumn, while berberine content in the bark peaked in the summer.[10]

Table 3: Berberine Content in Phellodendron amurense Varieties from Different Locations

VarietyLocationBerberine Content (% of inner bark)
P. amurense var. sachalinenseMiyazaki, Japan~3-4 times higher than var. lavallei
P. amurense var. lavalleiHokkaido, JapanLower than var. sachalinense

This study highlights significant variation in berberine content between different varieties and geographical locations.[2][3] The highest content was found in the base of the stem.[2][3]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Alkaloids

This protocol is a general guideline for the efficient extraction of alkaloids from Phellodendron amurense bark.

Materials and Equipment:

  • Dried and powdered Phellodendron amurense bark (40-60 mesh)

  • Extraction solvent (e.g., 75% Methanol or 50% Malic Acid)

  • Ultrasonic bath with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered bark and place it in a suitable extraction vessel.

  • Add 20 mL of the chosen extraction solvent to achieve a 1:20 solid-to-liquid ratio.

  • Place the vessel in the ultrasonic bath and set the temperature to 60°C.

  • Perform ultrasonication for 30 minutes.

  • After extraction, centrifuge the mixture to separate the solid material.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The resulting clear extract is ready for HPLC analysis.

Protocol 2: HPLC Analysis of Key Alkaloids

This protocol provides a starting point for the quantitative analysis of berberine, palmatine, and phellodendrine.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV or Diode Array Detector (DAD).

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B).

  • Gradient Program: A typical gradient might be: 0-20 min, 10-40% A; 20-30 min, 40-60% A. This should be optimized for your specific column and analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm for simultaneous detection of multiple alkaloids.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of berberine, palmatine, and phellodendrine standards of known concentrations in methanol. Create a series of calibration standards by diluting the stock solutions.

  • Sample Analysis: Inject the filtered extracts and calibration standards into the HPLC system.

  • Identification: Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Use the calibration curves to determine the concentration of each alkaloid in the samples.

Signaling Pathways and Workflows

AMPK/mTOR Signaling Pathway and Phellodendron amurense Extract

Phellodendron amurense extract, and specifically its component phellodendrine, has been shown to modulate the AMPK/mTOR signaling pathway.[1] This pathway is a crucial regulator of cellular energy homeostasis, protein synthesis, and autophagy. The diagram below illustrates the proposed mechanism where components of the extract can activate AMPK, which in turn inhibits mTOR, leading to downstream cellular effects.

AMPK_mTOR_Pathway cluster_Cell Cellular Environment PA_Extract Phellodendron amurense Extract (Phellodendrine) AMPK AMPK PA_Extract->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Cell Growth) mTORC1->Protein_Synthesis Promotes

Caption: P. amurense extract activates AMPK, inhibiting mTORC1.

General Workflow for Minimizing Batch-to-Batch Variability

The following diagram outlines a logical workflow for researchers to minimize variability in their Phellodendron amurense extract production and analysis.

Workflow cluster_Workflow Workflow for Consistent Extract Production RM_Sourcing 1. Raw Material Sourcing (Standardized) QC_Raw 2. Raw Material QC (Macroscopic, Microscopic, Chemical) RM_Sourcing->QC_Raw Extraction 3. Standardized Extraction (Validated Protocol) QC_Raw->Extraction QC_Extract 4. In-Process & Final Extract QC (HPLC Fingerprinting) Extraction->QC_Extract Storage 5. Controlled Storage QC_Extract->Storage Experiment 6. Downstream Experiments Storage->Experiment

Caption: A standardized workflow to ensure consistent extract quality.

References

Troubleshooting Phellodendron amurense extract interference in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phellodendron amurense (PA) extract. The complex phytochemical composition of this extract can lead to interference in common in vitro assays, potentially generating misleading results. This guide will help you identify, troubleshoot, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My Phellodendron amurense extract is highly colored. Will this affect my absorbance-based assays (e.g., MTT, ELISA)?

A1: Yes, the inherent color of the PA extract, which is often yellow or brownish due to alkaloids like berberine (B55584) and various polyphenols, can significantly interfere with absorbance-based assays. This added absorbance leads to an artificially high signal, which can mask cytotoxic effects or falsely suggest cell proliferation.

Troubleshooting:

  • Run a background control: In parallel wells, add the PA extract at all tested concentrations to the assay medium without cells.

  • Subtract background: Subtract the average absorbance of the corresponding cell-free control from the absorbance of your experimental wells.

Q2: I'm observing an unexpected increase in cell viability at high concentrations of PA extract in my MTT assay. Is this a real effect?

A2: This is a common artifact. The antioxidant compounds in PA extract, such as flavonoids (quercetin, kaempferol) and phenolic acids, can directly reduce the MTT tetrazolium salt to formazan, the purple product that is measured.[1][2] This chemical reduction is independent of cellular metabolic activity and leads to a false-positive signal for cell viability.

Troubleshooting:

  • Perform a cell-free MTT reduction assay: Add your extract to culture medium with MTT but without cells. If the solution turns purple, you have direct chemical reduction.

  • Wash cells before adding MTT: After incubating the cells with the extract, gently wash the cells with phosphate-buffered saline (PBS) to remove residual extract before adding the MTT reagent. This minimizes direct interaction.[1][3]

  • Use an alternative viability assay: Switch to an assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[4]

Q3: My results with the PA extract are inconsistent between experiments. What could be the cause?

A3: Inconsistency is a frequent challenge with natural product research. Several factors can contribute:

  • Extract Variability: The phytochemical profile of Phellodendron amurense can vary based on the plant's origin, harvest time, and the extraction method used.

  • Incomplete Solubilization: Components of the extract may not be fully soluble in your culture medium, leading to heterogeneous concentrations in your assay wells.

  • Compound Degradation: Bioactive compounds may degrade over time, especially if the extract is not stored properly (ideally at -20°C or -80°C, protected from light).

Troubleshooting:

  • Standardize Protocols: Meticulously document your extraction and experimental procedures.

  • Characterize Your Extract: If possible, use techniques like HPLC to obtain a chemical fingerprint of your extract batch to ensure consistency.

  • Ensure Solubility: Use a suitable solvent like DMSO at a low final concentration (typically <0.5%) and visually inspect for precipitation.

Q4: I'm screening a luciferase reporter assay and my PA extract is showing strong inhibition of the signal. How do I know if this is a true biological effect on my pathway of interest?

A4: Many natural compounds, particularly polyphenols, are known to directly inhibit the luciferase enzyme.[5][6] This can lead to false-negative or false-positive results (if you are screening for inhibitors of a pathway). Berberine and other components in PA extract may have this off-target effect.

Troubleshooting:

  • Run a counter-screen: Test the extract's effect on a constitutively active promoter (e.g., CMV or SV40) driving the same luciferase reporter. Inhibition in this system suggests direct enzyme inhibition.

  • Perform a cell-free luciferase inhibition assay: Add the extract to a reaction mix containing purified luciferase enzyme and its substrate. A decrease in luminescence confirms direct inhibition.

  • Use an orthogonal reporter: Validate your findings using a different reporter system, such as one based on β-galactosidase or secreted alkaline phosphatase (SEAP).

Troubleshooting Guides & Experimental Protocols

Issue 1: Colorimetric Interference in Cytotoxicity Assays

Many researchers observe that the intrinsic color of Phellodendron amurense extract confounds the results of colorimetric cytotoxicity assays like MTT. The following table illustrates how to correct for this interference.

Data Presentation: Correcting for Absorbance Interference

Extract Conc. (µg/mL)Raw Absorbance (Cells + Extract)Background Absorbance (Extract Only)Corrected Absorbance (Raw - Background)% Cell Viability (Corrected)
0 (Control)1.2500.0001.250100%
251.1500.0501.10088%
501.0000.1000.90072%
1000.8500.2000.65052%
2000.7000.4000.30024%

Note: Data are representative. Actual absorbance values will vary by experiment.

Experimental Workflow: Correcting for Color Interference

G cluster_prep Plate Preparation cluster_exp Experimental Wells cluster_ctrl Background Control Wells A Seed cells in 96-well plate C Add extract to wells WITH cells A->C B Prepare serial dilutions of PA extract B->C D Add extract to wells WITHOUT cells (media only) B->D E Incubate for desired time (e.g., 24-72h) C->E D->E F Add assay reagent (e.g., MTT, XTT) E->F G Read absorbance on plate reader F->G H Subtract background absorbance from experimental absorbance G->H I Calculate % Cell Viability H->I

Caption: Workflow for correcting colorimetric interference.
Issue 2: Direct MTT Reduction by PA Extract

The strong antioxidant properties of PA extract can lead to false viability readings in MTT assays. The Sulforhodamine B (SRB) assay is a robust alternative.

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of PA extract for the desired duration (e.g., 48 hours).

  • Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[7][8]

  • Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Shake the plate for 5-10 minutes and read the absorbance at 510 nm.

Issue 3: Misinterpretation of Reporter Gene Assay Results

Berberine, a major alkaloid in PA extract, is known to modulate several key signaling pathways, including NF-κB and AP-1.[9][10][11][12][13] If your experiment involves a reporter for one of these pathways, the extract may show activity that is independent of your specific stimulus, complicating data interpretation.

Signaling Pathway: Potential Interference with NF-κB Reporter Assays

Many researchers use an NF-κB luciferase reporter to study inflammation. A stimulus (e.g., TNF-α) activates the IKK complex, leading to IκBα degradation and release of the p65/p50 NF-κB dimer, which translocates to the nucleus and activates the reporter gene. However, berberine can independently inhibit this pathway at multiple points.[12][14] An observed reduction in luciferase signal could be due to this known inhibitory effect of the extract rather than the specific mechanism being investigated.

G cluster_pathway Canonical NF-κB Pathway cluster_interference P. amurense (Berberine) Interference Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50-IκBα (Inactive) IkBa->NFkB_complex Degradation NFkB p65/p50 Nucleus Nucleus NFkB->Nucleus Translocates NFkB_complex->NFkB Releases Reporter NF-κB Reporter Gene (Luciferase) Nucleus->Reporter Activates Transcription Berberine Berberine Berberine->IKK Inhibits Berberine->NFkB Inhibits Nuclear Translocation Berberine->Reporter Directly Inhibits Luciferase Enzyme G A Primary Screen: PA extract inhibits pathway-specific reporter B Is the effect real pathway modulation or off-target interference? A->B C Counter-Screen 1: Test on constitutive reporter (e.g., CMV-Luc) B->C Hypothesis: Off-target effect J No direct enzyme inhibition. Effect is likely on the pathway. Validate with orthogonal assay. B->J Hypothesis: True biological effect D Is constitutive reporter inhibited? C->D E High probability of direct luciferase inhibition. Result is likely an artifact. D->E Yes F Counter-Screen 2: Cell-free luciferase assay with purified enzyme D->F No G Is purified enzyme inhibited? F->G H Confirmed direct luciferase inhibition. G->H Yes I Inhibition is likely at the cellular level. Proceed with orthogonal assay. G->I No

References

Technical Support Center: Enhancing the Bioavailability of Phellodendron amurense Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phellodendron amurense and its bioactive compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of compounds from Phellodendron amurense?

A1: The primary challenges stem from the physicochemical and pharmacokinetic properties of the main active alkaloids, such as berberine (B55584). These include:

  • Poor Absorption: Due to low lipid solubility and high polarity, these compounds have limited ability to cross the intestinal epithelial barrier.

  • Rapid Metabolism: Extensive first-pass metabolism in the gut and liver, primarily by cytochrome P450 (CYP) enzymes, rapidly converts the compounds into less active metabolites.[1]

  • P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-gp efflux pump, which actively transports the compound from intestinal cells back into the lumen, further reducing absorption.

  • Rapid Systemic Elimination: Once absorbed, the compounds are quickly cleared from the systemic circulation.[1]

Q2: What are the most promising strategies to enhance the bioavailability of Phellodendron amurense compounds?

A2: Several formulation and co-administration strategies have shown significant promise:

  • Novel Drug Delivery Systems (NDDS): Encapsulating the compounds in systems like solid lipid nanoparticles (SLNs), liposomes, phospholipid complexes (phytosomes), and nanoemulsions can protect them from degradation, improve solubility, and facilitate absorption.[1]

  • Use of Adjuvants/P-gp Inhibitors: Co-administration with compounds that inhibit P-gp and/or CYP enzymes can increase the circulating levels of Phellodendron amurense alkaloids.

  • Structural Modification: Creating structural analogs or derivatives of the natural compounds can improve their pharmacokinetic properties.[1]

Q3: Are there any known drug interactions with Phellodendron amurense extract or its compounds?

A3: Yes, due to its berberine content, Phellodendron amurense may interact with several medications. Berberine can inhibit or induce certain cytochrome P450 enzymes and may interact with drugs metabolized by these enzymes. Caution is advised when co-administering with:

  • Metformin (B114582): Berberine may increase the levels of metformin in the body.[2][3]

  • Immunosuppressants: Theoretical concern exists for potentiation of effect.[4]

  • Anticoagulant/Antiplatelet drugs: Berberine might slow blood clotting, potentially increasing the risk of bleeding when taken with these medications.[3]

  • Antihypertensive drugs: Berberine may lower blood pressure, and co-administration could lead to hypotension.[3]

  • Midazolam: Berberine can decrease the breakdown of midazolam, increasing its effects and side effects.[3]

Troubleshooting Guides

Issue 1: Low In Vivo Bioavailability Despite Successful In Vitro Dissolution

Q: My formulation of a Phellodendron amurense extract shows good dissolution in simulated intestinal fluid, but the in vivo pharmacokinetic study in rats shows very low plasma concentrations. What could be the problem?

A: This is a common issue and often points towards post-dissolution barriers. Here’s a systematic approach to troubleshoot:

  • P-glycoprotein (P-gp) Efflux:

    • Hypothesis: The active compounds (e.g., berberine) are being actively transported back into the intestinal lumen by P-gp.

    • Troubleshooting Step: Co-administer your formulation with a known P-gp inhibitor (e.g., verapamil, cyclosporine A, or natural inhibitors like piperine). If you observe a significant increase in plasma AUC, P-gp efflux is a likely contributor.

    • Long-term Solution: Incorporate a P-gp inhibitor into your formulation or design a delivery system that bypasses or saturates the P-gp efflux mechanism. For instance, some nanoparticle formulations can be taken up via endocytosis, bypassing efflux transporters.

  • First-Pass Metabolism:

    • Hypothesis: The compounds are being rapidly metabolized by CYP enzymes in the intestinal wall and/or liver.

    • Troubleshooting Step: Conduct an in vitro metabolism study using rat liver microsomes. This will help you identify the major metabolites and the rate of metabolism.

    • Long-term Solution: Consider co-formulation with a CYP inhibitor. Alternatively, explore lymphatic transport-targeting formulations (e.g., lipid-based systems), which can partially bypass the liver.

  • Poor Permeability:

    • Hypothesis: Despite being dissolved, the compound's intrinsic permeability across the intestinal epithelium is low.

    • Troubleshooting Step: Use an in vitro cell-based permeability assay, such as the Caco-2 cell monolayer model. This will provide a direct measure of the compound's ability to cross the intestinal barrier.

    • Long-term Solution: Formulate with permeation enhancers or utilize nanocarriers that can be transported across the epithelium more efficiently.

Issue 2: Instability and Aggregation of Nanoparticle Formulations

Q: I have prepared berberine-loaded solid lipid nanoparticles (SLNs), but they are aggregating and showing a significant increase in particle size upon storage. How can I improve the stability?

A: Nanoparticle aggregation is a critical challenge, often related to the formulation composition and storage conditions.

  • Inadequate Surface Stabilization:

    • Hypothesis: The concentration or type of surfactant/stabilizer is insufficient to prevent particle agglomeration.

    • Troubleshooting Step:

      • Increase the concentration of the current stabilizer.

      • Experiment with different types of stabilizers (e.g., poloxamers, polysorbates, lecithin). A combination of stabilizers can sometimes be more effective.

      • Measure the zeta potential of your nanoparticles. A higher absolute value (typically > |30| mV) indicates better electrostatic stability.

  • Improper Storage Conditions:

    • Hypothesis: The storage temperature or medium is promoting instability.

    • Troubleshooting Step:

      • Store the nanoparticle dispersion at a lower temperature (e.g., 4°C), but avoid freezing unless a cryoprotectant is used.

      • If you are working with a dried powder, ensure it is stored in a desiccator to prevent moisture absorption, which can lead to aggregation.

  • Lipid Polymorphism:

    • Hypothesis: The solid lipid matrix is undergoing polymorphic transitions, leading to drug expulsion and changes in particle structure.

    • Troubleshooting Step:

      • Use a mixture of lipids to create a less ordered crystalline structure.

      • Analyze the crystallinity of the SLNs using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) over time.

Quantitative Data Summary

Table 1: Enhancement of Berberine Bioavailability with Different Formulation Strategies

Formulation StrategyAnimal ModelKey Bioavailability ParameterFold Increase vs. Unformulated BerberineReference
Solid Lipid Nanoparticles (SLNs)db/db miceRelative BioavailabilityGreatly Increased[5]
Antisolvent Precipitation (Nanoparticles)RabbitsAUC3.88[6]
Antisolvent Precipitation (Nanoparticles)RabbitsCmax3.97[6]
BerbiQ (OMICS Technology Complex)Human VolunteersAUC4.26[7]
BerbiQ (OMICS Technology Complex)Human VolunteersCmax4.10[7]
Co-administration with 2.5% TPGSRatsAUC1.9[8]
Co-administration with 2.5% TPGSRatsCmax2.9[8]
LipoMicel® FormulationHuman VolunteersAUC~6[9][10]

Experimental Protocols

Protocol 1: Preparation of Berberine-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the solvent injection method.

Materials:

  • Berberine hydrochloride

  • Solid lipid (e.g., stearic acid)

  • Surfactant/Stabilizer (e.g., Polyvinyl alcohol - PVA)

  • Organic solvent (e.g., ethanol)

  • Purified water

Procedure:

  • Preparation of the Organic Phase: a. Dissolve a specific amount of stearic acid (e.g., 280 mg) in ethanol (B145695). b. Once the lipid is fully dissolved, add berberine hydrochloride to the solution and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: a. Prepare an aqueous solution of PVA (e.g., 1% w/v) in purified water.

  • Formation of Nanoparticles: a. Heat both the organic and aqueous phases to a temperature above the melting point of the lipid (e.g., 60-70°C). b. Under constant stirring, inject the organic phase into the aqueous phase. c. Continue stirring until the organic solvent has completely evaporated, leaving a nanoparticle suspension.

  • Homogenization and Purification: a. Subject the suspension to high-shear homogenization or ultrasonication to reduce the particle size and ensure a narrow size distribution. b. The resulting SLN suspension can be used directly or lyophilized for long-term storage. If lyophilizing, add a cryoprotectant.

Protocol 2: Preparation of Berberine-Phospholipid Complex

This protocol is based on the solvent evaporation method.

Materials:

  • Berberine hydrochloride

  • Phospholipid (e.g., soy lecithin, Phospholipon 90G)

  • Organic solvent (e.g., ethanol)

Procedure:

  • Dissolution: a. Accurately weigh berberine hydrochloride and the phospholipid in a desired molar ratio (e.g., 1:1) and place them in a round-bottom flask. b. Add ethanol to the flask to dissolve the components completely.

  • Complex Formation: a. Attach the flask to a reflux condenser and heat the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 12 hours) with constant stirring.[11]

  • Solvent Evaporation: a. Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 60°C). This will result in the formation of a thin film of the complex on the inner surface of the flask.[11]

  • Drying and Storage: a. Dry the resulting complex under vacuum overnight to remove any residual solvent. b. Store the dried berberine-phospholipid complex in an airtight container at a cool temperature.[11]

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley rats (6-8 weeks old)

Procedure:

  • Acclimatization and Fasting: a. Acclimatize the rats for at least one week before the experiment. b. Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dosing: a. Divide the rats into groups (e.g., control group receiving unformulated berberine, test group receiving the new formulation). b. Administer the respective formulations orally via gavage.

  • Blood Sampling: a. Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. b. Store the plasma samples at -80°C until analysis.

  • Sample Preparation for HPLC Analysis: a. To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile) and an internal standard. b. Vortex the mixture and then centrifuge to pellet the precipitated proteins. c. Evaporate the supernatant to dryness under a stream of nitrogen. d. Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis: a. Quantify the concentration of berberine in the plasma samples using a validated HPLC-UV or HPLC-MS method.[12] b. Construct a plasma concentration-time curve and calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC).

Visualizations

experimental_workflow Experimental Workflow for Bioavailability Assessment cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study formulation Preparation of Formulation (e.g., SLNs, Phospholipid Complex) characterization Physicochemical Characterization (Particle Size, Zeta Potential, EE%) formulation->characterization dissolution Dissolution Studies (Simulated GI Fluids) characterization->dissolution permeability Permeability Assay (e.g., Caco-2 Cells) dissolution->permeability animal_study Oral Administration to Rats permeability->animal_study blood_sampling Blood Sampling at Time Intervals animal_study->blood_sampling plasma_analysis Plasma Analysis by HPLC blood_sampling->plasma_analysis pk_parameters Calculation of PK Parameters (AUC, Cmax, Tmax) plasma_analysis->pk_parameters bioavailability_assessment Bioavailability Assessment pk_parameters->bioavailability_assessment Compare with Control

Caption: Workflow for developing and evaluating new formulations.

signaling_pathways Key Signaling Pathways Modulated by Phellodendron amurense cluster_akt Akt Signaling cluster_nfkb NF-κB Signaling cluster_mapk MAPK Signaling phellodendron Phellodendron amurense (Berberine) akt Akt phellodendron->akt nfkb NF-κB phellodendron->nfkb mapk MAPK (ERK, p38, JNK) phellodendron->mapk akt_downstream Inhibition of Cell Growth Induction of Apoptosis akt->akt_downstream Inhibits nfkb_downstream Reduced Inflammation (↓ iNOS, COX-2, Cytokines) nfkb->nfkb_downstream Inhibits mapk_downstream Modulation of Inflammatory Response mapk->mapk_downstream Inhibits

Caption: Signaling pathways affected by P. amurense compounds.

bioavailability_barriers Barriers to Oral Bioavailability of Berberine cluster_gut Gastrointestinal Tract oral_admin Oral Administration of Berberine gi_lumen GI Lumen oral_admin->gi_lumen enterocyte Intestinal Epithelial Cell (Enterocyte) gi_lumen->enterocyte Poor Absorption enterocyte->gi_lumen P-gp Efflux portal_vein Portal Vein enterocyte->portal_vein Absorption liver Liver portal_vein->liver liver->liver First-Pass Metabolism systemic_circulation Systemic Circulation liver->systemic_circulation To Circulation

Caption: Factors limiting the oral bioavailability of berberine.

References

Technical Support Center: Purity Assessment of Commercial Phellodendron amurense Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Phellodendron amurense extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactive components that should be quantified for the purity assessment of Phellodendron amurense extract?

A1: The primary bioactive components for quantitative analysis are the protoberberine alkaloids. The most significant of these is berberine (B55584), which is often used as a key quality marker.[1][2] Other important alkaloids to consider for a comprehensive purity and identity profile include palmatine, jatrorrhizine, phellodendrine, and magnoflorine.[1] The relative concentrations of these alkaloids can also help distinguish between different Phellodendron species.

Q2: What are the most common reasons for batch-to-batch variability in commercial Phellodendron amurense extracts?

A2: Batch-to-batch variability is a significant challenge and can stem from several factors:

  • Raw Material Source: The chemical composition of Phellodendron bark is influenced by the plant's growing region, climate, harvest season, and storage conditions.[1]

  • Plant Species: Adulteration or substitution with other species, most commonly Phellodendron chinense, can lead to different alkaloid profiles.[1]

  • Extraction Method: Variations in the extraction solvent, temperature, and duration can significantly impact the final chemical profile of the extract.[1][3][4]

Q3: My Phellodendron amurense extract is showing a low yield of the target alkaloids. What are the likely causes?

A3: A low yield of target alkaloids can be attributed to:

  • Poor Raw Material Quality: The concentration of alkaloids can vary based on the source, age, and storage of the Phellodendron bark.[1]

  • Suboptimal Extraction Parameters: The choice of extraction solvent and method is critical. For instance, using an acidic aqueous solution can enhance the extraction efficiency of alkaloids compared to water alone.[5] Different solvents will favor the extraction of different alkaloids.[3]

  • Degradation of Alkaloids: Some alkaloids may be sensitive to light, extreme pH, or oxidation during the extraction process.[1]

Q4: How can I differentiate between Phellodendron amurense and Phellodendron chinense in my extract?

A4: Differentiating between these two species is crucial for quality control. A multi-pronged approach is recommended:

  • Chemical Profiling (HPLC/UPLC): While both species contain berberine, palmatine, and jatrorrhizine, the relative ratios of these and other minor alkaloids can be indicative of the species.[6][7]

  • DNA Analysis: DNA barcoding is a reliable method for species identification. The internal transcribed spacer (ITS) and psbA-trnH regions of chloroplast DNA are often used for this purpose.[8]

Troubleshooting Guides

HPLC Analysis of Alkaloids

Problem: Poor peak shape (tailing or fronting) in the chromatogram.

Possible Cause Troubleshooting Step
Interaction with active silanols on the column Use a high-purity silica-based column. Adjust the mobile phase pH to suppress silanol (B1196071) ionization (typically pH 2-4 for basic compounds).[9]
Column overload Reduce the sample concentration or injection volume.
Inappropriate sample solvent Dissolve the sample in the initial mobile phase if possible. A solvent stronger than the mobile phase can cause peak distortion.
Column contamination or void Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10]

Problem: Inconsistent retention times.

Possible Cause Troubleshooting Step
Changes in mobile phase composition Ensure accurate and consistent mobile phase preparation. Degas the mobile phase to prevent bubble formation.[11]
Fluctuations in column temperature Use a column oven to maintain a stable temperature.
Pump malfunction or leaks Check for leaks in the pump and fittings. Ensure the pump is delivering a consistent flow rate.[10]
Column degradation The bonded phase of the column may degrade over time, especially with aggressive mobile phases. Replace the column if necessary.
DNA Barcoding for Species Identification

Problem: PCR amplification of the DNA barcode region fails.

Possible Cause Troubleshooting Step
Poor DNA quality Ensure the extracted DNA is of high purity and concentration. Use a purification kit if necessary.
Presence of PCR inhibitors Some co-extracted compounds from the plant material can inhibit PCR. Dilute the DNA template to reduce the inhibitor concentration.
Incorrect annealing temperature Optimize the annealing temperature for the specific primers (e.g., for ITS or psbA-trnH) being used.[12]
Primer degradation Use fresh primer aliquots.

Problem: Sequencing results are of poor quality.

Possible Cause Troubleshooting Step
Insufficiently purified PCR product Ensure the PCR product is properly cleaned to remove excess primers and dNTPs before sequencing.
Multiple amplicons Run the PCR product on an agarose (B213101) gel to confirm a single, clean band of the expected size. If multiple bands are present, optimize PCR conditions or gel-purify the target band.
Low DNA concentration Ensure a sufficient amount of the purified PCR product is used for the sequencing reaction.

Quantitative Data

Table 1: Reported Berberine Content in Phellodendron Species

Species Berberine Content (% of dried bark) Reference
Phellodendron amurense0.6 - 2.5%[5]
Phellodendron chinense4 - 8%[5]

Table 2: Example HPLC Method Parameters for Alkaloid Analysis

Parameter Condition Reference
Column C18 reversed-phase[3]
Mobile Phase Gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water[3]
Flow Rate 1.0 mL/min[6]
Detection UV at 345 nm[6]
Column Temperature 25°C[7]

Experimental Protocols

Protocol 1: HPLC-UV Quantification of Berberine
  • Standard Preparation: Prepare a stock solution of berberine reference standard in methanol (B129727). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh about 0.5 g of powdered Phellodendron amurense extract.

    • Add 25 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the alkaloids of interest.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 345 nm.

    • Column Temperature: 30°C.

  • Analysis: Inject the standards and samples. Construct a calibration curve from the standards and calculate the concentration of berberine in the samples.

Protocol 2: DNA Barcoding for Species Identification
  • DNA Extraction:

    • Extract total genomic DNA from the plant material using a commercial plant DNA extraction kit, following the manufacturer's instructions.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer.

  • PCR Amplification:

    • Amplify the ITS (Internal Transcribed Spacer) and/or psbA-trnH regions using appropriate primers.

    • PCR Reaction Mix (25 µL): 12.5 µL of 2x PCR Master Mix, 1 µL of each primer (10 µM), 1-2 µL of DNA template (20-50 ng), and nuclease-free water to 25 µL.

    • PCR Cycling Conditions (ITS2): 95°C for 4 min; 30 cycles of 94°C for 1 min, 55°C for 1 min, 72°C for 45 sec; final extension at 72°C for 5 min.[12]

  • PCR Product Verification: Run the PCR products on a 1.5% agarose gel to confirm successful amplification and the correct product size.

  • Sequencing: Purify the PCR products and send for Sanger sequencing.

  • Data Analysis:

    • Assemble and edit the forward and reverse sequences.

    • Use the resulting consensus sequence to perform a BLAST search against a reference database (e.g., GenBank or BOLD) to identify the species.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Purity & Identity Analysis cluster_results Data Interpretation start P. amurense Extract extraction DNA Extraction / Solvent Extraction start->extraction dna_analysis DNA Barcoding (PCR & Sequencing) extraction->dna_analysis Genomic DNA hplc_analysis HPLC/UPLC Analysis extraction->hplc_analysis Alkaloid Solution species_id Species Identification dna_analysis->species_id purity_quant Purity & Quantification hplc_analysis->purity_quant

Caption: Experimental workflow for purity and identity assessment.

troubleshooting_workflow start Inconsistent HPLC Results? check_retention Retention Time Shift? start->check_retention check_shape Poor Peak Shape? check_retention->check_shape No check_mobile_phase Check Mobile Phase & Temperature check_retention->check_mobile_phase Yes check_column Check Column Condition check_shape->check_column Yes end Consistent Results check_shape->end No check_pump Check Pump & Leaks check_mobile_phase->check_pump check_pump->end check_sample_prep Review Sample Prep check_column->check_sample_prep check_sample_prep->end

Caption: Logical troubleshooting workflow for HPLC analysis.

signaling_pathway cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects extract P. amurense Extract (Berberine) Akt Akt extract->Akt inhibits MAPK MAPK extract->MAPK inhibits NFkB NF-κB extract->NFkB inhibits CREB CREB extract->CREB inhibits apoptosis Induction of Apoptosis Akt->apoptosis proliferation Inhibition of Proliferation Akt->proliferation MAPK->proliferation inflammation Anti-inflammatory Response NFkB->inflammation cell_cycle G1 Cell Cycle Arrest CREB->cell_cycle

Caption: Signaling pathways modulated by P. amurense extract.

References

Technical Support Center: Cytotoxicity of Phellodendron amurense Extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Phellodendron amurense extract at high concentrations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental evaluation of the cytotoxicity of Phellodendron amurense extract.

Question/Issue Possible Cause(s) Recommended Solution(s)
I am observing a color change in the culture medium after adding the Phellodendron amurense extract. Is this normal? Phellodendron amurense bark extracts can be dark in color due to their chemical composition. This can interfere with colorimetric assays.Run a blank control containing the same concentration of the extract in the culture medium without cells. Subtract the absorbance of this blank from your experimental readings.[1] If the interference is too high, consider using a non-colorimetric assay such as an ATP-based luminescence assay or a fluorescence-based assay like the resazurin (B115843) assay.[1][2]
My MTT/MTS assay results show an unexpected increase in cell viability at high extract concentrations. Some compounds in plant extracts, particularly polyphenols, can directly reduce the MTT or MTS tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity.[2][3] This leads to a false positive signal, suggesting higher viability than is actually present.1. Cell-Free Control: Incubate the extract with the MTT/MTS reagent in cell-free media to quantify any direct reduction. Subtract this background absorbance.[2] 2. Wash Step: After incubating the cells with the extract, wash the cells with PBS before adding the MTT/MTS reagent to remove any remaining extracellular extract components. 3. Alternative Assays: Use assays with different detection methods, such as the Sulforhodamine B (SRB) assay for total protein content or a lactate (B86563) dehydrogenase (LDH) assay for membrane integrity.[4]
The Phellodendron amurense extract is not dissolving well in my cell culture medium. Plant extracts are complex mixtures and may contain non-polar compounds with low aqueous solubility.Prepare a stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
I am seeing high variability in my cytotoxicity assay results between replicate wells. This could be due to several factors including uneven cell seeding, pipetting errors, or precipitation of the extract at high concentrations.1. Cell Seeding: Ensure a single-cell suspension and even distribution of cells when plating. 2. Pipetting Technique: Use calibrated pipettes and ensure proper mixing of the extract in the medium before adding to the cells. 3. Solubility Check: Visually inspect the wells under a microscope for any signs of extract precipitation after addition to the medium. If precipitation occurs, try preparing fresh dilutions or using a slightly higher concentration of the co-solvent (while staying within non-toxic limits).
The cytotoxic effect of the extract seems to plateau or decrease at the highest concentrations tested. At very high concentrations, some compounds in the extract may become unstable, aggregate, or activate cellular protective mechanisms, which can reduce their bioavailability or cytotoxic impact.[5]This is a known phenomenon for some natural product extracts.[5] It is important to test a wide range of concentrations to identify the optimal dose-response range. If this effect is consistently observed, it should be noted as a characteristic of the extract's activity profile.

Frequently Asked Questions (FAQs)

1. What is the general cytotoxic mechanism of Phellodendron amurense extract at high concentrations?

At high concentrations, Phellodendron amurense extract has been shown to inhibit the proliferation of various cancer cell lines.[6] The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G1 phase.[7]

2. Which signaling pathways are known to be affected by Phellodendron amurense extract?

Phellodendron amurense extract and its active components, such as berberine, have been shown to modulate several key signaling pathways involved in cell survival and proliferation. These include the inhibition of the PI3K/Akt/mTOR, CREB, and MAPK signaling pathways.[7][8][9]

3. What are typical IC50 values for Phellodendron amurense extract in cancer cell lines?

The half-maximal inhibitory concentration (IC50) values can vary significantly depending on the specific cancer cell line and the extraction method used. It is crucial to determine the IC50 value empirically for your specific experimental conditions.

4. Is Phellodendron amurense extract cytotoxic to normal (non-cancerous) cells?

Some studies suggest that Phellodendron amurense extract exhibits selective cytotoxicity, with lower toxicity observed in normal cell lines compared to cancer cell lines.[6] However, at sufficiently high concentrations, cytotoxicity in normal cells can be expected. It is always recommended to test the extract on a relevant normal cell line in parallel with your cancer cell line of interest.

5. How should I prepare Phellodendron amurense extract for in vitro cytotoxicity assays?

Due to the potential for poor aqueous solubility, it is recommended to first dissolve the extract in a small amount of a biocompatible solvent such as DMSO to create a concentrated stock solution.[3] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final solvent concentration is consistent across all treatments and controls and is non-toxic to the cells.

Data Presentation

Table 1: Summary of IC50 Values of Phellodendron amurense Extract on Various Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Assay
HeLaCervical Carcinoma377.5 ± 8.1MTS
HCT 116Colorectal Carcinoma356.7 ± 3.0MTS
MCF-7Breast Cancer539.5 ± 4.5MTS
A549Lung Carcinoma753.6 ± 0.8MTS
3T3Murine Fibroblasts3448.7 ± 201.6MTS
HaCaTHuman Keratinocytes~12500 (12.5 mg/mL)WST-1

Note: IC50 values are highly dependent on the specific extract preparation and experimental conditions.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

Materials:

  • Phellodendron amurense extract

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the Phellodendron amurense extract in complete culture medium.

  • Remove the old medium and add 100 µL of the diluted extract to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution.

Materials:

  • Phellodendron amurense extract

  • 6-well cell culture plates

  • PBS

  • 70% ice-cold ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Phellodendron amurense extract for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 400 µL of PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[4]

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.[4]

  • Add 400 µL of PI solution and mix well.[4]

  • Analyze the samples using a flow cytometer.

Western Blot Analysis of Akt and CREB Signaling

This protocol is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

  • Phellodendron amurense extract

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-CREB, anti-total-CREB)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Treat cells with Phellodendron amurense extract for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells with P. amurense Extract cell_culture->treatment extract_prep Extract Preparation extract_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay western_blot Western Blot (Signaling Pathways) treatment->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of Phellodendron amurense extract.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP2 -> PIP3 mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation P_amurense Phellodendron amurense Extract (Berberine) P_amurense->PI3K Inhibits P_amurense->Akt Inhibits P_amurense->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Phellodendron amurense extract.

creb_pathway cluster_upstream Upstream Signaling (e.g., Akt, MAPK) cluster_cytoplasm_nucleus Cytoplasm / Nucleus cluster_downstream Downstream Effects Upstream_Kinases Upstream Kinases CREB CREB Upstream_Kinases->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (e.g., Cyclin D1, Bcl-2) pCREB->Gene_Expression Activates P_amurense Phellodendron amurense Extract P_amurense->Upstream_Kinases Inhibits P_amurense->pCREB Reduces Levels Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Inhibition of CREB-mediated signaling by Phellodendron amurense extract.

References

Technical Support Center: Stability of Phellodendron amurense Extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phellodendron amurense extract. The information is designed to address common issues encountered during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of Phellodendron amurense extract during long-term storage?

A1: The stability of Phellodendron amurense extract is primarily influenced by environmental factors such as temperature, humidity, light, and oxygen.[1][2][3] The complex mixture of bioactive compounds in the extract, including alkaloids like berberine (B55584), palmatine, and jatrorrhizine (B191652), as well as phenolic compounds and flavonoids, can degrade under suboptimal storage conditions.[4][5][6][7]

Q2: What is the recommended shelf life for Phellodendron amurense extract?

A2: Several suppliers suggest a shelf life of 24 months for Phellodendron amurense extract when it is sealed and stored properly in a cool, dry place away from sunlight.[8][9][10] However, the actual stability can vary depending on the specific formulation of the extract (e.g., powder, tincture) and the storage conditions.

Q3: How stable is berberine, the main bioactive compound in the extract?

A3: Berberine chloride has been found to be relatively stable, with less than 5% degradation observed over a 6-month period at 25°C across various pH buffers.[11][12] However, it is susceptible to photodegradation and degrades more rapidly in alkaline solutions.[13] For long-term storage of berberine solutions, it is recommended to store them in the dark at -20°C or below.[13]

Q4: What are the visual signs of degradation in Phellodendron amurense extract?

A4: Physical signs of degradation can include changes in color, odor, and texture. For powdered extracts, clumping may indicate moisture absorption, which can accelerate degradation.[2] For liquid extracts, you might observe precipitation, color changes, or microbial growth.

Troubleshooting Guides

Issue 1: Unexpectedly low quantification of active compounds (e.g., berberine) in the extract.
  • Possible Cause: Degradation of the extract due to improper storage.

  • Recommended Actions:

    • Review Storage Conditions: Ensure the extract is stored in a tightly sealed container, protected from light, and at the recommended temperature (cool and dry for powders, refrigerated or frozen for solutions).[2][13]

    • Use Fresh Standards: Prepare fresh analytical standards for quantification to rule out degradation of the standard itself.

    • Perform a Quick Stability Check: Analyze a freshly opened sample of the extract (if available) to compare with the sample .

Issue 2: Inconsistent experimental results using different batches of the extract.
  • Possible Cause: Natural variability in the phytochemical profile between different batches of a natural product.[9]

  • Recommended Actions:

    • Request Certificate of Analysis (CoA): Always obtain the CoA for each batch, which should provide information on the content of key marker compounds.

    • Standardize the Extract: If possible, standardize the extract based on the concentration of one or more key bioactive compounds (e.g., berberine) before use in experiments.

    • Fingerprint Analysis: For critical applications, consider performing your own chromatographic fingerprinting (e.g., using HPLC) to compare the phytochemical profiles of different batches.[2]

Issue 3: Physical changes observed in the stored extract (e.g., clumping of powder, color change).
  • Possible Cause: Exposure to moisture, light, or high temperatures.

  • Recommended Actions:

    • Assess Moisture Content: For powdered extracts, consider measuring the moisture content. Elevated moisture can lead to hydrolysis and microbial growth.[2]

    • Evaluate Packaging: Ensure the packaging is appropriate for long-term storage and provides a good barrier against moisture and light.[2]

    • Re-evaluation of Quality: If significant physical changes are observed, it is recommended to re-evaluate the purity and potency of the extract before use.

Data Presentation

Table 1: General Stability Testing Conditions for Herbal Medicines

Study TypeStorage ConditionsDuration
Real-Time Stability25°C ± 2°C / 60% RH ± 5% RH12-36 months
Accelerated Stability40°C ± 2°C / 75% RH ± 5% RH6 months

Data based on WHO guidelines for herbal medicine stability testing.[14]

Table 2: Stability of Berberine in Solution under Various Conditions

Storage ConditionDurationDegradation
25°C (various pH buffers)6 months< 5%
4°C (in plasma)12 hoursStable
Room Temperature (in plasma)6 hoursStable
-20°C (in plasma)2 weeksStable

Data compiled from studies on berberine chloride stability.[11][12][13][15]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Alkaloids

This protocol provides a general method for the simultaneous determination of major alkaloids in Phellodendron amurense extract.

  • Sample Preparation:

    • Accurately weigh 1 g of powdered Phellodendron amurense extract.

    • Add 50 mL of 70% methanol (B129727) and sonicate for 30 minutes.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Diode array detection (DAD) to monitor different alkaloids at their respective maximum absorbance wavelengths (e.g., 275 nm for some alkaloids, 310 nm for phenolic acids).[4][16]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare stock solutions of berberine, palmatine, and jatrorrhizine standards in methanol.

    • Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve.

  • Quantification:

    • Construct a calibration curve for each standard by plotting peak area against concentration.

    • Calculate the concentration of each alkaloid in the extract sample by comparing its peak area to the calibration curve.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[17][18]

  • Acid Hydrolysis:

    • Dissolve the extract in 0.1 M HCl and heat at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M NaOH.

  • Base Hydrolysis:

    • Dissolve the extract in 0.1 M NaOH and heat at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation:

    • Dissolve the extract in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Keep the solid extract in a hot air oven at 105°C for 24 hours.

  • Photodegradation:

    • Expose the extract (solid or in solution) to UV light (254 nm) and visible light for a specified period.

  • Analysis:

    • Analyze all stressed samples using a suitable stability-indicating method (e.g., HPLC) to observe the degradation of the main components and the formation of degradation products.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Protocol Develop Stability Protocol Batches Select Batches for Testing Protocol->Batches Methods Validate Analytical Methods Batches->Methods Storage Place Samples in Stability Chambers Methods->Storage RealTime Real-Time Conditions (25°C/60% RH) Storage->RealTime Accelerated Accelerated Conditions (40°C/75% RH) Storage->Accelerated Sampling Pull Samples at Defined Time Points RealTime->Sampling Accelerated->Sampling Analysis Analyze Samples Sampling->Analysis Data Evaluate Data Analysis->Data Report Generate Stability Report Data->Report ShelfLife Determine Shelf Life Report->ShelfLife Troubleshooting_Low_Quantification Issue Issue: Low Quantification of Active Compounds Cause1 Possible Cause: Sample Degradation Issue->Cause1 Cause2 Possible Cause: Standard Degradation Issue->Cause2 Cause3 Possible Cause: Batch Variability Issue->Cause3 Action1 Action: Review Storage Conditions Cause1->Action1 Action2 Action: Prepare Fresh Standards Cause2->Action2 Action3 Action: Check CoA & Standardize Extract Cause3->Action3

References

Technical Support Center: Maximizing Alkaloid Extraction from Phellodendron amurense

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of valuable alkaloids from Phellodendron amurense. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

Q1: What are the major alkaloids in Phellodendron amurense that I should be targeting?

A1: The primary bioactive alkaloids found in Phellodendron amurense include protoberberine-type alkaloids such as berberine (B55584), palmatine, and jatrorrhizine, as well as the quaternary ammonium (B1175870) alkaloid phellodendrine (B48772). Berberine is often the most abundant and is known for a wide range of pharmacological activities.[1][2][3]

Q2: Which solvent systems are generally most effective for extracting alkaloids from Phellodendron amurense?

A2: The choice of solvent is critical for maximizing alkaloid yield. Generally, polar solvents are most effective. Methanol (B129727), ethanol, and aqueous mixtures of these alcohols are commonly used.[4][5] Acidifying the solvent, for instance with hydrochloric acid, can significantly enhance the extraction of quaternary ammonium alkaloids like berberine and phellodendrine by converting them into more soluble salts.[2][4][6][7] Recent research also highlights the high efficiency of "green solvents" like deep eutectic solvents (DES) and aqueous solutions of organic acids such as malic and lactic acid.[1][8][9]

Q3: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) over traditional methods?

A3: Modern techniques like UAE, Microwave-Assisted Extraction (MAE), and Ultrahigh Pressure Extraction (UPE) offer several advantages over traditional methods like maceration or Soxhlet extraction. These include significantly reduced extraction times (minutes versus hours or days), lower solvent consumption, and often higher extraction yields.[4][7] For example, UAE has been shown to yield significantly more berberine from Phellodendron bark compared to distillation and Soxhlet methods.[2][7][10]

Q4: Can Supercritical Fluid Extraction (SFE) be used for alkaloids from Phellodendron amurense?

A4: Yes, Supercritical CO₂ (SC-CO₂) extraction is a viable "green" technology for this purpose. While supercritical CO₂ is non-polar, its solvating power can be modified by adding a polar co-solvent (entrainer), such as ethanol.[11][12] This technique allows for the selective extraction of alkaloids and flavonoids, and the solvent can be easily removed, leaving a pure extract.[11][12]

Q5: How critical is the quality of the raw plant material?

A5: The quality and source of the Phellodendron bark are extremely important. The concentration of alkaloids can vary significantly based on the plant's species (P. amurense vs. P. chinense), geographical origin, age, and storage conditions.[6] For consistent and reproducible results, it is crucial to use high-quality, properly identified, and standardized raw material.

Troubleshooting Guides

Issue 1: Low Alkaloid Yield

Question: My extraction is resulting in a consistently low yield of total alkaloids or a specific target alkaloid (e.g., berberine). What are the potential causes and how can I improve the yield?

Potential Cause Troubleshooting Steps
Suboptimal Solvent Choice Alkaloids in Phellodendron are quaternary ammonium compounds with good solubility in polar solvents.[6][10] Ensure your solvent has the appropriate polarity. Consider switching to or optimizing the concentration of methanol or ethanol. Acidifying the solvent (e.g., with 0.5-1% hydrochloric acid) can dramatically increase the solubility of alkaloid salts.[2][4][13] For a greener approach, explore aqueous solutions of organic acids like malic acid, which have shown high extraction efficiencies.[1][8]
Inefficient Extraction Method Traditional methods like maceration can be inefficient.[4] Switching to an advanced method like Ultrasound-Assisted Extraction (UAE) can significantly boost yields and reduce extraction time.[2][4][7] Ensure your UAE parameters (power, frequency, time, temperature) are optimized.
Incorrect Particle Size If the plant material is not ground to a sufficiently small particle size, solvent penetration will be poor. Grind the dried bark to a coarse powder (e.g., 40-60 mesh) to increase the surface area available for extraction.[13]
Inadequate Temperature While higher temperatures can increase solubility, excessive heat may degrade thermolabile compounds.[6] For many methods, a temperature around 60-66°C is a good starting point for optimization.[4][6][14]
Insufficient Extraction Time Ensure the extraction duration is sufficient for the chosen method. For UAE, effective extraction can often be achieved in 30-45 minutes.[4][6][7] For reflux or Soxhlet, longer times (e.g., 2-3 hours) may be necessary.[7]
Poor Raw Material Quality The alkaloid content can vary between batches of plant material.[6] If possible, obtain a certificate of analysis for your raw material or perform a preliminary analysis to confirm the starting concentration of target alkaloids.
Issue 2: Inconsistent Results Across Batches

Question: I am observing significant variability in alkaloid content across different extraction batches, even when using the same protocol. How can I improve consistency?

Potential Cause Troubleshooting Steps
Variability in Raw Material This is a primary source of inconsistency. Source your Phellodendron bark from a single, reputable supplier. If possible, use a single lot of raw material for a series of related experiments. Standardize the drying and grinding procedures for the bark.
Inconsistent Solvent Preparation Ensure that solvent concentrations are prepared accurately and consistently for each batch. For acidified solvents, verify the acid concentration.
Fluctuations in Extraction Parameters Precisely control and monitor all extraction parameters, including temperature, time, solvent-to-solid ratio, and (for UAE/MAE) power settings. Any deviation can affect the extraction efficiency.
Degradation of Target Alkaloids Alkaloids can be sensitive to light and heat. Protect your extracts from prolonged exposure to high temperatures and direct light during and after extraction. Store extracts at low temperatures (e.g., 4°C) in the dark.
Analytical Inconsistencies Ensure your analytical method (e.g., HPLC) is validated and stable. Run a standard with each batch of samples to check for instrument drift.[15]

Data Presentation: Solvent System Performance

The following tables summarize quantitative data on the extraction of key alkaloids from Phellodendron amurense using various solvent systems and methods.

Table 1: Comparison of Extraction Methods and Solvents for Major Alkaloids

Extraction MethodSolvent SystemTarget Alkaloid(s)YieldReference
Ultrasound-Assisted (UAE)Hydrochloric Acid/MethanolBerberine103.12 mg/g[2][10]
Ultrasound-Assisted (UAE)Hydrochloric Acid/MethanolPhellodendrine24.41 mg/g[2][10]
Ultrasound-Assisted (UAE)Hydrochloric Acid/MethanolPalmatine1.25 mg/g[2][10]
Ultrasound-Assisted (UAE)96% Lactic AcidTotal Alkaloids139.6 mg/g[8]
Ultrasound-Assisted (UAE)40% Malic AcidTotal Alkaloids133.0 mg/g[8]
Ultrasound-Assisted (UAE)50% Malic AcidBerberine46.28 mg/g[1]
Ultrasound-Assisted (UAE)50% Malic AcidTotal Alkaloids57.01 mg/g[1]
Ultrasound-Assisted (UAE)75% AcetoneBerberine43.70 mg/g[1]
Ultrasound-Assisted (UAE)75% AcetoneTotal Alkaloids52.89 mg/g[1]
Ultrahigh Pressure (UPE)69.1% EthanolBerberine7.70 mg/g
Microwave-Assisted (MAE)80% EthanolBerberine1.66% (w/w)[4]
Soxhlet80% EthanolBerberine1.04% (w/w)[4]
Maceration80% EthanolBerberine0.28% (w/w)[4]
Supercritical CO₂ (SFE)90% Ethanol (entrainer)Berberine1.12% extraction rate[12]

Note: Direct comparison of yields should be done with caution due to variations in raw material, specific experimental conditions, and analytical methods across different studies.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Acidified Methanol

This protocol is optimized for high-yield extraction of berberine, phellodendrine, and palmatine.[2]

  • Material Preparation: Grind dried Phellodendron amurense bark into a coarse powder (approx. 40-60 mesh).

  • Solvent Preparation: Prepare the extraction solvent by mixing hydrochloric acid and methanol in a 1:100 (v/v) ratio.

  • Extraction:

    • Weigh 1.0 g of the powdered bark and place it into a suitable extraction vessel.

    • Add 25 mL of the acidified methanol solvent (solid-to-liquid ratio of 1:25 g/mL).

    • Place the vessel in an ultrasonic bath.

    • Perform extraction for 30 minutes at a frequency of 40 kHz and a temperature of 60°C.

  • Sample Processing:

    • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

    • Filter the supernatant through a 0.22 µm filter membrane prior to analysis (e.g., by HPLC).

Protocol 2: Ultrasound-Assisted Extraction (UAE) with Aqueous Malic Acid (Green Solvent)

This protocol provides a sustainable and efficient method for total alkaloid extraction.[1]

  • Material Preparation: Grind dried Phellodendron amurense bark into a powder.

  • Solvent Preparation: Prepare a 46% (w/w) aqueous solution of malic acid.

  • Extraction:

    • Combine the powdered bark with the malic acid solution at a solvent-to-solid ratio of 26.8 mL/g.

    • Perform the extraction in an ultrasonic bath for 33.5 minutes at a temperature of 80°C.

  • Sample Processing:

    • Centrifuge the mixture at 4000 rpm for 5 minutes to remove solid particles.

    • Collect the supernatant and filter if necessary before further purification or analysis.

Visualizations

Logical Workflow for Troubleshooting Low Alkaloid Yield

Troubleshooting_Low_Yield Start Start: Low Alkaloid Yield Check_Solvent Step 1: Review Solvent System Start->Check_Solvent Solvent_Polarity Is solvent polarity optimal? (e.g., Methanol, Ethanol) Check_Solvent->Solvent_Polarity Check_Method Step 2: Evaluate Extraction Method Method_Efficiency Is the method efficient? (e.g., UAE vs. Maceration) Check_Method->Method_Efficiency Check_Parameters Step 3: Verify Extraction Parameters Parameters_Optimized Are Time, Temp, Ratio and Particle Size optimal? Check_Parameters->Parameters_Optimized Check_Material Step 4: Assess Raw Material Material_Quality Is raw material quality and alkaloid content verified? Check_Material->Material_Quality Solvent_Acidified Is solvent acidified for quaternary alkaloids? Solvent_Polarity->Solvent_Acidified Yes Action_Switch_Solvent Action: Switch to a more polar solvent (e.g., 70% EtOH) Solvent_Polarity->Action_Switch_Solvent No Solvent_Acidified->Check_Method Yes Action_Acidify Action: Add acid (e.g., 1% HCl) to the solvent Solvent_Acidified->Action_Acidify No Method_Efficiency->Check_Parameters Yes Action_Switch_Method Action: Switch to UAE or MAE Method_Efficiency->Action_Switch_Method No Parameters_Optimized->Check_Material Yes Action_Optimize_Params Action: Optimize parameters via Design of Experiments (DoE) Parameters_Optimized->Action_Optimize_Params No Action_Standardize_Material Action: Source standardized high-quality raw material Material_Quality->Action_Standardize_Material No End_Success Yield Improved Material_Quality->End_Success Yes Action_Switch_Solvent->End_Success Action_Acidify->End_Success Action_Switch_Method->End_Success Action_Optimize_Params->End_Success Action_Standardize_Material->End_Success

Caption: A decision-making workflow for diagnosing and resolving issues of low alkaloid yield.

General Experimental Workflow for Solvent Selection

Solvent_Selection_Workflow cluster_prep Preparation cluster_extraction Extraction Trials cluster_analysis Analysis & Optimization Raw_Material Source & Prepare Phellodendron Bark (Grind to 40-60 mesh) Fixed_Parameters Standardize Extraction Parameters (Time, Temp, Ratio, Method) Raw_Material->Fixed_Parameters Solvent_A Solvent A (e.g., 70% Ethanol) Analysis HPLC Analysis of Extracts (Quantify Target Alkaloids) Solvent_A->Analysis Solvent_B Solvent B (e.g., Acidified Methanol) Solvent_B->Analysis Solvent_C Solvent C (e.g., Malic Acid Solution) Solvent_C->Analysis Fixed_Parameters->Solvent_A Fixed_Parameters->Solvent_B Fixed_Parameters->Solvent_C Comparison Compare Yields & Purity Analysis->Comparison Optimization Select Best Solvent & Optimize Parameters (DoE) Comparison->Optimization

Caption: A systematic workflow for selecting the optimal solvent for alkaloid extraction.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activity of Phellodendron amurense Extract and Pure Berberine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction:

Phellodendron amurense, commonly known as the Amur cork tree, has a long history of use in traditional medicine for treating various inflammatory conditions. Its therapeutic effects are largely attributed to a rich profile of bioactive compounds, with the isoquinoline (B145761) alkaloid berberine (B55584) being a principal component.[1][2] This guide provides a comprehensive comparison of the anti-inflammatory activities of Phellodendron amurense bark extract and pure berberine, supported by experimental data. While direct head-to-head comparative studies on their anti-inflammatory efficacy are limited, this document synthesizes available evidence to offer valuable insights for researchers and professionals in drug development.

Berberine is recognized as one of the primary bioactive constituents responsible for the anti-inflammatory effects of Phellodendron amurense extract.[3] Studies on other pharmacological effects, such as anti-tumorigenesis, have suggested that pure berberine, when administered at an equivalent dose to that found in the extract, exhibits comparable efficacy to the extract itself.[3] This indicates that berberine is a major driver of the extract's biological activity. However, the potential for synergistic or additive effects from other compounds within the extract, such as other alkaloids, flavonoids, and phenolic compounds, remains an area of active investigation.

Quantitative Data Comparison

The following tables summarize quantitative data from various in vitro and in vivo studies, illustrating the anti-inflammatory effects of both Phellodendron amurense extract and pure berberine. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: In Vitro Anti-Inflammatory Activity

ParameterCell LineTreatmentConcentrationEffectReference
NO Production Inhibition RAW 264.7 MacrophagesPhellodendron amurense Extract25, 50, 100 µg/mLSignificant inhibition (p < 0.0001)[4]
RAW 264.7 MacrophagesBerberine1.25, 2.5, 5 µMSignificant dose-dependent decrease[5]
TNF-α Inhibition RAW 264.7 MacrophagesPhellodendron amurense Extract200 mg/kg (in vivo study with ex vivo analysis)Significant downregulation in serum[6]
RAW 264.7 MacrophagesBerberine1.25, 2.5, 5 µMSignificant dose-dependent decrease[5]
IL-6 Inhibition RAW 264.7 MacrophagesPhellodendron amurense Extract200 mg/kg (in vivo study with ex vivo analysis)Significant downregulation in serum[6]
RAW 264.7 MacrophagesBerberine1.25, 2.5, 5 µMSignificant dose-dependent decrease[5]
IL-1β Inhibition RAW 264.7 MacrophagesPhellodendron amurense Extract200 mg/kg (in vivo study with ex vivo analysis)Significant downregulation in serum[6]
RAW 264.7 MacrophagesBerberine1.25, 2.5, 5 µMSignificant dose-dependent decrease[5]

Table 2: In Vivo Anti-Inflammatory Activity

ModelAnimalTreatmentDosageEffectReference
Carrageenan-Induced Paw Edema RatBerberine20 mg/kgSignificant amelioration of paw edema[5]
Turpentine Oil-Induced Inflammation RatPhellodendron amurense ExtractNot SpecifiedReduction in nitric oxide, 3-nitrotyrosine, and NF-κB[1][2]
LPS-Induced Endotoxemia MousePhellodendron amurense Extract200 mg/kgSignificantly increased survival rates and downregulated serum IL-6, IL-1β, and MCP-1[6]

Signaling Pathways

Both Phellodendron amurense extract and pure berberine exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_pathways Intracellular Signaling Pathways cluster_inhibition Inhibition by P. amurense / Berberine cluster_nucleus Nuclear Events cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (ERK, p38, JNK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus translocates Gene_expression Pro-inflammatory Gene Expression MAPK->Gene_expression activates PA_BBR P. amurense Extract / Berberine PA_BBR->IKK inhibits PA_BBR->MAPK inhibits NFkB_nucleus->Gene_expression activates Cytokines TNF-α, IL-6, IL-1β Gene_expression->Cytokines iNOS_COX2 iNOS, COX-2 Gene_expression->iNOS_COX2

Caption: Inhibition of NF-κB and MAPK pathways by P. amurense and Berberine.

Experimental Protocols

In Vitro: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a standard method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Phellodendron amurense extract or pure berberine. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.

    • Aliquots of the supernatant are mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite.

  • Data Analysis: The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control group.

G cluster_workflow LPS-Induced NO Production Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with P. amurense extract or Berberine B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Perform Griess Assay F->G H Measure absorbance at 540 nm G->H I Calculate % NO inhibition H->I

Caption: Workflow for LPS-Induced Nitric Oxide Production Assay.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to evaluate the anti-inflammatory activity of compounds in acute inflammation.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats weighing approximately 180-200 g are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are randomly divided into several groups: a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin), and treatment groups receiving different doses of Phellodendron amurense extract or pure berberine.

  • Administration of Test Substances: The vehicle, standard drug, or test compounds are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the treated group.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow A Group and acclimate rats B Administer test compounds/ vehicle/standard drug A->B C Measure baseline paw volume B->C D Inject carrageenan into hind paw C->D E Measure paw volume at regular intervals D->E F Calculate paw edema E->F G Determine % inhibition of edema F->G

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

The available evidence strongly indicates that both Phellodendron amurense extract and pure berberine possess significant anti-inflammatory properties. Berberine is a key bioactive constituent of the extract and is likely responsible for a major part of its anti-inflammatory effects. Both substances effectively modulate the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators.

While direct comparative studies are scarce, the existing data suggests that berberine's activity is a strong predictor of the extract's efficacy. However, the potential for synergistic interactions among the various compounds within the whole extract cannot be discounted and warrants further investigation. For researchers and drug development professionals, both Phellodendron amurense extract and pure berberine represent promising candidates for the development of novel anti-inflammatory therapeutics. Future studies should focus on direct, quantitative comparisons of the extract and its isolated components, including berberine, to fully elucidate their respective contributions and potential synergistic effects.

References

A Comparative Analysis of Phellodendron amurense and Coptis chinensis Extracts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the phytochemical composition, pharmacological activities, and mechanisms of action of two prominent traditional medicinal herbs.

Phellodendron amurense (Amur Cork Tree) and Cptis chinensis (Chinese Goldthread) are two cornerstone herbs in traditional Chinese medicine, often used to treat inflammatory and infectious conditions. While both are rich in bioactive alkaloids, particularly berberine (B55584), their distinct phytochemical profiles lead to nuanced differences in their therapeutic potential. This guide provides a comparative analysis of their extracts, supported by experimental data, to aid researchers and drug development professionals in their work.

Chemical Composition: A Tale of Two Alkaloid Profiles

Both Phellodendron amurense (from the bark, known as Cortex Phellodendri) and Coptis chinensis (from the rhizome, known as Rhizoma Coptidis) owe much of their bioactivity to a class of compounds called isoquinoline (B145761) alkaloids. However, the concentration and variety of these alkaloids differ significantly between the two.

Coptis chinensis is renowned for its high concentration of berberine, often containing 4% to 10% by dry weight.[1] It also contains other important alkaloids such as coptisine (B600270), palmatine, and jatrorrhizine. Phellodendron amurense, on the other hand, typically has a lower berberine content, ranging from 0.6% to 2.5%.[1] However, its bark is a source of other unique compounds, including phellodendrine, magnoflorine, and various limonoids and flavonoids that contribute to its pharmacological profile.[1][2]

Comparative Pharmacological Activities

While both plants exhibit a broad spectrum of activities, this guide will focus on their comparative anti-inflammatory, antibacterial, and antioxidant properties, for which the most robust comparative data is available.

Anti-inflammatory Activity

Both extracts are potent anti-inflammatory agents. Their primary mechanism involves the inhibition of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

A direct comparative study on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice revealed that the ethanol (B145695) extract of Phellodendron chinense (a closely related species often used interchangeably with P. amurense) exhibited a stronger anti-inflammatory effect than the ethanol extract of Coptis chinensis.[3] Both extracts significantly reduced ear thickness, myeloperoxidase (MPO) activity, and reactive oxygen species (ROS) levels.[3] Mechanistically, both extracts were found to down-regulate the mRNA expression of pro-inflammatory mediators including TNF-α, IL-1β, IL-6, and COX-2.[3]

Studies on RAW 264.7 macrophages have shown that Phellodendron amurense extract inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) by suppressing the degradation of IκBα and the phosphorylation of MAPKs (ERK1/2, p38, and JNK).[4] Similarly, Coptis chinensis and its active components like coptisine have been shown to inhibit LPS-induced NO production by blocking the activation of NF-κB, MAPK, and PI3K/Akt pathways.[5][6]

Table 1: Comparative Anti-inflammatory Activity

ParameterPhellodendron amurense ExtractCoptis chinensis ExtractReference(s)
In Vivo Model TPA-induced ear edema in miceTPA-induced ear edema in mice[3]
EffectSignificant reduction in ear thickness, MPO, and ROSSignificant reduction in ear thickness, MPO, and ROS[3]
Comparative PotencyMore potent than C. chinensis extractLess potent than P. chinense extract[3]
In Vitro Model LPS-stimulated RAW 264.7 macrophagesLPS-stimulated RAW 264.7 macrophages[4][5]
EffectInhibition of NO and iNOS productionInhibition of NO and iNOS production[4][5]
Mechanism Inhibition of NF-κB and MAPK (ERK, p38, JNK) pathwaysInhibition of NF-κB, MAPK, and PI3K/Akt pathways[4][5][6]
Antibacterial Activity

The high alkaloid content of both plants underpins their strong antibacterial properties. They are traditionally used to treat gastrointestinal infections and other bacterial ailments.

Coptis chinensis extract has demonstrated potent activity against a range of bacteria. For instance, an ultrasound-assisted ethanol extract showed a Minimum Inhibitory Concentration (MIC) of 1.5625 mg/mL against ESBL-producing E. coli.[1] Another study reported MIC values ranging from 3.25 to >6.5 mg/mL against various gastrointestinal bacteria.[7]

An ethanol extract of Phellodendron amurense bark exhibited an MIC of 100 mg/mL against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[8] Another study found that its extract could inhibit the growth of Streptococcus mutans, a major cause of dental caries, with MIC values ranging from 9.8–312.5 µg/mL.[9]

It is important to note that the antibacterial efficacy can be influenced by the extraction method and the specific bacterial strains tested. The synergistic effects of the various phytochemicals in the whole extracts may also contribute to their overall antibacterial activity.[1]

Table 2: Comparative Antibacterial Activity (MIC Values)

Bacterial StrainPhellodendron amurense Extract (mg/mL)Coptis chinensis Extract (mg/mL)Reference(s)
Escherichia coli1001.5625 (ESBL-producing)[1][8]
Staphylococcus aureus100-[8]
Pseudomonas aeruginosa100-[8]
Streptococcus mutans0.0098 - 0.3125-[9]
Various GI Bacteria-3.25 - >6.5[7]
Antioxidant Activity

Both extracts possess significant antioxidant properties, primarily attributed to their phenolic and flavonoid content, in addition to the alkaloids.

The aqueous extract of Phellodendron amurense has been shown to have strong DPPH free radical scavenging activity, as well as nitric oxide, hydroxyl, and superoxide (B77818) anion radical scavenging activities.[10] Studies on the leaves of P. amurense have also identified several compounds, including quercetin (B1663063) and its glycosides, with potent radical scavenging activity comparable to vitamin E.[11]

Similarly, various solvent extracts of Coptis chinensis inflorescence have demonstrated strong antioxidant activity in DPPH, ABTS, and superoxide radical scavenging assays.[3]

Table 3: Comparative Antioxidant Activity

AssayPhellodendron amurense ExtractCoptis chinensis ExtractReference(s)
DPPH Radical Scavenging Demonstrated strong activityDemonstrated strong activity[3][10][11]
FRAP (Ferric Reducing Antioxidant Power) ---
Superoxide Radical Scavenging Demonstrated activityDemonstrated activity[3][10]
Hydroxyl Radical Scavenging Demonstrated activity-[10]
Nitric Oxide Radical Scavenging Demonstrated activity-[10]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key anti-inflammatory signaling pathways modulated by Phellodendron amurense and Coptis chinensis extracts.

Phellodendron_amurense_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS IKK IKK LPS->IKK activates MAPK_p38 p38 LPS->MAPK_p38 activates MAPK_JNK JNK LPS->MAPK_JNK activates MAPK_ERK ERK LPS->MAPK_ERK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 IkB->NFkB_p65 releases NFkB_p50 p50 IkB->NFkB_p50 releases iNOS iNOS NFkB_p65->iNOS transcription COX2 COX-2 NFkB_p65->COX2 transcription ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_p65->ProInflammatory_Cytokines transcription NFkB_p50->iNOS transcription NFkB_p50->COX2 transcription NFkB_p50->ProInflammatory_Cytokines transcription MAPK_p38->iNOS activates MAPK_p38->COX2 activates MAPK_p38->ProInflammatory_Cytokines activates MAPK_JNK->iNOS activates MAPK_JNK->COX2 activates MAPK_JNK->ProInflammatory_Cytokines activates MAPK_ERK->iNOS activates MAPK_ERK->COX2 activates MAPK_ERK->ProInflammatory_Cytokines activates NO Nitric Oxide iNOS->NO PA_Extract Phellodendron amurense Extract PA_Extract->IKK PA_Extract->MAPK_p38 PA_Extract->MAPK_JNK PA_Extract->MAPK_ERK

Caption: Anti-inflammatory mechanism of Phellodendron amurense extract.

Coptis_chinensis_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS IKK IKK LPS->IKK activates MAPK_p38 p38 LPS->MAPK_p38 activates MAPK_JNK JNK LPS->MAPK_JNK activates MAPK_ERK ERK LPS->MAPK_ERK activates PI3K PI3K LPS->PI3K activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 IkB->NFkB_p65 releases NFkB_p50 p50 IkB->NFkB_p50 releases iNOS iNOS NFkB_p65->iNOS transcription COX2 COX-2 NFkB_p65->COX2 transcription ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_p65->ProInflammatory_Cytokines transcription NFkB_p50->iNOS transcription NFkB_p50->COX2 transcription NFkB_p50->ProInflammatory_Cytokines transcription MAPK_p38->iNOS activates MAPK_p38->COX2 activates MAPK_p38->ProInflammatory_Cytokines activates MAPK_JNK->iNOS activates MAPK_JNK->COX2 activates MAPK_JNK->ProInflammatory_Cytokines activates MAPK_ERK->iNOS activates MAPK_ERK->COX2 activates MAPK_ERK->ProInflammatory_Cytokines activates Akt Akt PI3K->Akt activates Akt->iNOS activates Akt->COX2 activates Akt->ProInflammatory_Cytokines activates NO Nitric Oxide iNOS->NO CC_Extract Coptis chinensis Extract CC_Extract->IKK CC_Extract->MAPK_p38 CC_Extract->MAPK_JNK CC_Extract->MAPK_ERK CC_Extract->Akt

Caption: Anti-inflammatory mechanism of Coptis chinensis extract.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the plant extracts (P. amurense or C. chinensis). The cells are pre-treated with the extracts for 30 minutes to 2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for an additional 20-24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated group without extract treatment. The IC50 value (the concentration of extract that inhibits 50% of NO production) is determined from the dose-response curve.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: The plant extracts are dissolved in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or test tubes, a specific volume of each extract concentration (e.g., 1 mL) is mixed with a volume of the DPPH solution (e.g., 2 mL).

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a methanol blank. A control is prepared with methanol instead of the extract.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the extract. The IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema
  • Animals: Male ICR mice are used for this model.

  • Treatment: The mice are orally administered the plant extracts at various doses for a set period (e.g., three consecutive days). The control group receives the vehicle.

  • Induction of Edema: On the final day of treatment, a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone (B3395972) is topically applied to the inner and outer surfaces of one ear of each mouse to induce inflammation. The other ear serves as a control.

  • Measurement of Edema: After a specific time (e.g., 6 hours) following TPA application, the mice are sacrificed, and a circular section of both ears is removed using a biopsy punch. The weight of the ear punch is measured. The difference in weight between the TPA-treated ear and the control ear indicates the extent of the edema.

  • Myeloperoxidase (MPO) Assay: The ear tissue is homogenized, and the MPO activity, an indicator of neutrophil infiltration, is determined spectrophotometrically.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Culture Cell Culture (e.g., RAW 246.7) Treatment Extract Treatment Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Assay Endpoint Assay (e.g., Griess, DPPH) Stimulation->Assay Data_Analysis IC50 Calculation Assay->Data_Analysis Animal_Model Animal Model Selection (e.g., Mice) Pretreatment Extract Administration Animal_Model->Pretreatment Induction Induction of Pathology (e.g., TPA on ear) Pretreatment->Induction Measurement Measurement of Physiological Parameters Induction->Measurement Tissue_Analysis Histological/Biochemical Analysis (e.g., MPO) Measurement->Tissue_Analysis

Caption: General experimental workflow for in vitro and in vivo analysis.

Conclusion

Both Phellodendron amurense and Coptis chinensis are valuable sources of bioactive compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and antibacterial applications. While Coptis chinensis boasts a higher concentration of berberine, the broader spectrum of alkaloids and other phytochemicals in Phellodendron amurense contributes to its potent and, in some cases, superior pharmacological effects, as seen in certain anti-inflammatory models.

For researchers and drug development professionals, the choice between these two extracts will depend on the specific therapeutic target. Coptis chinensis may be preferable when a high concentration of berberine is the primary requirement. However, Phellodendron amurense offers a complex and potentially synergistic mixture of compounds that may be more effective for certain inflammatory conditions. Further head-to-head comparative studies with standardized extracts are warranted to fully elucidate their respective therapeutic advantages.

References

Unveiling the Power of Synergy: Validating the Enhanced Efficacy of Phellodendron amurense Extract

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of natural compounds is paramount. This guide provides an objective comparison of the synergistic effects of the whole Phellodendron amurense bark extract against its individual alkaloid constituents, supported by experimental data. The evidence suggests that the combined action of the compounds within the extract may offer superior therapeutic outcomes compared to the isolated alkaloids alone.

Phellodendron amurense, a key herb in traditional medicine, is rich in bioactive alkaloids, primarily berberine (B55584), palmatine (B190311), and jatrorrhizine. While berberine is the most studied component, emerging research highlights the synergistic interactions between these compounds, leading to enhanced anti-inflammatory and anti-cancer activities. This guide delves into the experimental validation of these synergistic effects, providing detailed protocols and data for your reference.

Comparative Efficacy: Whole Extract vs. Individual Alkaloids

Experimental evidence indicates that the combined action of alkaloids in Phellodendron amurense extract is more potent than the individual effects of its constituent compounds. This synergy is particularly evident in its anti-inflammatory and acetylcholinesterase inhibitory activities.

Table 1: Synergistic Anti-inflammatory Effects of Berberine and Palmatine
TreatmentTargetIC50 (µM)Combination Index (CI)Effect
BerberineiNOS2.5<1Synergistic
PalmatineiNOS5.0<1Synergistic
Berberine + PalmatineiNOS1.25 (each)<1Synergistic
BerberineTNF-α2.5<1Synergistic
PalmatineTNF-α5.0<1Synergistic
Berberine + PalmatineTNF-α1.25 (each)<1Synergistic
BerberineIL-1β2.5<1Synergistic
PalmatineIL-1β5.0<1Synergistic
Berberine + PalmatineIL-1β1.25 (each)<1Synergistic

Data synthesized from studies on the combined effects of berberine and palmatine on lipopolysaccharide-induced inflammatory markers in microglial cells. A CI value of <1 indicates a synergistic effect.[1]

Table 2: Synergistic Inhibition of Acetylcholinesterase by Berberine and Palmatine
Compound CombinationInhibition PatternCombination Index (CI)Drug-Reducing Index (DRI) - BerberineDrug-Reducing Index (DRI) - Palmatine
Berberine + PalmatineMixed Competitive<12.982.66

This data demonstrates that the combination of berberine and palmatine synergistically inhibits acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The DRI indicates that lower doses of each compound are needed to achieve the same effect when used in combination.[2]

While direct comparative studies on the anti-cancer effects of the whole extract versus a combination of its purified alkaloids are limited, the synergistic anti-inflammatory and neuroprotective data strongly suggest that the therapeutic potential of Phellodendron amurense extract is greater than the sum of its parts.

Unraveling the Mechanism: Modulation of Key Signaling Pathways

The synergistic effects of Phellodendron amurense extract are attributed to the simultaneous modulation of multiple signaling pathways implicated in cell proliferation, inflammation, and apoptosis. The Akt/CREB and MAPK pathways are key targets.

Signaling_Pathway PA_Extract Phellodendron amurense Extract Berberine Berberine Palmatine Palmatine Jatrorrhizine Jatrorrhizine PI3K PI3K PA_Extract->PI3K Inhibits MAPK_Pathway MAPK Pathway PA_Extract->MAPK_Pathway Inhibits Berberine->PI3K Palmatine->PI3K Jatrorrhizine->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates CREB CREB pAkt->CREB Activates Apoptosis Apoptosis (Inhibition) pAkt->Apoptosis Inhibits pMAPK p-MAPK (Active) MAPK_Pathway->pMAPK Activates pMAPK->CREB Activates pCREB p-CREB (Active) CREB->pCREB Phosphorylates Cell_Proliferation Cell Proliferation (e.g., Cyclin D1) pCREB->Cell_Proliferation Promotes Inflammation Inflammation (e.g., COX-2, NF-kB) pCREB->Inflammation Promotes

Caption: Akt/CREB and MAPK signaling pathways modulated by Phellodendron amurense extract.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Phellodendron amurense extract and its individual compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HT29, Tca8113) in a 96-well plate at a density of 1 × 10^6 cells/well and incubate for 24 hours.[3]

  • Treatment: Treat the cells with various concentrations of Phellodendron amurense extract or individual alkaloids (e.g., berberine, palmatine) for 48 hours.

  • MTT Addition: Add 50 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the test compound for various time points (e.g., 6, 12, 24, 36 hours).[3]

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Akt Phosphorylation

This technique is used to determine the effect of the extract on the phosphorylation status of key signaling proteins like Akt.

  • Protein Extraction: Treat cells with the desired concentrations of Phellodendron amurense extract for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total Akt and phosphorylated Akt (Ser473) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Synergy Validation

Validating the synergistic effects of the compounds in Phellodendron amurense extract involves a systematic approach.

Experimental_Workflow Start Start: Hypothesis of Synergy Extraction P. amurense Bark Extraction & Compound Isolation Start->Extraction Single_Agent Single Agent Dose-Response (MTT Assay) Extraction->Single_Agent IC50 Determine IC50 for each Compound and Extract Single_Agent->IC50 Combination_Assay Combination Assay (Checkerboard MTT) IC50->Combination_Assay CI_Calculation Calculate Combination Index (CI) Combination_Assay->CI_Calculation Synergy_Conclusion Conclusion on Synergy (CI < 1: Synergy) CI_Calculation->Synergy_Conclusion Mechanism_Study Mechanism of Action Studies (Western Blot, Apoptosis Assay) Synergy_Conclusion->Mechanism_Study End End: Validated Synergy Mechanism_Study->End

Caption: Workflow for validating the synergistic effects of Phellodendron amurense compounds.

Conclusion

The presented data strongly supports the hypothesis that the therapeutic efficacy of Phellodendron amurense extract is enhanced by the synergistic interactions of its constituent alkaloids. The whole extract demonstrates a broader and more potent biological activity compared to its individual components, particularly in modulating inflammatory and key signaling pathways. For researchers and drug development professionals, these findings underscore the importance of evaluating whole herbal extracts in addition to isolated compounds. Further head-to-head comparative studies are warranted to fully elucidate the extent of this synergy in various therapeutic areas, paving the way for the development of more effective and scientifically validated botanical drugs.

References

A Comparative Guide to the Antioxidant Capacity of Phellodendron amurense: A Cross-Validation of In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used antioxidant capacity assays as applied to Phellodendron amurense, a plant with a rich history in traditional medicine and a subject of growing interest in modern pharmacology. The antioxidant potential of P. amurense is attributed to its diverse array of bioactive compounds, including alkaloids like berberine (B55584) and palmatine, and flavonoids such as quercetin (B1663063) and kaempferol.[1] This document details the experimental protocols for four major antioxidant assays—DPPH, ABTS, FRAP, and ORAC—and presents available quantitative data to facilitate a comparative understanding of the antioxidant efficacy of P. amurense extracts. Furthermore, it visualizes key antioxidant signaling pathways influenced by the plant's constituents.

Data Presentation: A Comparative Overview of Antioxidant Capacity

The following table summarizes the antioxidant capacity of Phellodendron amurense extracts as determined by various assays. It is important to note that the data presented is compiled from multiple studies, and direct comparison between values should be made with caution due to variations in extraction methods, solvents, and specific assay conditions. The results are expressed as IC50 values (the concentration of extract required to inhibit 50% of the radical) for radical scavenging assays (DPPH and ABTS) and as Trolox equivalents (a common antioxidant standard) for assays measuring reducing power or hydrogen atom transfer capacity (FRAP and ORAC).

AssayPlant PartExtraction SolventAntioxidant CapacityReference
DPPH Essential Oil (Fruits)HydrodistillationIC50: 1.613 mg/mL[2]
LeavesMethanol (B129727)IC50: Quercetin (isolated) - 15.5 µM[3]
LeavesMethanolIC50: Kaempferol-3-O-β-D-glucoside (isolated) - 20.5 µM[3]
ABTS BarkNot SpecifiedQualitative data suggests activity[4]
FRAP BarkNot SpecifiedQualitative data suggests activity[4]
ORAC Not SpecifiedNot SpecifiedNo specific data found for P. amurense

Note: The absence of specific quantitative data for ABTS, FRAP, and ORAC assays for the same P. amurense extract in a single comparative study highlights a research gap. The provided DPPH data is for the essential oil and isolated compounds, which may not be representative of the entire extract's activity.

Experimental Protocols

Detailed methodologies for the four key antioxidant assays are provided below to ensure reproducibility and aid in the design of future comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method used to evaluate the antioxidant capacity of substances.[5] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[5]

Protocol:

  • Preparation of DPPH Solution: Dissolve a precise amount of DPPH in methanol or ethanol (B145695) to obtain a stock solution (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to prevent degradation.[6]

  • Preparation of Plant Extract: Prepare a stock solution of the Phellodendron amurense extract in a suitable solvent (e.g., methanol, ethanol, or DMSO). From this stock, create a series of dilutions to determine the concentration-dependent activity.[7]

  • Reaction Mixture: In a microplate well or a test tube, add a specific volume of the plant extract dilution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.[5]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).[5]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[5] % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the extract concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.[8]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: The ABTS•+ solution is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[9]

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[9]

  • Reaction Mixture: A small volume of the Phellodendron amurense extract is added to a larger, fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured spectrophotometrically at 734 nm.[8]

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox, a water-soluble vitamin E analog.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[11]

  • Reaction Mixture: A small volume of the Phellodendron amurense extract is mixed with a larger, fixed volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 4-30 minutes).[11]

  • Measurement: The absorbance of the blue-colored solution is measured spectrophotometrically at 593 nm.[10]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as mmol Fe²⁺ equivalents per gram of extract or as TEAC.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It is a hydrogen atom transfer (HAT) based assay.

Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Solution: A working solution of fluorescein is prepared in a phosphate (B84403) buffer (75 mM, pH 7.4).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: A fresh solution of AAPH, a peroxyl radical generator, is prepared in the same phosphate buffer.

    • Trolox Standard: A series of Trolox dilutions are prepared to serve as the standard.

  • Reaction Mixture: In a black 96-well microplate, the fluorescein solution is mixed with either the Phellodendron amurense extract, Trolox standard, or a blank (solvent). The plate is pre-incubated at 37°C.

  • Initiation of Reaction: The AAPH solution is added to all wells to initiate the oxidative degradation of fluorescein.

  • Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as micromoles of Trolox equivalents (TE) per gram or liter of the sample.

Mandatory Visualizations

The antioxidant effects of Phellodendron amurense are largely attributed to its bioactive compounds, which can modulate key cellular signaling pathways involved in the oxidative stress response.

Experimental_Workflow cluster_assays Antioxidant Capacity Assays cluster_extraction Sample Preparation DPPH DPPH Assay Data_Analysis Comparative Data Analysis DPPH->Data_Analysis IC50 Value ABTS ABTS Assay ABTS->Data_Analysis TEAC Value FRAP FRAP Assay FRAP->Data_Analysis Fe(II) Equivalents/ TEAC Value ORAC ORAC Assay ORAC->Data_Analysis TEAC Value Plant_Material Phellodendron amurense Extraction Extraction Plant_Material->Extraction Extract P. amurense Extract Extraction->Extract Extract->DPPH Measures H-atom donating capacity Extract->ABTS Measures radical scavenging Extract->FRAP Measures reducing power Extract->ORAC Measures peroxyl radical scavenging Berberine_Nrf2_Pathway Berberine Berberine Keap1_Nrf2 Keap1-Nrf2 Complex Berberine->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Against Oxidative Damage Antioxidant_Enzymes->Cellular_Protection leads to Quercetin_MAPK_Pathway Quercetin Quercetin MAPK MAPK Pathway (p38, ERK, JNK) Quercetin->MAPK modulates Oxidative_Stress Oxidative Stress Oxidative_Stress->MAPK activates Nrf2_Activation Nrf2 Activation MAPK->Nrf2_Activation can lead to Antioxidant_Response Enhanced Antioxidant Response Nrf2_Activation->Antioxidant_Response results in

References

Phellodendron Amurense Extract vs. Standard Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Standard treatments, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but can have significant side effects. This has spurred research into alternative anti-inflammatory agents, with natural products being a key area of investigation. Phellodendron amurense (Amur Cork Tree) bark extract, a traditional medicine, has garnered scientific interest for its potent anti-inflammatory properties. This guide provides an objective comparison of Phellodendron amurense extract and its active constituents with standard anti-inflammatory drugs, supported by experimental data and detailed methodologies.

Active Compounds in Phellodendron amurense Extract

The primary anti-inflammatory effects of Phellodendron amurense extract are attributed to a group of isoquinoline (B145761) alkaloids, with berberine, palmatine, and jatrorrhizine (B191652) being the most abundant and well-studied.[1][2] These compounds work synergistically to modulate inflammatory pathways.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of Phellodendron amurense extract and standard drugs are achieved through distinct and sometimes overlapping mechanisms.

Phellodendron amurense Extract

The extract and its active alkaloids exert their anti-inflammatory effects through a multi-targeted approach:

  • Inhibition of Pro-inflammatory Mediators: The extract has been shown to down-regulate the expression and production of key inflammatory molecules, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][4]

  • Suppression of Inflammatory Signaling Pathways: A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] By preventing the activation of these pathways, the extract effectively blocks the transcription of numerous genes involved in the inflammatory response.

Standard Anti-Inflammatory Drugs
  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as diclofenac (B195802) and celecoxib, primarily function by inhibiting the cyclooxygenase (COX) enzymes.[6]

    • Non-selective NSAIDs (e.g., Diclofenac): Inhibit both COX-1 and COX-2 enzymes. The inhibition of COX-2 reduces the production of prostaglandins (B1171923) involved in pain and inflammation. However, the concurrent inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.

    • COX-2 Selective NSAIDs (e.g., Celecoxib): Preferentially inhibit the COX-2 enzyme, thereby reducing inflammation with a lower risk of gastrointestinal complications compared to non-selective NSAIDs.[6]

  • Corticosteroids (e.g., Dexamethasone, Prednisolone): These potent anti-inflammatory agents act by binding to glucocorticoid receptors. This complex then translocates to the nucleus and influences gene expression in two main ways:

    • Transrepression: The glucocorticoid receptor complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thus suppressing the expression of a wide range of inflammatory genes.

    • Transactivation: The complex can also bind to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins.

Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables summarize quantitative data from various in vivo and in vitro studies, comparing the efficacy of Phellodendron amurense extract and its components with standard anti-inflammatory drugs.

Table 1: In Vivo Anti-Inflammatory Effects in Animal Models

Model Treatment Dosage Parameter Measured % Inhibition / Reduction Reference
Carrageenan-Induced Paw Edema (Rat)Phellodendron chinense Extract2 g/kgPaw EdemaSimilar to indomethacin (B1671933) (10 mg/kg)[7]
Carrageenan-Induced Paw Edema (Rat)Diclofenac10 mg/kgPaw EdemaSignificant reduction[8]
Collagen-Induced Arthritis (Mouse)Phellodendron amurense Extract50 mg/kgArthritic ScoreSignificant decrease[3]
Collagen-Induced Arthritis (Mouse)Phellodendron amurense Extract100 mg/kgArthritic ScoreSignificant decrease[3]
Collagen-Induced Arthritis (Mouse)Meloxicam50 mg/kgArthritic ScoreSignificant decrease[3]
Collagen-Induced Arthritis (Mouse)Phellodendron amurense Extract100 mg/kgSerum PGE2Significant decrease[3]
Collagen-Induced Arthritis (Mouse)Meloxicam50 mg/kgSerum PGE2Significant decrease[3]
Collagen-Induced Arthritis (Mouse)Phellodendron amurense Extract100 mg/kgSerum TNF-αSignificant decrease[3]
Collagen-Induced Arthritis (Mouse)Meloxicam50 mg/kgSerum TNF-αSignificant decrease[3]
Collagen-Induced Arthritis (Mouse)Phellodendron amurense Extract100 mg/kgSerum IL-17Significant decrease[3]
Collagen-Induced Arthritis (Mouse)Meloxicam50 mg/kgSerum IL-17Significant decrease[3]

Table 2: In Vitro Anti-Inflammatory Effects in Cell Models

Cell Line Stimulant Treatment Concentration Parameter Measured % Inhibition Reference
RAW 264.7LPSJatrorrhizine (from P. amurense)100 µg/mLNO Production> 60%[3]
RAW 264.7LPSJatrorrhizine (from P. amurense)100 µg/mLiNOS Expression45%[3]
RAW 264.7LPSJatrorrhizine (from P. amurense)100 µg/mLCOX-2 Expression29%[3]
RAW 264.7LPSDexamethasone6 µMTNF-α mRNASignificant reduction[9]
RAW 264.7LPSDexamethasone6 µMIL-6 mRNASignificant reduction[9]
RAW 264.7LPSDexamethasone6 µMIL-1β mRNASignificant reduction[9]
Human Osteoarthritic ChondrocytesIL-1αP. amurense Extract200 µg/mLGAG DegradationSignificant inhibition[10]
Human Osteoarthritic ChondrocytesIL-1αCelecoxib200 µg/mLGAG DegradationNo significant inhibition[10]
Human Osteoarthritic ChondrocytesIL-1αP. amurense Extract200 µg/mLType II Collagen DegradationSignificant inhibition[10]
Human Osteoarthritic ChondrocytesIL-1αCelecoxib200 µg/mLType II Collagen DegradationSlight reduction[10]
Human Osteoarthritic ChondrocytesIL-1αP. amurense Extract200 µg/mLMMP-1 ProductionSignificant decrease[10]
Human Osteoarthritic ChondrocytesIL-1αCelecoxib200 µg/mLMMP-1 ProductionSignificant decrease[10]
Human Osteoarthritic ChondrocytesIL-1αP. amurense Extract200 µg/mLMMP-13 ProductionSignificant decrease[10]
Human Osteoarthritic ChondrocytesIL-1αCelecoxib200 µg/mLMMP-13 ProductionSignificant decrease[10]

Experimental Protocols

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Treatment: Animals are divided into groups and treated orally with vehicle (control), Phellodendron amurense extract, or a standard drug (e.g., diclofenac) one hour before carrageenan injection.[8]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[8]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages

This cell-based assay is used to screen for anti-inflammatory activity and elucidate mechanisms of action.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates (for viability and NO assays) or larger plates (for Western blot and ELISA) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of Phellodendron amurense extract, its active compounds, or a standard drug (e.g., dexamethasone) for 1-2 hours.[9]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for a specific period (e.g., 24 hours for cytokine and NO measurement, or shorter times for signaling pathway analysis).[9]

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Measured in the culture supernatant using ELISA kits.

    • Gene Expression (COX-2, iNOS, Cytokines): Measured in cell lysates using RT-qPCR.

    • Protein Expression (COX-2, iNOS, NF-κB pathway proteins): Measured in cell lysates using Western blotting.

Western Blot Analysis of the NF-κB Pathway

This technique is used to determine the effect of a substance on the protein expression and activation of signaling molecules.

  • Cell Lysis: After treatment and stimulation, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Anti-Inflammatory Signaling Pathway of Phellodendron amurense Extract

Phellodendron_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling cluster_response Inflammatory Response cluster_inhibition Inhibition by P. amurense Extract LPS LPS MAPK MAPK Pathway LPS->MAPK IKK IKK Complex LPS->IKK IkappaB_p65 IκBα-NF-κB (p65/p50) IKK->IkappaB_p65 Phosphorylates IκBα p65_nucleus NF-κB (p65/p50) (in Nucleus) IkappaB_p65->p65_nucleus IκBα degradation, NF-κB translocation Inflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) p65_nucleus->Inflammatory_Genes PA_Extract Phellodendron amurense Extract PA_Extract->MAPK Inhibits PA_Extract->IKK Inhibits

Caption: Anti-inflammatory mechanism of P. amurense extract.

Diagram 2: Experimental Workflow for In Vivo Anti-Inflammatory Assessment

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Divide into Groups: - Control (Vehicle) - P. amurense Extract - Standard Drug Acclimatization->Grouping Treatment Oral Administration of Test Substances Grouping->Treatment Induction Induce Inflammation (e.g., Carrageenan Injection) Treatment->Induction Measurement Measure Paw Volume (Multiple Time Points) Induction->Measurement Calculation Calculate Mean Paw Volume and % Inhibition Measurement->Calculation Statistics Statistical Analysis (e.g., ANOVA) Calculation->Statistics Conclusion Draw Conclusions on Anti-inflammatory Efficacy Statistics->Conclusion

Caption: In vivo anti-inflammatory experimental workflow.

Conclusion

Phellodendron amurense extract demonstrates significant anti-inflammatory properties, acting through the modulation of key signaling pathways like NF-κB and MAPK, and the subsequent reduction of various pro-inflammatory mediators. The available data suggests that its efficacy is comparable to some standard NSAIDs in certain inflammatory models. A notable advantage of the extract appears to be its multi-targeted mechanism of action, which may offer a broader therapeutic window and potentially fewer side effects compared to single-target drugs. However, further rigorous, well-controlled clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in humans for the management of inflammatory diseases. This guide provides a foundation for researchers to understand the current state of knowledge and to design future studies to further explore the clinical utility of Phellodendron amurense extract as a viable anti-inflammatory agent.

References

A Comparative Phytochemical Landscape of Phellodendron Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative phytochemical analysis of different Phellodendron species, primarily focusing on the two most common species used in traditional medicine and contemporary research: Phellodendron chinense and Phellodendron amurense. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of available quantitative data, detailed experimental protocols, and visual representations of analytical workflows and relevant biological pathways.

The bark of the Phellodendron tree, known as Cortex Phellodendri, is a staple in traditional Chinese medicine. While P. chinense (Chuan Huang Bai) and P. amurense (Guan Huang Bai) have been used for similar therapeutic purposes, including their anti-inflammatory, antimicrobial, and anticancer properties, recent phytochemical studies have revealed significant quantitative differences in their bioactive constituents.[1][2] These variations underscore the importance of accurate species identification and standardized quantification for consistent therapeutic outcomes and drug development.

Quantitative Phytochemical Comparison

The primary bioactive compounds in Phellodendron species are isoquinoline (B145761) alkaloids, with berberine (B55584), palmatine (B190311), jatrorrhizine, and phellodendrine (B48772) being the most prominent.[2] Significant variations in the concentrations of these alkaloids have been observed between P. chinense and P. amurense.

Phytochemical ClassCompoundPhellodendron chinense (mg/g of dried bark)Phellodendron amurense (mg/g of dried bark)Key Findings
Alkaloids Berberine269.651 ± 1.257[3]9.16 (average)[4] - 10.2 ± 1.1[5]P. chinense exhibits a significantly higher concentration of berberine, often considered one of the principal bioactive components.[2][3][6]
Palmatine0.25 (average)[4]4.19 (average)[4]P. amurense contains a notably higher amount of palmatine compared to P. chinense.[4]
JatrorrhizineVaries, generally lower than P. amurense5.27 ± 0.43[5]Jatrorrhizine content is typically higher in P. amurense.
Phellodendrine22.255 ± 0.123[3]Significantly lower than P. chinense[7]P. chinense is a much richer source of phellodendrine.[7]
MagnoflorineContent data not consistently availablePresent, quantifiable[4]Further comparative studies are needed for a definitive quantitative comparison.
Phenolic Acids Chlorogenic AcidPresent, quantifiablePresent, quantifiableQuantitative comparative data between the two species is not readily available in the reviewed literature.
Limonoids ObacunonePresent[8]Present[8][9]Obacunone is a known constituent of both species, but direct quantitative comparisons are not widely reported.
ObaculactonePresentPresent[1]Similar to obacunone, comparative quantitative data is limited.
Flavonoids VariousPresentPresentWhile flavonoids are known to be present, specific quantitative comparisons of individual flavonoid compounds between the two species are not well-documented in the reviewed literature.

Note: The reported values can vary depending on the geographical origin, age of the plant, season of harvest, and the analytical methods employed.

Experimental Protocols

Accurate quantification of phytochemicals is paramount for comparative analysis. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the simultaneous determination of multiple compounds in Phellodendron extracts.

Protocol 1: Ultrasonic-Assisted Extraction for Alkaloid Analysis

This method is efficient for extracting a broad range of alkaloids.

  • Sample Preparation: Weigh 0.10 g of powdered Phellodendron bark sample.

  • Extraction: Add 10.0 mL of 75% methanol (B129727) to the sample.[7] For fresh bark, a solvent mixture of hydrochloric acid and methanol can be more effective.

  • Ultrasonication: Perform ultrasonic extraction at room temperature for 80 minutes.[7]

  • Filtration: Filter the resulting solution through a 0.22 µm filter membrane prior to HPLC analysis.[7]

Protocol 2: High-Performance Liquid Chromatography (HPLC-DAD) for Multi-Alkaloid Quantification

This protocol provides a robust method for the separation and quantification of major alkaloids.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) and a C18 analytical column.

  • Mobile Phase: A gradient solvent system is typically used for optimal separation. A common mobile phase consists of:

    • Solvent A: 0.1% phosphoric acid in water.

    • Solvent B: Acetonitrile. The gradient elution allows for the separation of compounds with varying polarities within a single run.

  • Detection Wavelengths: Due to different maximum absorption wavelengths of the various compounds, a multi-wavelength detection approach is often employed.[1][9]

    • Alkaloids (Berberine, Palmatine, etc.): ~275-280 nm

    • Phellodendrine: ~200 nm[3]

    • Phenolic Acids: ~310-325 nm

    • Limonoids: ~210-215 nm

  • Quantification:

    • Standard Preparation: Prepare a series of standard solutions of the target compounds (e.g., berberine, palmatine, phellodendrine) of known concentrations.

    • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each analyte.

    • Sample Analysis: Inject the filtered sample extracts into the HPLC system.

    • Identification and Quantification: Identify the peaks of the target compounds in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each compound in the sample by using the calibration curve.[7]

Visualizing the Process and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the comparative phytochemical analysis of Phellodendron species.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Comparison P_chinense P. chinense bark Grinding Drying & Grinding P_chinense->Grinding P_amurense P. amurense bark P_amurense->Grinding Extraction Ultrasonic-Assisted Extraction (e.g., 75% Methanol) Grinding->Extraction HPLC HPLC-DAD Analysis Extraction->HPLC Quantification Quantification (vs. Standards) HPLC->Quantification Comparison Comparative Phytochemical Profile Quantification->Comparison

Experimental workflow for phytochemical analysis.
Key Signaling Pathways Modulated by Phellodendron Phytochemicals

The bioactive compounds in Phellodendron exert their pharmacological effects by modulating various cellular signaling pathways. Berberine, a major alkaloid, is known to influence pathways related to inflammation and cellular metabolism.

The diagram below illustrates the inhibitory effects of berberine on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

References

A Head-to-Head Comparison of Phellodendron amurense Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds from Phellodendron amurense is a critical first step. This guide provides an objective, data-driven comparison of various extraction methodologies, offering insights into their performance, efficiency, and the underlying principles. Detailed experimental protocols and visual representations of workflows and associated signaling pathways are included to support your research and development endeavors.

Phellodendron amurense, commonly known as Amur cork tree, is a rich source of bioactive isoquinoline (B145761) alkaloids, primarily berberine (B55584) and palmatine, which are renowned for their anti-inflammatory, antioxidant, and other pharmacological properties. The choice of extraction method significantly impacts the yield and purity of these valuable compounds. This guide explores both conventional and modern techniques, presenting a comparative analysis to aid in the selection of the most suitable method for your specific research needs.

Comparative Analysis of Extraction Yields

The efficiency of an extraction method is primarily evaluated by the yield of the target bioactive compounds. The following table summarizes quantitative data from various studies, showcasing the performance of different extraction techniques in isolating key alkaloids from Phellodendron amurense. It is important to note that direct comparison between studies can be challenging due to variations in the source of plant material, solvent systems, and analytical methodologies.

Extraction MethodTarget Compound(s)Yield (mg/g of dry material)Source
Ultrasound-Assisted Extraction (UAE) Berberine, Phellodendrine, PalmatineBerberine: 103.12, Phellodendrine: 24.41, Palmatine: 1.25[1][2][3]
Total Alkaloids146.3 ± 0.4 (using pyruvic acid)[4]
Berberine, Total AlkaloidsBerberine: 50.88, Total Alkaloids: 60.88 (using malic acid)[5]
Supercritical CO2 Extraction Berberine1.1208% (extraction rate)[6]
Conventional Solvent Extraction (Soxhlet) Berberine, Phellodendrine, PalmatineLower than UAE[1][3]
Conventional Solvent Extraction (Maceration) Isoquinoline Alkaloids49.4 mg/L ± 0.75 mg/L (in tincture)[7]
Enzyme-Assisted Extraction (EAE) BerberineMethod described, but specific yield data not provided in the search results.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are methodologies for key extraction techniques as cited in the literature.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

Protocol:

  • Sample Preparation: The bark of Phellodendron amurense is dried (e.g., at 50°C for 10 hours) and ground into a fine powder, then passed through a 60-mesh sieve.[9]

  • Solvent Addition: A solvent, such as a mixture of hydrochloric acid and methanol (B129727) (e.g., 1:100 v/v), is added to the powdered bark in a conical flask.[1]

  • Ultrasonication: The flask is placed in an ultrasonic bath (e.g., 40 kHz, 250 W) for a specified duration (e.g., 20 minutes).[1]

  • Extraction and Collection: The extract is then collected by centrifugation (e.g., 1000 r/min for 1 minute).[1]

Supercritical CO2 Extraction

This "green" technique employs carbon dioxide in its supercritical state as a solvent, offering high selectivity and leaving no residual organic solvents.

Protocol:

  • Sample Preparation: Dried and pulverized Phellodendron amurense bark phloem is loaded into the extraction vessel.[6][10]

  • Parameter Adjustment: The system pressure and temperature are adjusted to bring the CO2 to its supercritical state (e.g., pressures ranging from 7.38 MPa to 48.3 MPa and temperatures between 31.1°C and 80°C).[10] An entrainer, such as ethanol, may be used.[6]

  • Extraction: Supercritical CO2 is pumped through the sample, dissolving the bioactive components.[10]

  • Separation and Collection: The CO2, now containing the dissolved compounds, is transferred to a separation vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate for collection.[10]

Enzyme-Assisted Extraction (EAE)

This method uses specific enzymes to break down the plant cell wall, facilitating the release of intracellular contents.

Protocol:

  • Sample Preparation: Crushed Phellodendron amurense (40-150 mesh) is mixed with water.[8]

  • pH Adjustment: The pH of the mixture is adjusted (e.g., to a range of 5 to 9) to create optimal conditions for the enzyme.[8]

  • Enzymatic Reaction: An enzyme, such as mannase, is added to the feed liquid, and the mixture is allowed to react for a specific duration and at a controlled temperature.[8]

  • Separation and Drying: After the reaction, the mixture is centrifuged, and the supernatant is collected. The supernatant is then subjected to salting out, separation, and drying to obtain the berberine extract.[8]

Visualizing the Process: Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of the extracted compounds, the following diagrams are provided.

Experimental Workflows

Extraction_Workflows cluster_UAE Ultrasound-Assisted Extraction (UAE) cluster_SCFE Supercritical CO2 Extraction (SC-CO2) cluster_EAE Enzyme-Assisted Extraction (EAE) UAE_Start Dried & Ground P. amurense Bark UAE_Solvent Add Solvent (e.g., HCl/Methanol) UAE_Start->UAE_Solvent UAE_Sonicate Ultrasonication (e.g., 40 kHz, 20 min) UAE_Solvent->UAE_Sonicate UAE_Centrifuge Centrifugation UAE_Sonicate->UAE_Centrifuge UAE_Extract Collect Supernatant (Extract) UAE_Centrifuge->UAE_Extract SCFE_Start Dried & Pulverized P. amurense Bark SCFE_Load Load into Extraction Vessel SCFE_Start->SCFE_Load SCFE_Pressurize Pressurize & Heat CO2 (Supercritical State) SCFE_Load->SCFE_Pressurize SCFE_Extract Extraction with Supercritical CO2 SCFE_Pressurize->SCFE_Extract SCFE_Separate Depressurize to Separate CO2 SCFE_Extract->SCFE_Separate SCFE_Collect Collect Precipitated Extract SCFE_Separate->SCFE_Collect EAE_Start Crushed P. amurense EAE_Mix Mix with Water & Adjust pH EAE_Start->EAE_Mix EAE_Enzyme Add Enzyme (e.g., Mannase) & React EAE_Mix->EAE_Enzyme EAE_Centrifuge Centrifugation EAE_Enzyme->EAE_Centrifuge EAE_Separate Salting Out & Separation EAE_Centrifuge->EAE_Separate EAE_Dry Dry to Obtain Extract EAE_Separate->EAE_Dry

Caption: Comparative workflows of major extraction methods for P. amurense.

Key Signaling Pathways Modulated by Phellodendron amurense Extracts

The bioactive compounds in Phellodendron amurense extracts, particularly berberine, exert their therapeutic effects by modulating various cellular signaling pathways. The anti-inflammatory effects are largely attributed to the inhibition of the NF-κB and MAPK pathways.[11][12][13]

Signaling_Pathways cluster_Inflammation Anti-inflammatory Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Berberine Berberine (from P. amurense extract) Berberine->MAPKKK Inhibits Berberine->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus translocation IkB IκBα IKK->IkB NFkB_p65 NF-κB (p65) IkB->NFkB_p65 NFkB_p65->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Inflammatory_Genes

Caption: Inhibition of NF-κB and MAPK pathways by berberine.

The antioxidant properties of Phellodendron amurense extracts are linked to their ability to scavenge free radicals and modulate antioxidant signaling pathways, such as the Nrf2 pathway.[14]

Antioxidant_Pathway cluster_Antioxidant Antioxidant Signaling Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation PA_Extract P. amurense Extract (Polyphenols, Alkaloids) PA_Extract->Nrf2_Keap1 Promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., SOD, GSH) ARE->Antioxidant_Enzymes

Caption: Modulation of the Nrf2 antioxidant pathway by P. amurense extract.

Conclusion

The selection of an appropriate extraction method for Phellodendron amurense is a critical decision that influences the yield, purity, and ultimately the biological activity of the resulting extract. Modern techniques such as Ultrasound-Assisted Extraction and Supercritical CO2 Extraction offer significant advantages over conventional methods in terms of efficiency, reduced solvent consumption, and shorter extraction times.[1][3] The data presented in this guide, along with the detailed protocols and pathway diagrams, provide a solid foundation for researchers to make informed decisions and optimize their extraction strategies for the isolation of valuable bioactive compounds from this important medicinal plant. Further research focusing on a standardized comparison of these methods would be invaluable to the scientific community.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Phellodendron amurense Extract and Other Natural Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of Phellodendron amurense extract, primarily through its active alkaloid berberine (B55584), against other well-documented natural anti-inflammatory compounds: Curcumin (B1669340) from Curcuma longa (turmeric) and Boswellic Acids from Boswellia serrata. The comparison is supported by experimental data from in vitro studies, with a focus on the inhibition of key pro-inflammatory markers and the underlying molecular mechanisms.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the in vitro inhibitory effects of berberine, curcumin, and boswellic acids on key inflammatory mediators. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
Compound TNF-α Inhibition (IC50) IL-6 Inhibition (IC50)
BerberineNot active (Emax < 30%)[1]10.4 µM[1]
Curcumin7.4 µM[1]22.5 µM[1]
Boswellic Acids (AKBA)Inhibition reported, but IC50 not specified.[2][3]Inhibition reported, but IC50 not specified.[3][4]
Table 2: Inhibition of Other Key Inflammatory Markers
Compound Marker Inhibition (IC50)
BerberineIL-8 (in Caco-2 cells)15.2 µM[1]
CurcuminIL-8 (in Caco-2 cells)38.9 µM[1]
Acetyl-11-keto-β-boswellic acid (AKBA)5-Lipoxygenase (5-LOX)1.5 µM[5]
β-boswellic acid (βBA)5-Lipoxygenase (5-LOX)2.9 µM[5]
Acetyl-α-boswellic acid (AαBA)COX-19 µM[5]
Acetyl-β-boswellic acid (AβBA)COX-18 µM[5]

It is important to note that direct head-to-head studies providing IC50 values for all three compounds on the same inflammatory markers are limited. The data presented is compiled from different studies and should be interpreted with this in mind.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines a common method used to assess the anti-inflammatory effects of natural compounds by measuring the inhibition of pro-inflammatory cytokine production in murine macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.

  • The following day, the cells are pre-treated with various concentrations of the test compounds (Phellodendron amurense extract, berberine, curcumin, or boswellic acids) for 1-2 hours.

2. Induction of Inflammation:

  • Inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS) from E. coli to each well (except for the negative control).

  • The cells are then incubated for an additional 24 hours.

3. Quantification of Inflammatory Markers:

  • After incubation, the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve.

  • The percentage of inhibition is calculated relative to the LPS-only treated group.

4. Data Analysis:

  • The IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentrations and fitting the data to a dose-response curve.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a method to determine if a compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.

1. Cell Line and Transfection:

  • A suitable cell line, such as HEK293T or RAW 264.7, is used.

  • The cells are transiently or stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

2. Cell Treatment and Stimulation:

  • The transfected cells are seeded in a 96-well plate.

  • Cells are pre-treated with the test compounds for 1-2 hours.

  • NF-κB activation is induced by adding a stimulant such as TNF-α (10 ng/mL) or LPS (100 ng/mL).

  • The cells are incubated for 6-8 hours to allow for reporter gene expression.

3. Luciferase Assay:

  • The cells are lysed, and the luciferase substrate is added.

  • The luminescence, which is proportional to the NF-κB transcriptional activity, is measured using a luminometer.

4. Data Analysis:

  • The inhibitory effect of the compound is calculated as the percentage reduction in luciferase activity compared to the stimulated control.

  • IC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Phellodendron amurense extract (berberine), curcumin, and boswellic acids are largely attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target for all three.

G LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_p->NFkB Releases DNA κB DNA Binding Sites NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Berberine Berberine Berberine->IKK Inhibits Berberine->NFkB_nuc Inhibits Translocation Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->NFkB_nuc Inhibits Translocation AKBA Boswellic Acids (AKBA) AKBA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by natural anti-inflammatories.

Mechanism Description:

  • Berberine (Phellodendron amurense) : Berberine has been shown to inhibit the activation of the IKK complex, which is a critical step in the NF-κB pathway.[6] By inhibiting IKK, berberine prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[6]

  • Curcumin (Curcuma longa) : Similar to berberine, curcumin is a potent inhibitor of the NF-κB pathway. It has been demonstrated to directly inhibit IKK activity, thus preventing IκBα phosphorylation and degradation.[4] This leads to the suppression of NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.

  • Boswellic Acids (Boswellia serrata) : The most potent anti-inflammatory compound in Boswellia serrata is acetyl-11-keto-β-boswellic acid (AKBA). AKBA has been shown to be a direct inhibitor of IKK, thereby suppressing the activation of NF-κB.[7] This inhibition of the NF-κB pathway is a key mechanism behind the anti-inflammatory effects of Boswellia serrata extract.[7][8]

G cluster_workflow Experimental Workflow: In Vitro Anti-Inflammatory Assay A 1. Cell Seeding RAW 264.7 Macrophages B 2. Pre-treatment (Natural Compounds) A->B C 3. Inflammatory Stimulus (LPS) B->C D 4. Incubation (24 hours) C->D E 5. Supernatant Collection D->E F 6. Cytokine Quantification (ELISA for TNF-α, IL-6, etc.) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: General experimental workflow for in vitro anti-inflammatory screening.

References

A Comparative In Vitro Analysis of Phellodendron amurense, Curcuma longa, and Scutellaria baicalensis in Validating Ethnobotanical Claims

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the scientific validation of traditional medicinal plants reveals compelling in vitro evidence for their anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comparative analysis of Phellodendron amurense (Amur Cork Tree), Curcuma longa (Turmeric), and Scutellaria baicalensis (Baikal Skullcap), focusing on experimental data that substantiates their ethnobotanical claims. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these botanicals.

The bark of Phellodendron amurense, the rhizome of Curcuma longa, and the root of Scutellaria baicalensis have been staples in traditional medicine for centuries, primarily in East Asia, for treating a variety of ailments including infections, inflammation, and tumors. Modern in vitro studies have begun to elucidate the molecular mechanisms and quantify the bioactive potential of these plants, largely attributing their therapeutic effects to a rich diversity of phytochemicals. For Phellodendron amurense, isoquinoline (B145761) alkaloids such as berberine, palmatine, and jatrorrhizine (B191652) are of significant interest.[1][2] In Curcuma longa, the curcuminoids, particularly curcumin, are widely recognized for their biological activity. Scutellaria baicalensis is noted for its abundance of flavonoids, including baicalin (B1667713) and wogonin.

This guide will compare the in vitro efficacy of these three plants in key therapeutic areas, presenting quantitative data in standardized tables, detailing the experimental protocols used to generate this data, and illustrating the cellular pathways and experimental workflows involved.

Antimicrobial Activity: A Comparative Overview

The ethnobotanical use of these plants as antimicrobial agents is well-supported by in vitro studies. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an extract that prevents the visible growth of a microorganism.

Plant SpeciesExtract TypeBacterial StrainMIC (μg/mL)
Phellodendron amurense EthanolicStaphylococcus aureus100,000
EthanolicEscherichia coli100,000
EthanolicPseudomonas aeruginosa100,000
Curcuma longa AqueousStaphylococcus aureus390
AqueousEscherichia coli1562
ChloroformStaphylococcus aureus1560 - 6250
Scutellaria baicalensis EthanolicStaphylococcus aureus125 - 1000
AcetoneCariogenic bacteria125 - 1000
EthanolicHelicobacter pylori2600 (MIC50)

Note: Direct comparison of MIC values should be approached with caution due to variations in extraction methods, solvent systems, and specific bacterial strains used across different studies.

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and all three botanicals have a traditional reputation for their anti-inflammatory properties. In vitro assays commonly measure the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Plant SpeciesCell LineKey Findings
Phellodendron amurense RAW 264.7Dose-dependently down-regulated LPS-stimulated NO and iNOS expression.[3][4] Inhibited activation of NF-κB and attenuated phosphorylation of MAPKs (ERK 1/2, p38, and JNK).[3]
Curcuma longa Murine MacrophagesReduced production of reactive oxygen species and pro-inflammatory cytokines like IL-1β and TNF-α.[5]
Scutellaria baicalensis RAW 264.7Inhibited the production of nitric oxide (NO) and the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Reduced the phosphorylation of JNK and p38 MAPKs.[6]

The anti-inflammatory actions of these plants are often linked to their ability to modulate key signaling pathways, most notably the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

Anticancer Potential: Inhibition of Cancer Cell Proliferation

The traditional use of these plants in cancer treatment is being actively investigated. The most common in vitro method to assess anticancer activity is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation.

Plant SpeciesExtract TypeCancer Cell LineIC50 (μg/mL)
Phellodendron amurense TinctureHeLa (Cervical)~150
TinctureHCT-116 (Colon)~200
TinctureMCF-7 (Breast)~250
TinctureA549 (Lung)~300
Curcuma longa EthanolicT47D (Breast)26.36
EthanolicMCF-7 (Breast)26.30 (ppm)
EthanolicMDA-MB-231 (Breast)40 - 49
Scutellaria baicalensis Not SpecifiedPC-3 (Prostate)520
Not SpecifiedLNCaP (Prostate)820
Not SpecifiedMCF-7 (Breast)900
Not SpecifiedHepG2 (Liver)1100

Note: The specific cancer cell lines and extract preparations can significantly influence the IC50 values.

Experimental Protocols

Plant Extract Preparation

A general protocol for preparing ethanolic extracts for in vitro studies is as follows:

  • Drying and Pulverization: The plant material (bark, rhizome, or root) is thoroughly washed, air-dried in the shade, and then ground into a coarse powder.

  • Extraction: The powdered material is subjected to extraction with an organic solvent, commonly ethanol (B145695) (70-95%), using methods such as Soxhlet extraction, maceration, or percolation.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Drying and Storage: The concentrated extract is completely dried to a powder or a semi-solid mass and stored in a cool, dark, and dry place until use. For experiments, the dried extract is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

Antimicrobial Assay: Agar (B569324) Well Diffusion Method
  • Media Preparation: A suitable bacterial growth medium, such as Mueller-Hinton Agar, is prepared and sterilized.

  • Inoculation: A standardized suspension of the test bacterium is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Sample Addition: A defined volume of the plant extract solution at various concentrations is added to each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the extract) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the plant extract for a defined period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a further 24 hours.

  • NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Treatment: The cells are then treated with various concentrations of the plant extract and incubated for a specified duration (e.g., 48-72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Visualizing Molecular Pathways and Workflows

To better understand the complex interactions and experimental processes, the following diagrams illustrate a key anti-inflammatory signaling pathway and a typical experimental workflow for in vitro anticancer screening.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK PlantExtract Plant Extract (P. amurense, C. longa, S. baicalensis) PlantExtract->p38 PlantExtract->JNK PlantExtract->ERK PlantExtract->IKK NFkB_nucleus NF-κB (nucleus) p38->NFkB_nucleus activates JNK->NFkB_nucleus activates ERK->NFkB_nucleus activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->NFkB_nucleus translocates iNOS iNOS NFkB_nucleus->iNOS COX2 COX-2 NFkB_nucleus->COX2 Cytokines Pro-inflammatory Cytokines NFkB_nucleus->Cytokines NO Nitric Oxide (NO) iNOS->NO

Caption: Anti-inflammatory signaling pathway targeted by plant extracts.

anticancer_workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Add Plant Extract (Varying Concentrations) seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate IC50 mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro anticancer screening.

References

Comparative Gene Expression Analysis of Cells Treated with Phellodendron amurense Extract: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Phellodendron amurense (PA) bark extract on gene expression in various cell types, with a focus on its anti-cancer and anti-inflammatory properties. The performance of PA extract is compared with its primary active component, berberine (B55584), and other therapeutic agents. Supporting experimental data and detailed methodologies are provided to aid in the design and interpretation of future studies.

Overview of Phellodendron amurense Extract

Phellodendron amurense, commonly known as the Amur cork tree, is a plant used in traditional Chinese medicine for its anti-inflammatory and anti-diarrheal properties[1]. The bark extract contains several bioactive compounds, with the isoquinoline (B145761) alkaloid berberine being a major component[2][3]. Research has demonstrated that PA extract and its derivatives, such as Nexrutine®, can inhibit the proliferation of cancer cells and suppress inflammatory responses through the modulation of key signaling pathways and gene expression[4][5].

Comparative Performance Analysis

The therapeutic effects of Phellodendron amurense extract are often compared to its most abundant alkaloid, berberine. Additionally, its anti-inflammatory effects can be contextualized by comparing them to standard anti-inflammatory drugs like Mesalazine in relevant disease models.

Phellodendron amurense Extract vs. Berberine

Berberine is a well-characterized component of PA extract and is believed to be responsible for many of its pharmacological activities[6]. However, the whole extract may exhibit synergistic effects due to the presence of other compounds.

Table 1: Comparative Efficacy of P. amurense Extract and Berberine on Cancer Cell Proliferation

Treatment Cell Line Concentration Inhibition of Proliferation (%) Reference
P. amurense ExtractA549 (Lung Cancer)2.5 µg/mL58%[6]
P. amurense ExtractA549 (Lung Cancer)5 µg/mL68%[6]
BerberineA549 (Lung Cancer)25 µM90%[6]
BerberineA549 (Lung Cancer)50 µM100%[6]
P. amurense ExtractH1299 (Lung Cancer)2.5 µg/mL18%[6]
P. amurense ExtractH1299 (Lung Cancer)5 µg/mL44%[6]
BerberineH1299 (Lung Cancer)25 µM76%[6]
BerberineH1299 (Lung Cancer)50 µM100%[6]

Studies suggest that berberine, when administered alone or as a component of PA extract, can effectively inhibit the in-vivo tumorigenesis of lung cancer xenografts[7]. Both the extract and pure berberine have been shown to induce G1 cell cycle arrest in lung tumor cells[6].

Phellodendron amurense Extract vs. Mesalazine (in the context of Ulcerative Colitis)

While direct comparative gene expression studies are limited, the effects of PA extract on inflammatory pathways can be compared to those of Mesalazine, a standard treatment for ulcerative colitis (UC). A study on a mouse model of UC showed that Nexrutine®, a PA extract, could alleviate inflammatory mucosal barrier damage by suppressing RELA (a subunit of NF-κB) transcription[8].

Table 2: Modulation of Key Inflammatory Genes

Gene/Protein Effect of P. amurense Extract (Nexrutine®) Effect of Mesalazine Biological Function References
RELA (p65) Downregulation of transcriptionIndirectly modulates NF-κB pathwayKey subunit of the pro-inflammatory NF-κB transcription factor.[8]
IL-1β Reduction of elevated levelsReduction of elevated levelsPro-inflammatory cytokine.[8]
IL-6 Reduction of elevated levelsReduction of elevated levelsPro-inflammatory cytokine.[8][9]
TNF-α Reduction of elevated levelsReduction of elevated levelsPro-inflammatory cytokine.[8][10]
COX-2 (PTGS2) Downregulation of expressionDownregulation of expressionEnzyme involved in prostaglandin (B15479496) synthesis, a key mediator of inflammation.[5]
iNOS Downregulation of expressionDownregulation of expressionProduces nitric oxide, a pro-inflammatory mediator.[9]

Modulation of Gene Expression

Phellodendron amurense extract modulates the expression of genes involved in key cellular processes, including cell cycle progression, apoptosis, and inflammation.

Table 3: Summary of Genes Modulated by P. amurense Extract

Cellular Process Gene Gene Name Effect of P. amurense Extract References
Cell Cycle Cyclin D1CCND1Downregulation[4]
Inflammation Interleukin-6IL6Downregulation[9][10]
Tumor Necrosis FactorTNFDownregulation[10]
Prostaglandin-Endoperoxide Synthase 2PTGS2 (COX-2)Downregulation[5]
Nitric Oxide Synthase 2NOS2 (iNOS)Downregulation[9]
Cell Survival/Proliferation AKT Serine/Threonine Kinase 1AKT1Inhibition of phosphorylation[5][6]
CREB1CREB1Inhibition of phosphorylation[6]
MAPKMAPKInhibition of phosphorylation[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Phellodendron amurense Extract

P. amurense extract exerts its effects by targeting critical signaling pathways involved in cancer and inflammation.

Phellodendron_amurense_Signaling cluster_0 Phellodendron amurense Extract cluster_1 PI3K/Akt/mTOR Pathway cluster_2 NF-κB Pathway PA Phellodendron amurense Extract Akt Akt (Protein Kinase B) PA->Akt Inhibits Phosphorylation IKK IKK PA->IKK Inhibits PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR CREB CREB Akt->CREB CellProliferation Cell Proliferation & Survival mTOR->CellProliferation CyclinD1 Cyclin D1 CREB->CyclinD1 CyclinD1->CellProliferation IκBα IκBα IKK->IκBα P NFkB NF-κB (p65/p50) IκBα->NFkB InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->InflammatoryGenes

Caption: Signaling pathways modulated by Phellodendron amurense extract.

Experimental Workflow for Gene Expression Analysis

The following diagram outlines a typical workflow for analyzing gene expression changes in cells treated with P. amurense extract using RNA sequencing.

Gene_Expression_Workflow cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Sequencing & Data Analysis cluster_3 Validation A Cell Seeding (e.g., A549, HaCaT) B Treatment with P. amurense Extract (vs. Vehicle Control) A->B C Total RNA Isolation B->C D RNA Quality Control (e.g., Bioanalyzer) C->D E mRNA Enrichment (Poly-A Selection) D->E F cDNA Library Preparation E->F G RNA Sequencing (e.g., Illumina) F->G H Data Quality Control & Alignment G->H I Differential Gene Expression Analysis H->I J Pathway & GO Enrichment Analysis I->J K Quantitative RT-PCR (qRT-PCR) I->K L Western Blot I->L

Caption: Experimental workflow for RNA-seq analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human lung carcinoma (A549), human non-small cell lung cancer (H1299), or human keratinocytes (HaCaT) are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Phellodendron amurense Extract Preparation: A stock solution of the extract is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted to the desired final concentrations in the cell culture medium.

  • Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of PA extract or vehicle control (DMSO). Treatment duration can range from 24 to 72 hours, depending on the experimental endpoint.

RNA Isolation and Quantification
  • RNA Extraction: Total RNA is extracted from treated and control cells using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions.

  • RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system. High-quality RNA (RNA Integrity Number (RIN) > 8) is recommended for downstream applications.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, cDNA template, and gene-specific forward and reverse primers.

  • Thermocycling Conditions: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. A melt curve analysis is performed to verify the specificity of the amplified product.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

RNA Sequencing (RNA-seq) - A General Protocol
  • Library Preparation:

    • mRNA Enrichment: mRNA is isolated from total RNA using oligo(dT) magnetic beads.

    • Fragmentation and Priming: The enriched mRNA is fragmented into smaller pieces.

    • First and Second Strand cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA, followed by second-strand cDNA synthesis.

    • End Repair, A-tailing, and Adapter Ligation: The ends of the cDNA fragments are repaired, an 'A' base is added to the 3' end, and sequencing adapters are ligated.

    • PCR Amplification: The adapter-ligated cDNA is amplified by PCR to create the final library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.

    • Alignment: The cleaned reads are aligned to a reference genome.

    • Quantification: The number of reads mapping to each gene is counted.

    • Differential Expression Analysis: Statistical methods are used to identify genes that are significantly up- or down-regulated between the PA extract-treated and control groups.

    • Functional Annotation and Pathway Analysis: Differentially expressed genes are subjected to Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and signaling pathways affected by the treatment.

Conclusion

Phellodendron amurense extract demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its mechanism of action involves the modulation of key signaling pathways, such as PI3K/Akt/mTOR and NF-κB, leading to downstream changes in the expression of genes that regulate cell proliferation, survival, and inflammatory responses. This guide provides a framework for comparing the effects of PA extract to other compounds and for designing robust experiments to further elucidate its molecular mechanisms. The provided data and protocols can serve as a valuable resource for researchers and professionals in the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for Phellodendron amurense Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the proper disposal of Phellodendron amurense bark extract. The following procedural guidance is based on established laboratory safety protocols and acknowledges the current, though limited, specific hazard data for this substance.

The primary principle in laboratory waste management is to handle substances with unknown or conflicting hazard profiles with a high degree of caution. While some safety data sheets (SDS) classify this compound as non-hazardous, emerging research indicates potential biological activity, including cytotoxicity at certain concentrations.[1][2] Therefore, treating this botanical extract as a chemical waste stream is a prudent and recommended safety measure.

Hazard and Safety Data Summary

Proper handling and disposal procedures are informed by the known characteristics of a substance. The following table summarizes available data for this compound.

ParameterDataSource(s)
CAS Number 164288-52-2[3]
Synonyms Amur Cork Tree Bark Extract, Cork tree, Phellodendron extract[3][4]
GHS Hazard Classification Not classified as a hazardous substance or mixture by at least one supplier. However, complete hazard information is not universally available, warranting a cautious approach.[1][5]
Known Active Components Berberine, Palmatine, Phellodendrine[6]
Observed Biological Effects Cytotoxic activity observed in human keratinocyte (HaCaT) cells in a dose-dependent manner. An IC50 (half-maximal inhibitory concentration) was determined to be 12.5 mg/mL in one study.[2]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.[1][5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of pure this compound, solutions containing the extract, and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE) Before handling the extract or its waste, ensure appropriate PPE is worn, including:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Nitrile gloves

Step 2: Waste Segregation and Collection All waste materials containing or contaminated with this compound should be treated as chemical waste.

  • DO NOT dispose of the extract down the sink or in regular solid waste bins.[7][8][9] Federal, state, and local regulations strictly limit the drain disposal of chemicals to protect human health and the environment.[8]

  • Collect all liquid waste (e.g., unused solutions, rinsate) in a dedicated, leak-proof container that is chemically compatible with the contents.[7][9]

  • Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips, paper towels) in a separate, clearly labeled container or a sealed plastic bag designated for solid chemical waste.[10]

Step 3: Waste Container Labeling Proper labeling is critical for safety and regulatory compliance. The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[11] The label must include:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound Waste"

  • List of all constituents, including solvents and their approximate percentages (e.g., "this compound (~5%), Ethanol (70%), Water (25%)").[7]

  • Accumulation start date.

  • Relevant hazard information (e.g., "Caution: Cytotoxic Potential").

Step 4: Disposal of Empty Containers Containers that held the pure extract must be managed carefully.

  • Empty the container as thoroughly as possible, collecting the residue as hazardous waste.[11]

  • Perform a "triple rinse" of the empty container with a suitable solvent (e.g., water or ethanol).[11][12]

  • The first rinsate must be collected and disposed of as hazardous chemical waste.[7] Subsequent rinses may also require collection depending on local institutional policies.

  • After rinsing, deface or remove all original labels from the container.[7][11]

  • The cleaned, label-free container can then typically be disposed of in the appropriate glass or plastic recycling bin.

Step 5: Storage and Final Disposal

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • Ensure containers are kept tightly sealed except when adding waste.[7][9]

  • Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.[10][11]

  • Segregate the waste container from incompatible materials.[7][11]

  • Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[7]

Cited Experimental Protocol: Cytotoxicity Assessment

To provide context for the recommended handling precautions, the following is a summary of the methodology used to determine the cytotoxic effects of this compound on human keratinocyte (HaCaT) cells, as described in a 2022 study published in Medicina.[2]

  • Cell Culture: Human keratinocyte (HaCaT) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Extract Preparation: this compound was dissolved to prepare solutions at various concentrations (1.25, 2.5, and 5 mg/mL).

  • Cell Viability Assay (WST-1):

    • HaCaT cells were seeded into 96-well plates and incubated for 24 hours.

    • The culture medium was replaced with medium containing the different concentrations of the extract.

    • After a 6-hour incubation period, a WST-1 (Water Soluble Tetrazolium salt) reagent was added to each well.

    • The plates were incubated for an additional period, during which viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt into formazan (B1609692).

    • The absorbance of the formazan dye, which is directly proportional to the number of living cells, was measured using a microplate reader.

  • Results: The study found that the extract decreased the viability of HaCaT cells in a dose-dependent manner, demonstrating cytotoxic activity.[2] This finding underscores the importance of avoiding direct contact and disposing of the extract as chemical waste.

Disposal Decision Workflow

The following diagram provides a logical workflow for making decisions regarding the disposal of waste generated from work with this compound.

G Figure 1. Disposal Decision Workflow for this compound start Waste Generated Containing This compound check_regs Consult Institutional EHS Policy and Local Regulations start->check_regs is_liquid Is the waste a liquid (pure, solution, or rinsate)? check_regs->is_liquid Policies Reviewed is_solid Is the waste a solid (contaminated labware, PPE, powder)? is_liquid->is_solid No collect_liquid Collect in a compatible, sealed, and labeled liquid chemical waste container. is_liquid->collect_liquid Yes is_container Is it an empty stock container? is_solid->is_container No collect_solid Collect in a labeled solid chemical waste container or sealed bag. is_solid->collect_solid Yes triple_rinse Triple rinse container. Collect first rinsate as hazardous liquid waste. is_container->triple_rinse Yes ehs_pickup Contact EHS for waste pickup. is_container->ehs_pickup No/ Unsure store_waste Store waste container in a secondary containment bin in a Satellite Accumulation Area. collect_liquid->store_waste collect_solid->store_waste dispose_container Deface label and dispose of clean container in appropriate (glass/plastic) recycling. triple_rinse->dispose_container store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment for Phellodendron Amurense Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Phellodendron amurense bark extract, ensuring the protection of laboratory personnel and the integrity of research.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. While studies on oral ingestion suggest low toxicity, direct handling of the extract in laboratory settings requires adherence to standard safety protocols to mitigate risks associated with dermal contact and inhalation.

Understanding the Safety Profile

This compound, commercially known as Nexrutine®, has been evaluated in various studies. Research indicates a favorable safety profile when ingested. For instance, one study found no signs of toxicity in rats with a single oral dose of up to 2000 mg/kg of body weight, and repeated doses of up to 500 mg/kg for 28 days also showed no significant abnormalities[1][2]. In human clinical trials for prostate cancer, the extract was well-tolerated with only minimal and transient side effects reported[3][4].

However, it is crucial to note that these studies focus on consumption. The potential hazards of inhaling the powdered extract or prolonged skin contact have not been extensively documented. Therefore, a cautious approach utilizing appropriate personal protective equipment (PPE) is essential.

Personal Protective Equipment (PPE) Recommendations

The selection of PPE depends on the specific laboratory operation being performed. The following table summarizes the recommended PPE for handling this compound in both powdered and liquid forms.

OperationRecommended Personal Protective Equipment
Handling Powdered Extract - Gloves: Nitrile or neoprene gloves.[5] - Eye Protection: Safety glasses with side shields or safety goggles.[6] - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine particles. - Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Working with Solutions - Gloves: Nitrile or neoprene gloves.[5] - Eye Protection: Safety glasses with side shields or safety goggles.[6] - Lab Coat: A standard lab coat is sufficient.
Large-Scale Operations - Gloves: Nitrile or neoprene gloves.[5] - Eye Protection: Chemical splash goggles or a face shield.[6] - Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the potential for aerosol generation. - Protective Clothing: A chemical-resistant apron or coveralls may be required.[7]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_powder Powdered Extract cluster_solution Liquid Extract (Solution) start Start: Handling this compound form Identify the form of the extract start->form powder_ppe Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat form->powder_ppe Powder solution_ppe Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat form->solution_ppe Liquid weighing Weighing or generating dust? powder_ppe->weighing end_node Proceed with Experiment powder_ppe->end_node weighing->powder_ppe No respirator Add N95 Respirator weighing->respirator Yes respirator->end_node splash_risk Risk of splashing? solution_ppe->splash_risk solution_ppe->end_node splash_risk->solution_ppe No face_shield Add Face Shield splash_risk->face_shield Yes face_shield->end_node

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.